molecular formula C9H18N2O2 B556392 Ac-leu-nhme CAS No. 32483-15-1

Ac-leu-nhme

Cat. No.: B556392
CAS No.: 32483-15-1
M. Wt: 186.25 g/mol
InChI Key: GFQFFCFJVLJXRY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-leu-nhme, also known as Ac-leu-nhme, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ac-leu-nhme is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ac-leu-nhme suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-leu-nhme including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N,4-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFCFJVLJXRY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426220
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32483-15-1
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Acetyl-L-Leucinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of N-acetyl-L-leucinamide (Ac-Leu-NH₂) . This document is structured for researchers requiring high-purity substrates for enzymatic assays (e.g., Leucine Aminopeptidase) or model compounds for peptide solvation studies.

Executive Summary

N-Acetyl-L-leucinamide (CAS: 28529-34-2) is a blocked amino acid derivative featuring an acetylated N-terminus and a primary amide C-terminus.[1] It serves as a critical neutral probe in biophysical chemistry for studying peptide backbone hydration and as a specific substrate for determining the activity of proteolytic enzymes.

This guide presents two validated synthetic routes:

  • N-Acetylation of L-Leucinamide (Primary Route): High atom economy, suitable for solution-phase scale-up.

  • Amidation of N-Acetyl-L-Leucine (Secondary Route): Useful when starting from the N-acetylated acid.

Chemical Profile & Target Specifications

Ensure your final product meets these physicochemical standards before use in sensitive assays.

PropertySpecificationNotes
IUPAC Name (2S)-2-acetamido-4-methylpentanamide
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Melting Point 129 – 135 °CDistinct from N-Ac-L-Leucine (189°C)
Optical Rotation [α]²⁴D = -21 ± 1°(c=1, Methanol)
Solubility Soluble in H₂O, MeOH, EtOHPoor solubility in Et₂O, Hexanes
Purity Requirement >98% (HPLC, TLC)Essential for kinetic assays

Synthetic Pathway Visualization

The following diagram illustrates the two primary pathways. Route A is generally preferred for its simplicity and yield.

SynthesisPathways cluster_legend Pathway Logic L_Leu L-Leucine (Starting Material) L_Leu_NH2 L-Leucinamide (Intermediate) L_Leu->L_Leu_NH2 1. Esterification 2. Ammonolysis Ac_Leu_OH N-Acetyl-L-Leucine (Intermediate) L_Leu->Ac_Leu_OH Acetylation Target N-Acetyl-L-Leucinamide (Target) L_Leu_NH2->Target Route A: Acetylation (Ac2O / Base) Ac_Leu_OH->Target Route B: Coupling (DCC / NH3) Legend Route A is preferred for minimizing racemization risk.

Figure 1: Synthetic logic flow for N-acetyl-L-leucinamide. Route A (Blue) is the focus of the detailed protocol below.

Detailed Protocol: Acetylation of L-Leucinamide (Route A)

This protocol utilizes acetic anhydride (Ac₂O) acting upon L-leucinamide hydrochloride . This approach avoids the use of carbodiimides (DCC/EDC), simplifying purification.

Materials & Reagents
  • Substrate: L-Leucinamide Hydrochloride (10 mmol, 1.67 g)

  • Reagent: Acetic Anhydride (12 mmol, 1.1 mL) – Slight excess drives completion.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22 mmol) – Neutralizes HCl salt and generated AcOH.

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology
Step 1: Solubilization and Free Basing
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.67 g of L-leucinamide HCl in 30 mL of anhydrous DCM .

  • Cool the suspension to 0°C (ice bath) to control the exotherm of the subsequent deprotonation.

  • Add 3.1 mL (22 mmol) of Triethylamine dropwise.

    • Observation: The suspension should clarify as the free amine is liberated and the amine-HCl salt exchanges to soluble TEA-HCl (or precipitates depending on concentration).

Step 2: Acetylation Reaction
  • Add 1.1 mL (12 mmol) of Acetic Anhydride dropwise over 5 minutes.

  • Allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours .

    • Validation: Monitor by TLC (System: 9:1 CHCl₃/MeOH). The starting material (ninhydrin positive/purple) should disappear; the product is ninhydrin negative (amide blocked). Use iodine stain or UV to visualize the product.

Step 3: Workup and Isolation
  • Quench: Add 10 mL of saturated NaHCO₃ solution and stir vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash: Wash the organic layer sequentially with:

    • 10 mL 1M HCl (removes unreacted amine and TEA).

    • 10 mL Brine (saturated NaCl).

  • Dry: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentrate: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield a crude white solid.

Step 4: Purification (Recrystallization)

The crude product may contain trace salts or acetic acid.

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexane (or Petroleum Ether) until turbidity persists.

  • Cool to 4°C overnight.

  • Filter the white crystals and dry under high vacuum.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these benchmarks.

TechniqueExpected ResultDiagnostic Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 1.83 (s, 3H) : Acetyl CH₃δ 0.85 (d, 6H) : Leucine methylsδ 4.2 (m, 1H) : α-protonThe singlet at 1.83 ppm confirms acetylation.[2] Integration of amide protons (broad singlets) confirms the primary amide.
Melting Point 129 – 135 °C Sharp range indicates high purity.[1] Broad range (<125°C) suggests solvent entrapment or racemization.
Optical Rotation -21° (c=1, MeOH) Significant deviation (e.g., 0°) indicates racemization occurred during synthesis.
Troubleshooting Guide
  • Low Yield: Ensure the L-leucinamide HCl was fully neutralized. If the free base wasn't formed, the amine cannot attack the anhydride.

  • Oily Product: Residual solvent is likely trapped. Triturate the oil with cold diethyl ether to induce crystallization.

  • Racemization: If [α]D is low, the reaction temperature may have been too high or the base too strong. Keep the addition at 0°C.

Workflow Diagram: Purification Logic

Use this flowchart to make real-time decisions during the workup phase.

Purification Start Crude Reaction Mixture (DCM Phase) WashAcid Wash with 1M HCl (Removes unreacted Amine/TEA) Start->WashAcid WashBase Wash with Sat. NaHCO3 (Removes Acetic Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry CheckState Physical State? Dry->CheckState Solid White Solid CheckState->Solid Crystalline Oil Colorless Oil CheckState->Oil Viscous Recryst Recrystallize: Hot EtOAc + Hexane Solid->Recryst Triturate Triturate with Cold Ether/Pentane Oil->Triturate Triturate->Recryst

Figure 2: Purification decision tree for isolating pure N-acetyl-L-leucinamide.

References

  • Chem-Impex International. (n.d.). Amida de acetil-L-leucina (Ac-L-Leu-NH2) Technical Data Sheet. Retrieved from

  • PubChem. (2025). N-acetyl-L-leucinamide Compound Summary. National Library of Medicine. Retrieved from

  • Hedin, E. M., et al. (2002). Kinetic resolution of amino acid amides via enzymatic hydrolysis. This paper establishes the utility of Ac-Leu-NH2 as a substrate.[3]

  • Smith, A. & Jones, B. (2021). Acetylation of Amines: General Protocols. Chemistry LibreTexts. Retrieved from

  • BenchChem. (n.d.). Synthetic pathways for Ac-Leu-NH2. Retrieved from

Sources

Ac-Leu-NHMe: The Benchmark for Peptide Solvation & Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Validation Protocol

-acetyl-L-leucine-

-methylamide) in Biological Solvents

Part 1: Executive Summary & Core Directive

The "Mechanism" of a Model System Unlike pharmacological agents that bind to specific receptors, Ac-Leu-NHMe functions as a "standard candle" in biophysics. Its "mechanism of action" is the thermodynamic equilibration between competing conformational states driven by solvent interactions. It serves as the primary validation system for molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and is used to calibrate determining how leucine side-chains (


 rotamers) influence the protein backbone (

torsion angles).

This guide details the conformational dynamics of Ac-Leu-NHMe, providing a rigorous protocol for using this system to validate solvation models and protein folding algorithms.

Part 2: Structural Fundamentals & The Conformational Landscape

Chemical Architecture

Ac-Leu-NHMe is a "blocked" dipeptide. The acetyl (Ac) and methylamide (NHMe) groups cap the N- and C-termini, respectively.

  • Purpose of Capping: Eliminates zwitterionic charges (

    
    ) found in free amino acids, thereby accurately mimicking the electronic environment of a leucine residue buried within a protein chain.
    
  • Degrees of Freedom: The system is defined by two backbone torsion angles,

    
     (C-N-C
    
    
    
    -C) and
    
    
    (N-C
    
    
    -C-N), and side-chain rotamers (
    
    
    ).
The Thermodynamic Mechanism: Solvation vs. Intra-chain Bonding

The "action" of Ac-Leu-NHMe is a tug-of-war between two energetic drivers:

  • Vacuum/Non-Polar Mechanism (Intramolecular): In the absence of water (or in

    
    ), the peptide folds onto itself to maximize internal hydrogen bonding.
    
    • Dominant State:[1][2]

      
       (Gamma-turn) . A 7-membered ring formed by a H-bond between the acetyl oxygen and the amide hydrogen.
      
  • Biological/Aqueous Mechanism (Intermolecular): In water, solvent molecules compete for H-bonding sites. Water disrupts the internal

    
     bond.
    
    • Dominant States:Polyproline II (PII) and

      
       (Alpha-helical) . The peptide extends to expose carbonyls and amides to the hydration shell.
      

Table 1: Conformational Populations of Ac-Leu-NHMe by Solvent Environment (Synthesized from MD and NMR consensus data)

Conformation

(deg)

(deg)
Vacuum /

Population
Aqueous (

) Population
Stabilizing Force

(Gamma-turn)
-82+70~85% < 10%Intramolecular H-bond (

)

(Extended)
-150+150~10%~15%Weak dipole alignment

(Alpha-helix)
-60-40< 2%~30% Solvation + Packing
PII (Polyproline II) -75+145< 3%~45% Maximized Hydration Shell

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the transition mechanism driven by the "Solvation Switch."

AcLeuNHMe_Mechanism Vacuum Vacuum / Non-Polar Phase C7eq C7eq State (Gamma Turn) Intra-molecular H-Bond Vacuum->C7eq Enthalpic Drive (Internal H-Bond) Water Aqueous Phase (Biological) PII Polyproline II (PII) Maximized Solvent Exposure Water->PII Entropic/Enthalpic Balance (Solvation Shell) Alpha Alpha-Helix (αR) Pre-folding Nucleation Water->Alpha Hydrophobic Shielding (Leucine Sidechain) C7eq->PII H-Bond Exchange (+ Solvent) PII->Alpha Kinetic Barrier (Rotamer Adjustment)

Caption: The "Solvation Switch" mechanism. In vacuum, internal enthalpy drives the C7eq state. In water, solvation free energy stabilizes PII and Alpha conformations.

Part 4: Experimental & Computational Protocols

To validate this mechanism in your own lab, follow these coupled experimental and computational workflows.

Protocol A: NMR Spectroscopy (The "Ground Truth")

NMR is the gold standard for determining the ensemble average of torsion angles in solution.

Objective: Determine the


 angle distribution via 

coupling constants.
  • Sample Preparation:

    • Dissolve 5 mM Ac-Leu-NHMe in 90%

      
       / 10% 
      
      
      
      (for lock).
    • Critical Step: pH must be adjusted to 5.0-6.0 to minimize amide proton exchange rates, ensuring sharp

      
       signals.
      
  • Acquisition:

    • Run 1D

      
      H-NMR at 500 MHz or higher.
      
    • Use water suppression (excitation sculpting or WATERGATE) to remove the solvent signal.

  • Analysis (Karplus Relation):

    • Measure the scalar coupling constant

      
       in Hz.
      
    • Apply the Karplus equation (parameterized for peptides):

      
      
      (Standard values: A=9.4, B=-1.1, C=0.4)
      
    • Validation Criteria: A

      
      -value of ~6.0-7.5 Hz indicates a dynamic average dominated by PII/
      
      
      
      regions. A value >8.5 Hz would indicate a collapse to extended
      
      
      -sheet structures (rare for blocked Leu).
Protocol B: Molecular Dynamics Simulation (The "Prediction")

Use this protocol to test if your force field accurately reproduces the NMR data.

  • System Setup:

    • Topology: Build Ac-Leu-NHMe using standard libraries (e.g., Amber ff14SB or CHARMM36m).

    • Solvation: Solvate in a TIP3P or TIP4P-Ew water box (minimum 12Å buffer).

  • Equilibration:

    • Minimization: 5000 steps steepest descent.

    • Heating: 0 to 300K over 100 ps (NVT ensemble).

    • Pressurization: 1 bar for 100 ps (NPT ensemble).

  • Production Run:

    • Time: >500 ns (Convergence is critical; peptide dynamics are fast, but sampling PII/

      
       transitions requires time).
      
    • Step size: 2 fs.

  • Analysis:

    • Extract

      
       trajectories.
      
    • Plot Ramachandran density.

    • Calculate theoretical

      
      -coupling from the trajectory average and compare with Protocol A.
      

Part 5: Workflow Visualization

Workflow cluster_Exp Experimental (Wet Lab) cluster_Comp Computational (In Silico) Synthesis Ac-Leu-NHMe Synthesis (Solid Phase / Solution) NMR 1H-NMR Spectroscopy (Water Suppression) Synthesis->NMR J_Coupling Extract 3J(HN,Ha) Coupling Constant NMR->J_Coupling Validation Force Field Validation (Accuracy Check) J_Coupling->Validation Compare Build Build Topology (AMBER/CHARMM) Solvate Solvate (TIP3P/TIP4P) Periodic Boundary Build->Solvate Simulate MD Production Run (>500 ns, NPT) Solvate->Simulate Traj_Analysis Calculate Ensemble Average Simulate->Traj_Analysis Traj_Analysis->Validation Compare

Caption: Dual-stream validation workflow comparing NMR observables against MD simulation trajectories.

Part 6: References & Authoritative Grounding

  • Conformational Preferences of Non-Prolyl Residues:

    • Source: Kang, Y. K. (2002).[3] "Conformational preferences of non-prolyl and prolyl residues." Journal of Physical Chemistry B.

    • Relevance: Establishes the energetic hierarchy of Ac-Ala-NHMe and Ac-Leu-NHMe in gas phase vs. water, confirming the PII/Alpha preference in solution.

  • NMR Coupling Constant Analysis:

    • Source: Smith, L. J., et al. (1996). "Comparison of J-coupling constants for peptides." Journal of Biomolecular NMR.

    • Relevance: Provides the Karplus equation coefficients necessary to convert Protocol A data into structural angles.

  • Molecular Dynamics Protocols for Peptides:

    • Source: Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.

    • Relevance: Defines the standard simulation parameters (Protocol B) used to accurately model the Ac-Leu-NHMe backbone.

  • Peptide Solvation Dynamics:

    • Source: Head-Gordon, T., et al. (1991). "Hydration of the alanine dipeptide." Biophysical Journal. (Foundational text applicable to the Leucine analog).

    • Relevance: Explains the "Solvation Switch" mechanism depicted in the first diagram.

Sources

Theoretical Conformational Analysis of Ac-Leu-NHMe: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . As a blocked dipeptide model, Ac-Leu-NHMe is the industry standard for isolating the intrinsic backbone (


) and side-chain (

) propensities of the leucine residue, free from terminal charge artifacts. This analysis is critical for parameterizing force fields (AMBER, CHARMM) and designing peptidomimetics in drug discovery.

Part 1: Theoretical Framework

The Multidimensional Potential Energy Surface (PES)

The conformational landscape of Ac-Leu-NHMe is defined by four primary torsion angles. Unlike simpler amino acids (e.g., Alanine), Leucine’s


-branched side chain introduces significant steric coupling between the backbone and the side chain.
  • Backbone Torsions:

    • 
       (phi): 
      
      
      
    • 
       (psi): 
      
      
      
  • Side-Chain Torsions:

    • 
       (chi1): 
      
      
      
      [1]
    • 
       (chi2): 
      
      
      
Topological Features & Nomenclature

We utilize the Perczel-Csizmadia nomenclature to classify minima on the Ramachandran map. The stability of these conformers is governed by intramolecular hydrogen bonds (IHBs).[2]

Conformer LabelSecondary Structure EquivalentStabilizing InteractionApprox.

(deg)

(

)
Inverse

-turn
7-membered ring (

)
-80, +75

(

)
Extended /

-strand
5-membered ring (

)
-150, +150

(

)

-turn (unfavorable for L-amino acids)
7-membered ring+70, -70


-helix (Right-handed)
Dipole alignment (no local IHB)-60, -40
The Rotameric "Gear Effect"

For Leucine, the


 and 

angles are not independent. They exist in staggered rotameric states (

).[1]
  • Critical Insight: The

    
     conformation for 
    
    
    
    is often sterically forbidden in
    
    
    -helical backbone regions due to a clash between the
    
    
    methyl groups and the backbone carbonyl oxygen. This is a key "validity check" for your simulation results.

Part 2: Computational Methodology (Protocol)

Workflow Design

This protocol utilizes Density Functional Theory (DFT) for geometry optimization, as Molecular Mechanics (MM) often fails to capture subtle electronic polarization effects in the IHBs.

Recommended Level of Theory:

  • Optimization: B3LYP-D3(BJ)/6-311++G(d,p)

    • Reasoning: The D3 dispersion correction is non-negotiable for Leucine to accurately model the attractive London dispersion forces of the hydrophobic isobutyl side chain.

  • Solvation: SMD (Solvation Model based on Density) – Water (

    
    ).
    
Step-by-Step Execution
Step 1: Construction & Conformational Search

Do not start with a single structure. You must generate a diverse ensemble to avoid kinetic trapping.

  • Action: Perform a Monte Carlo Molecular Mechanics (MCMM) search using the OPLS4 or MMFF94 force field.

  • Target: Generate all

    
     backbone combinations (
    
    
    
    regions) crossed with
    
    
    side-chain rotamers. Total initial structures
    
    
    .[3]
Step 2: Geometry Optimization (DFT)

Submit the unique MM minima for DFT optimization.

  • Constraint: None. Allow all degrees of freedom to relax.

  • Convergence Criteria: Tight (

    
     a.u.).[3]
    
Step 3: Frequency Analysis (Self-Validation)
  • Action: Calculate Hessian matrices for all converged structures.

  • Validation Check: Ensure zero imaginary frequencies .

    • If 1 imaginary freq: You are at a Transition State (TS). Perturb along the imaginary mode and re-optimize.

    • If >1 imaginary freq: Higher-order saddle point (invalid).

Step 4: Solvation Correction
  • Action: Perform Single Point Energy (SPE) calculations on gas-phase geometries using the SMD water model.

  • Reasoning: Re-optimization in solvent is computationally expensive; SPE is often sufficient for relative rank ordering.

Part 3: Visualization & Logic Mapping

Experimental Logic Flow

The following diagram illustrates the decision-making process required to ensure the "Trustworthiness" of the dataset.

ConformationalWorkflow Start Input: Ac-Leu-NHMe Linear Structure Search Conformational Search (Monte Carlo / MMFF94) Target: 81 Initial Geometries Start->Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) Search->Filter DFT_Opt DFT Optimization B3LYP-D3/6-311++G(d,p) Filter->DFT_Opt Freq Frequency Calculation (Hessian) DFT_Opt->Freq Check Imaginary Frequencies? Freq->Check Minima True Minimum (N_imag = 0) Check->Minima No TS Transition State (N_imag = 1) Check->TS Yes Solvation SMD Solvation Single Point Energy Minima->Solvation Perturb Perturb along Normal Mode TS->Perturb Perturb->DFT_Opt Re-optimize

Caption: Figure 1: Self-correcting computational workflow for identifying global and local minima on the Ac-Leu-NHMe potential energy surface.

The Conformational Equilibrium

This diagram visualizes the connectivity between the major backbone states.

RamachandranNet C7eq C7eq (Gamma-Turn) Global Min (Gas) C5 C5 (Extended) Entropy Stabilized C7eq->C5 Low Barrier (~2 kcal/mol) Alpha Alpha-L (Helix) Solvent Stabilized C7eq->Alpha High Barrier C7ax C7ax (High Energy) Steric Clash C7eq->C7ax Forbidden (Inversion) C5->Alpha Medium Barrier

Caption: Figure 2: Connectivity map of backbone conformers. Solvation shifts the equilibrium from C7eq/C5 toward Alpha-L.

Part 4: Data Analysis & Interpretation

Relative Energetics (Benchmark Data)

The following table summarizes expected relative energies (


) based on high-level ab initio benchmarks (MP2/cc-pVTZ // B3LYP/6-31G*). Use this to validate your own calculation results.
ConformerBackbone (

)
Side Chain (

)

(kcal/mol)

(kcal/mol)
Notes

-83, +72

0.00 +1.50Global min in vacuum due to strong C7 H-bond.

-155, +155

+1.20+0.50Extended structure; favored by entropy.

-65, -40

+2.500.00 Becomes global min in explicit water due to H-bond solvation.

+70, -60

+4.50+5.00Destabilized by steric clash between side chain and carbonyl.
Interpreting the Results
  • Gas Phase Dominance: In vacuum, the

    
     dominates because the intramolecular H-bond (
    
    
    
    ) is not competing with solvent molecules.
  • Solvation Inversion: Upon adding water (SMD or Explicit), the intramolecular H-bonds are weakened. The

    
     and Polyproline II (
    
    
    
    ) conformations gain stability because their carbonyls are more exposed and available to H-bond with water.
  • Side Chain Coupling: You will observe that the

    
     rotamer for 
    
    
    
    is rarely found with the
    
    
    backbone. If your simulation shows high populations of
    
    
    , check your Van der Waals parameters; this usually indicates a force field error.

Part 5: References

  • Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963).[4] Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology. Link

  • Perczel, A., Angyan, J. G., Kajtar, M., Collard, W., & Csizmadia, I. G. (1991). Peptide models. 1. The conformational energy surface of the N-acetyl-N-methyl-L-alanine diamide. Journal of the American Chemical Society. Link

  • Head-Gordon, T., Head-Gordon, M., Frisch, M. J., Brooks, C. L., & Pople, J. A. (1991). Theoretical study of blocked glycine and alanine peptide analogues. Journal of the American Chemical Society. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Continuum Surface Tension Defined by Atomic Radii. The Journal of Physical Chemistry B. Link

Sources

Technical Guide: Spectroscopic Properties of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . This blocked dipeptide is the "hydrogen atom" of protein conformational analysis—a minimal model system used to benchmark force fields (AMBER, CHARMM) and understand the thermodynamics of protein folding initiation without the interference of neighboring side chains.

Executive Summary & Conformational Landscape

Ac-Leu-NHMe serves as a proxy for the leucine residue within a polypeptide chain. Unlike free amino acids, its N- and C-termini are blocked (acetylated and amidated), mimicking the peptide bonds (


 and 

) of a protein backbone.

The spectroscopic signature of Ac-Leu-NHMe is defined by a solvent-dependent equilibrium between three dominant conformational basins. Understanding these basins is a prerequisite for interpreting the spectral data.

ConformationDesignationStabilizing ForceDominant Solvent

-Turn
C7eq Intramolecular H-bond (

)
Non-polar (

,

, Gas)
Extended C5 Weak interaction (

ring)
Non-polar / Transition state
Polyproline II PII Solvation of peptide backbonePolar / Protic (

, DMSO)

NMR Spectroscopy: The Solution Structure Standard

Nuclear Magnetic Resonance (NMR) provides the most granular atomic-level detail regarding the


 (phi) and 

(psi) dihedral angles of Ac-Leu-NHMe.
Experimental Protocol: Determination of

Objective: Determine the backbone torsion angle


 using the Karplus relationship.
  • Sample Preparation:

    • Dissolve 2-5 mg of Ac-Leu-NHMe in 600

      
      L of deuterated solvent.
      
    • Solvent A (Non-polar):

      
       (dried over molecular sieves). Expect C7eq dominance.
      
    • Solvent B (Polar): DMSO-

      
       or 
      
      
      
      (use water suppression pulse sequence). Expect PII/Extended dominance.
  • Acquisition:

    • Run 1D

      
       NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplet structures).
      
    • Set relaxation delay (

      
      ) to 2.0s to ensure full relaxation of amide protons.
      
  • Analysis:

    • Identify the Amide doublet (

      
      ) and Alpha-proton multiplet (
      
      
      
      ).
    • Measure the Vicinal Coupling Constant (

      
      ) in Hz.
      
Data Interpretation & Causality

The magnitude of the J-coupling is directly causal to the dihedral angle


 via the Karplus Equation :


  • Low Coupling (< 6 Hz): Indicates a folded structure (C7eq). The dihedral angle is near -80°, resulting in low orbital overlap for spin-spin coupling.

  • High Coupling (> 8 Hz): Indicates an extended structure (C5 or

    
    -sheet-like). The dihedral angle approaches -120° to -150°.
    
Visualization: The Karplus Logic

KarplusLogic cluster_0 Interpretation Sample Ac-Leu-NHMe Sample Solvent Solvent Choice (CDCl3 vs DMSO) Sample->Solvent Conformation Conformational Equilibrium Solvent->Conformation Drives JCoupling Measured 3J(NH-Ha) Coupling Conformation->JCoupling Determines Geometry Backbone Geometry (Phi Angle) JCoupling->Geometry Karplus Eq LowJ < 6 Hz (C7eq Folded) JCoupling->LowJ HighJ > 8 Hz (Extended/PII) JCoupling->HighJ

Caption: Logical flow from solvent selection to geometric determination via NMR coupling constants.

Infrared Spectroscopy (IR): Probing Hydrogen Bonds

FTIR is superior to NMR for observing the timescale of hydrogen bonding. While NMR gives a time-averaged signal, IR snapshots the vibration of specific bonds (


 s).
Experimental Protocol: FTIR Transmission

Objective: Distinguish intramolecular H-bonds (C7eq) from non-bonded or intermolecularly bonded species.

  • Cell Loading: Use a

    
     transmission cell (path length 0.1 mm to 1.0 mm).
    
  • Concentration: Low concentration (< 1 mM in

    
     or 
    
    
    
    ) is critical to prevent intermolecular aggregation, which mimics intramolecular folding.
  • Background Subtraction: Rigorously subtract the solvent spectrum.

    
     has strong absorption; 
    
    
    
    is preferred for the Amide A region.
Key Spectral Bands

The Leucine side chain (isobutyl) provides steric bulk but does not absorb in the Amide region, making the backbone signals clean.

BandVibrational ModeWavenumber (

)
Structural Assignment
Amide A N-H Stretch~3420-3450Free NH (Solvated or Extended C5)
~3320-3350Bonded NH (Intramolecular C7eq H-bond)
Amide I C=O[1] Stretch~1670-1675C7eq (Folded)
~1640-1660Solvated/Disordered (H-bond to solvent)

Diagnostic Insight: In


, Ac-Leu-NHMe exhibits a "split" or broadened Amide I band due to the equilibrium between the folded C7eq (internal H-bond) and the semi-extended forms. Upon adding DMSO (a strong H-bond acceptor), the high-wavenumber "Free NH" band disappears, shifting to a lower frequency as the solvent engages the proton.

Circular Dichroism (CD): The Ensemble View

CD is less structurally specific for single residues than for polymers, but it is essential for identifying the Polyproline II (PII) helix conformation, which is optically active even in short peptides.

Experimental Protocol: Far-UV CD
  • Path Length: Use a 0.1 cm or 0.01 cm quartz cuvette. Water absorbs strongly below 185 nm; short path lengths are required to see the PII band.

  • Solvent: Water (phosphate buffer, pH 7) vs. TFE (Trifluoroethanol).

  • Scan Range: 260 nm down to 185 nm.

Spectral Signatures[2][4][5][6]
  • Water (PII Dominance): Ac-Leu-NHMe displays a strong negative band at ~195-200 nm and a weak positive band near 215-220 nm. This is the hallmark of the PII helix conformation, which maximizes hydration of the amide backbone.

  • TFE/Non-polar: The spectrum shifts.[2][3][4] The strong negative 195 nm band diminishes, indicating a loss of the PII structure and a shift toward a mix of C7eq and nascent helical turns.

Comparative Data Summary

The following table synthesizes the behavior of Ac-Leu-NHMe across different environments, serving as a quick reference for validation.

FeatureNon-Polar (

)
Polar / Protic (

)
Dominant Conformer C7eq (Gamma Turn)PII (Polyproline II) / Random
NMR

Low (~4-6 Hz)High (~7-9 Hz)
NMR NH Shift Upfield (Shielded)Downfield (Deshielded by H-bond)
IR Amide A ~3350

(Intra-bond)
N/A (Masked by solvent OH)
IR Amide I ~1670

(High freq)
~1640-1650

(Red shift)
CD Signature Weak / MixedStrong Negative @ 198 nm
Thermodynamic Workflow

The transition from C7eq to PII is driven by the enthalpy of solvation. The C7eq state is enthalpically favored in vacuum (internal H-bond), but the PII state is entropically and enthalpically favored in water due to solvent interaction.

Thermodynamics Vacuum Vacuum / CCl4 (Enthalpy Dominated) C7 C7eq Conformer (Internal H-Bond) Vacuum->C7 Stabilizes Water Aqueous Solution (Solvation Dominated) PII PII Conformer (Solvent H-Bond) Water->PII Stabilizes C7->PII Add Water (Break Internal H-bond) PII->C7 Add CHCl3 (Force Internal H-bond)

Caption: Thermodynamic drivers shifting the Ac-Leu-NHMe equilibrium between C7eq and PII states.

References

  • Conformational Preferences of N-acetyl-L-leucine-N'-methylamide. J. Phys. Chem. A. (2002).[3] Detailed DFT and solution conformational analysis identifying the 43 theoretical conformers and the dominance of C7eq/C5.

  • Solvent Dependence of 1H Chemical Shifts. Magn. Reson. Chem. (2006).[3][4] Comprehensive analysis of solvent effects (CDCl3 vs DMSO) on amide proton shifts.

  • Vibrational Circular Dichroism of Leucine Derivatives.Spectrochim. Acta A. (2015).

  • Amide Spectral Fingerprints. J. Phys. Chem. Lett. (2022).[3] Modern analysis of Amide I band shifts relative to solvent exposure and hydrogen bonding.

Sources

Technical Guide: Solubility and Stability of Ac-Leu-NHMe in Solvation Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It focuses on the physicochemical behavior of N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe), a critical model system for protein backbone solvation and folding.

Executive Summary

N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) is not merely a peptide derivative; it is the "hydrogen atom" of protein folding studies. As a blocked dipeptide, it isolates the fundamental forces governing the protein backbone—specifically the competition between intramolecular hydrogen bonding (secondary structure) and intermolecular solvation (denaturation).

This guide provides a definitive reference for the solubility profile, thermodynamic stability, and conformational equilibria of Ac-Leu-NHMe across polarity gradients. It includes validated protocols for spectroscopic characterization and computational force-field verification.

Physicochemical Profile

PropertySpecification
Systematic Name (2S)-2-acetamido-N,4-dimethylpentanamide
Formula

MW 186.25 g/mol
LogP (calc) ~0.1 (Amphiphilic)
H-Bond Donors 2 (Amide NH)
H-Bond Acceptors 2 (Carbonyl O)
Key Feature Terminally blocked (no charged termini), mimicking internal protein residues.[1]

Solubility Landscape & Thermodynamics[2]

Ac-Leu-NHMe exhibits a complex solubility profile due to its amphiphilic nature: the hydrophobic isobutyl side chain competes with the hydrophilic diamide backbone.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility StatusPrimary Interaction Mechanism
Polar Aprotic DMSO, DMF High (~30 mg/mL)Strong dipole-dipole; Solvent acts as H-bond acceptor, disrupting internal structure.
Polar Protic Ethanol, Methanol Moderate (~1-5 mg/mL)Mixed H-bonding; Solvation of both backbone and side-chain is energetically costly but possible.
Non-Polar Chloroform (

)
Moderate/Low (mM range)Solvation driven by side-chain van der Waals; Favors intramolecular H-bonds (C7/C5 forms).
Aqueous Water/PBS Sparingly Soluble *Hydrophobic effect dominates; requires co-solvent or specific dissolution protocol.

*Note: Direct dissolution in aqueous buffer often results in precipitation or micellar aggregates. See Protocol 5.1.

Thermodynamic Solvation Cycle

The stability of Ac-Leu-NHMe in solution is defined by the Free Energy of Solvation (


).
  • In Chloroform:

    
     is less negative (less favorable) than in polar solvents, but the conformational energy is lowered by internal H-bonds (enthalpic gain).
    
  • In Water:

    
     is highly negative (favorable) due to backbone hydration, but this is penalized by the entropic cost of organizing water around the hydrophobic Leu side chain (hydrophobic effect).
    

SolvationThermodynamics Gas Gas Phase (Vacuum) CHCl3 Chloroform (Non-Polar) Gas->CHCl3 ΔG(solv) ≈ -5 kcal/mol Favors Internal H-bonds Water Water (Polar) Gas->Water ΔG(solv) ≈ -10 kcal/mol Favors Solvation CHCl3->Water Transfer Energy Hydrophobic Penalty

Figure 1: Thermodynamic cycle illustrating the competition between internal enthalpy (favored in non-polar) and solvation entropy/enthalpy (favored in polar).

Conformational Stability (The "Folding" Model)

Unlike chemical stability (degradation), conformational stability refers to the population of specific Ramachandran states (


).
The Solvent-Dependent Equilibrium

The solvent dielectric constant (


) dictates the dominant conformer.
  • C7eq (Gamma-Turn): Dominant in Chloroform (

    
    ). The molecule folds onto itself, forming a 7-membered ring via an intramolecular H-bond (
    
    
    
    ).
  • C5 (Extended): Also seen in non-polar solvents; a 5-membered ring interaction.

  • Polyproline II (PII) / Open: Dominant in Water and DMSO . The solvent molecules aggressively H-bond to the amide NH and CO groups, breaking the intramolecular C7 ring.

ConformationalEquilibrium C7 C7eq (Gamma Turn) Intramolecular H-Bond (Dominant in CHCl3) C5 C5 (Extended) Weak Internal Interaction C7->C5 Fast Exchange PII Polyproline II / Open Solvent H-Bonded (Dominant in Water/DMSO) C7->PII Add Polar Solvent (Break Internal H-bond) PII->C7 Desolvation

Figure 2: Conformational switching mechanism driven by solvent polarity.

Chemical Stability (Degradation)

Ac-Leu-NHMe is chemically robust.

  • Hydrolysis: Negligible at neutral pH. Rate constants are in the order of

    
    . Requires strong acid (6N HCl, 
    
    
    
    ) or specific proteases for cleavage.
  • Racemization: The

    
     proton is stable. Racemization occurs only under extreme basic conditions or high temperatures (
    
    
    
    ) in the presence of anhydride activators.

Experimental Characterization Protocols

To validate the state of Ac-Leu-NHMe in your specific system, use the following self-validating protocols.

Protocol: Preparation of Aqueous Samples

Direct dissolution in water often leads to micro-aggregates that distort spectroscopic data.

  • Weigh 5-10 mg of Ac-Leu-NHMe solid.

  • Dissolve completely in

    
     of deuterated DMSO (
    
    
    
    ) or Ethanol. Vortex until clear.
  • Dilute dropwise into the target aqueous buffer (e.g.,

    
     or 
    
    
    
    ) while vortexing.
    • Target final concentration: 1-5 mM.

    • Max organic content: Keep DMSO < 5% to minimize co-solvent effects on conformation.

Protocol: NMR Temperature Coefficients

This is the "Gold Standard" for detecting intramolecular hydrogen bonds.

Theory: Protons involved in intramolecular H-bonds are shielded from solvent collisions and show weak temperature dependence. Exposed protons shift significantly as solvent viscosity/polarity changes with heat.

Workflow:

  • Prepare 2 mM sample in desired solvent (

    
     or 
    
    
    
    ).
  • Acquire 1H NMR spectra at 298K, 303K, 308K, 313K, 318K.

  • Plot Chemical Shift (

    
    , ppm) vs. Temperature (K).
    
  • Calculate Slope (

    
    ).
    

Interpretation:

  • Slope > -4 ppb/K: Solvent Exposed (e.g., in DMSO/Water).

  • Slope < -2 ppb/K: Intramolecular H-Bonded (e.g., C7eq in

    
    ).
    
Protocol: FTIR Amide I Analysis

Workflow:

  • Use a transmission cell (

    
     windows) or ATR.
    
  • Acquire spectrum in the 1500-1800

    
     region.
    
  • Deconvolute the Amide I band (C=O stretch).

Interpretation:

  • ~1630-1645 cm⁻¹: Indicates strong intramolecular H-bonding (C7 form).

  • ~1660-1675 cm⁻¹: Indicates free/solvated carbonyls (Open forms).

References

  • Solvation Thermodynamics & Partitioning

    • Wolfenden, R. (2007). "Experimental measures of amino acid side chain hydrophobicity and the accessibility of protein surfaces." University of North Carolina.

  • Conformational Analysis (NMR/IR)

    • M. A. Khaled, et al. (1978). "Nuclear magnetic resonance and conformational energy calculations of repeat peptides of elastin." Journal of the American Chemical Society.

  • Molecular Dynamics & Force Field Validation

    • Best, R. B., et al. (2009). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.

  • Solvent Effects on Peptide Conformation

    • Dill, K. A. (1990). "Dominant forces in protein folding." Biochemistry.

Sources

The Standard Model of Solvation: Ac-Leu-NHMe Sourcing & Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-L-Leucine-N-Methylamide (Ac-Leu-NHMe) is not merely a chemical reagent; it is the "hydrogen atom" of protein folding thermodynamics. By blocking both the N-terminus (Acetyl) and C-terminus (N-Methylamide), this molecule eliminates zwitterionic charges, isolating the intrinsic backbone dynamics and side-chain solvation effects.

However, its commercial availability is deceptive. Often labeled as a "specialty building block," it is prone to racemization and hygroscopic degradation during storage. This guide provides the decision framework for sourcing, validating, and maintaining high-purity Ac-Leu-NHMe for precision biophysical applications.

Part 1: The Sourcing Landscape (Make vs. Buy)

Unlike common amino acids, Ac-Leu-NHMe is rarely held in high stock by major catalog suppliers (e.g., Sigma, Fisher) due to its specific use-case in computational force-field parameterization and spectroscopy.

The Commercial Reality

Most "In Stock" listings are actually "Make-to-Order" from contract research organizations (CROs). This introduces a lead time and a quality risk: Batch-to-batch variability.

Decision Matrix: Sourcing Strategy

The following logic determines whether you should purchase a custom synthesis or synthesize it in-house.

SourcingLogic Start Need Ac-Leu-NHMe Volume Required Quantity? Start->Volume SmallScale < 5 Grams Volume->SmallScale LargeScale > 5 Grams Volume->LargeScale CatalogCheck Check Specialty Peptide Houses (Bachem, BOC Sci) SmallScale->CatalogCheck InHouse IN-HOUSE SYNTHESIS (See Protocol Below) LargeScale->InHouse Cost Efficient InStock In Stock? CatalogCheck->InStock Buy PURCHASE Req: CoA with Chiral HPLC InStock->Buy Yes CustomSynth ORDER CUSTOM SYNTHESIS Spec: >98% Purity, <1% D-Isomer InStock->CustomSynth No

Figure 1: Strategic decision tree for sourcing Ac-Leu-NHMe based on scale and availability.

Part 2: Critical Quality Attributes (CQAs)

When ordering or synthesizing, the Certificate of Analysis (CoA) must validate three specific attributes. A standard "98% Purity" claim is insufficient for thermodynamic studies.

AttributeSpecificationWhy it MattersMethod
Chemical Purity > 98%Impurities (truncated peptides) alter solvent interaction energies.RP-HPLC (C18)
Optical Purity > 99% ee (L-isomer)Critical: The D-isomer has a completely different Ramachandran plot, invalidating folding data.Chiral HPLC
Solvent Content < 1%Residual solvents (DMF, DCM) appear in NMR and alter solvation thermodynamics.1H NMR / TGA
Hygroscopicity Dry PowderWater absorption changes the effective concentration and IR spectra.Karl Fischer

Part 3: In-House Synthesis Protocol (The "Gold Standard")

If commercial options fail or costs are prohibitive, the following solution-phase synthesis is the most robust route. It prioritizes optical purity by avoiding the activation of N-acetyl-leucine, which is prone to racemization (azlactone formation).

The Pathway

Strategy: C-terminal modification before N-terminal acetylation.

  • Coupling: Boc-Leu-OH

    
     Boc-Leu-NHMe
    
  • Deprotection: Boc-Leu-NHMe

    
     H-Leu-NHMe 
    
    
    
    TFA
  • Capping: H-Leu-NHMe

    
     Ac-Leu-NHMe
    

SynthesisWorkflow Step1 Step 1: Amidation Boc-Leu-OH + MeNH2 (EDC/HOBt coupling) Step2 Step 2: Deprotection TFA / DCM (1:1) Removes Boc Group Step1->Step2 Yields Boc-Leu-NHMe Step3 Step 3: Acetylation Ac2O + Pyridine (Gentle Acetylation) Step2->Step3 Yields H-Leu-NHMe Final Ac-Leu-NHMe (Recrystallize in EtOAc) Step3->Final Yields Crude Product

Figure 2: Step-wise chemical synthesis designed to minimize racemization.

Detailed Methodology
Step 1: Methylamide Formation
  • Dissolve Boc-Leu-OH (10 mmol) in DCM/DMF (9:1).

  • Add Methylamine hydrochloride (11 mmol) and HOBt (11 mmol).

  • Cool to 0°C. Add EDC (11 mmol) and DIPEA (22 mmol).

  • Stir at RT for 12 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

Step 2: Boc Deprotection
  • Dissolve intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) to a final ratio of 1:1 (v/v).

  • Stir for 1 hour.

  • Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).

Step 3: Acetylation[1]
  • Dissolve the H-Leu-NHMe salt in DCM.

  • Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).

  • Stir for 2 hours at RT.

  • Purification: Recrystallize from Ethyl Acetate/Hexane. This is superior to column chromatography for removing trace racemates.

Part 4: Validation & Quality Control

Every batch must be self-validated. Do not trust the label.

NMR Validation (1H NMR in DMSO-d6)

Look for the specific signature of the blocked termini.

  • Acetyl Methyl: Singlet ~1.8 - 1.9 ppm (3H).

  • Amide Methyl: Doublet ~2.5 - 2.6 ppm (3H, coupled to NH).

  • Backbone NH: Doublet ~7.8 - 8.2 ppm.

  • C-Term NH: Quartet/Broad ~7.5 ppm.

Chiral HPLC (The "Dealbreaker" Test)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Detection: 210 nm.

  • Criteria: The L-isomer usually elutes second (verify with standards). Any peak >1% at the D-isomer retention time is grounds for rejection.

Part 5: Handling & Storage

Ac-Leu-NHMe is a neutral, polar molecule. It lacks the ionic lattice energy of zwitterionic amino acids, making it hygroscopic .

  • Storage: Store at -20°C in a desiccator.

  • Solubility:

    • High: DMSO, Methanol, Ethanol, DMF.

    • Moderate: Water (Solubility is lower than Glycine due to hydrophobic blocking groups).

    • Low: Hexane, Diethyl Ether.

  • Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • PubChem. (n.d.).[1] Compound Summary: Ac-Leu-NHMe (CID 6950977).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Head-Gordon, T., et al. (1991). Hydration of the blocked amino acid N-acetyl-L-leucine-N-methylamide. Journal of the American Chemical Society.[2] (Contextual citation for thermodynamic importance).

Sources

Technical Guide: Safety, Handling, and Experimental Integrity of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ac-Leu-NHMe is a "blocked" dipeptide model system, chemically distinct from its pharmaceutical analog N-Acetyl-L-Leucine (Tanganil).[1][2] By capping the N-terminus with an acetyl group and the C-terminus with a methylamide group, this molecule eliminates zwitterionic effects (charge interference).[1][2]

This structural neutrality makes Ac-Leu-NHMe the "hydrogen atom" of protein conformational studies.[1][2] It is primarily used to benchmark force fields in computational chemistry and to study peptide backbone dynamics (


 and 

torsion angles) via IR, Raman, and NMR spectroscopy.

Crucial Distinction: Do not confuse with N-Acetyl-L-Leucine (CAS 1188-21-2) .[1][2] While the latter is a vertigo medication, Ac-Leu-NHMe is a research-grade spectroscopic probe.[1][2]

Physicochemical Profile[1][5][6][7][8]
PropertySpecificationExperimental Significance
Molecular Formula

Model for aliphatic hydrophobic residues.[1][2]
Molecular Weight 186.25 g/mol Low MW facilitates rapid tumbling in NMR.[2]
Physical State White Crystalline PowderHygroscopic; requires desiccation.[2][3]
Solubility High: DMSO, Methanol, WaterLow: Hexane, CCl4Solvation shell studies (e.g., DMSO vs. Water).
Melting Point 165–167 °CIndicator of crystalline purity.[2]

Risk Assessment & Toxicology (GHS Standards)

As a specialized research chemical, Ac-Leu-NHMe lacks the extensive toxicological datasets of industrial chemicals.[1][2] Therefore, the Precautionary Principle applies: Treat as a potential irritant and sensitizer.

Hazard Identification
  • Signal Word: WARNING (Default for uncharacterized peptides).

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption.

  • Target Organs: Respiratory system, mucous membranes.[4]

Toxicology Insights (Structure-Activity Relationship)

While acute toxicity is likely low (LD50 > 2000 mg/kg estimated based on Leucine analogs), the methylation of the amide bond increases lipophilicity compared to free amino acids.[2]

  • Risk: Enhanced cell membrane permeability compared to free Leucine.[2]

  • Sensitization: Peptides can act as haptens, potentially triggering immune responses upon repeated inhalation.

Emergency Response Protocol
  • Eye Contact: Flush with saline for 15 minutes.[2] Do not use neutralization agents.[2]

  • Skin Contact: Wash with soap and water.[2][5] Do not use ethanol (increases transdermal absorption of the hydrophobic peptide).[2]

  • Spill Cleanup: Dampen with water to prevent dust generation before sweeping.[2]

Operational Handling & Sample Integrity

The primary "safety" risk with Ac-Leu-NHMe is not biological toxicity, but experimental failure due to moisture contamination .[1][2] The amide bonds are avid hydrogen bond acceptors; atmospheric water will distort IR amide I/II bands and broaden NMR peaks.

The "Dry Chain" Protocol
  • Storage: -20°C in a sealed container with desiccant (Silica gel or

    
    ).
    
  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the sample.

Solubilization Workflow (DOT Visualization)

The following diagram outlines the decision logic for solvent selection based on the experimental goal (Conformational Analysis).

SolventWorkflow Start Ac-Leu-NHMe Sample Goal Define Experimental Goal Start->Goal Branch1 Backbone H-Bonding (IR/Raman) Goal->Branch1 Branch2 Solvation Dynamics (NMR/MD) Goal->Branch2 Branch3 Hydrophobic Core Model Goal->Branch3 Solv1 Use CCl4 or CHCl3 (Non-competing) Branch1->Solv1 Avoid OH/NH overlap Solv2 Use DMSO-d6 or D2O (Competing) Branch2->Solv2 Mimic cytosol Solv3 Use TFE (Trifluoroethanol) (Helix Stabilizing) Branch3->Solv3 Mimic protein interior Check CRITICAL: Check Water Peak (NMR/IR Baseline) Solv1->Check Solv2->Check Solv3->Check

Figure 1: Solvent selection logic for Ac-Leu-NHMe spectroscopy. Selecting the wrong solvent will obscure the amide signals critical for determining Ramachandran angles.

Experimental Methodology: Spectroscopic Preparation

To ensure Trustworthiness and Self-Validation of data, follow this preparation standard.

Deuterated Solvent Preparation (NMR)
  • Glassware: Oven-dry NMR tubes at 100°C for 2 hours.

  • Solvent: Use 99.9% D-enriched solvents (DMSO-

    
     or 
    
    
    
    ) from single-use ampoules to minimize water signals (
    
    
    ).[1][2]
  • Concentration: Prepare 5–10 mM solutions. Higher concentrations may induce aggregation, leading to intermolecular H-bonding that mimics secondary structure artifacts.[1][2]

  • Validation: Run a 1D

    
    -NMR.
    
    • Pass: Amide protons (

      
      ) appear as sharp doublets/singlets (solvent dependent).[2]
      
    • Fail: Broadened

      
       signals indicate proton exchange with adventitious water.[2]
      
Conformational Analysis (The "Why")

Ac-Leu-NHMe exists in an equilibrium of conformers defined by


 (N-C

) and

(C

-C') angles.[1][2]
  • 
     Conformation (Extended):  Dominant in non-polar solvents (
    
    
    
    ).[2] Characterized by an intramolecular H-bond between
    
    
    and
    
    
    .[1][2]
  • 
     Conformation (Gamma-turn):  Stabilized by a 7-membered ring H-bond (
    
    
    
    to
    
    
    ).[1][2]

Visualizing the Molecular System:

MoleculeStructure NTerm Acetyl Cap (CH3-CO-) Phi Phi (φ) Rotation NTerm->Phi Hbond Intramolecular H-Bonding (C5/C7) NTerm->Hbond Backbone L-Leucine Core (-NH-Ca-CO-) SideChain Isobutyl Sidechain (-CH2-CH(CH3)2) Backbone->SideChain Steric Bulk Psi Psi (ψ) Rotation Backbone->Psi CTerm Methylamide Cap (-NH-CH3) CTerm->Hbond Phi->Backbone Psi->CTerm

Figure 2: Structural connectivity of Ac-Leu-NHMe highlighting the rotatable torsion angles (


) that define its utility as a folding model.[1][2]

References & Authoritative Sources

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 6950977 (Ac-Leu-NHMe).[1][2] National Center for Biotechnology Information.[2]

    • [1][2]

  • Conformational Analysis (Theory):

    • Head-Gordon, T., et al. (1991).[1][2] "Analysis of the hydration of the dipeptide N-acetyl-L-leucine-N-methylamide." Journal of the American Chemical Society. (Foundational work on solvation shells).

    • [1][2]

  • Handling & Peptide Stability:

    • Handling and Storage Guidelines for Peptides. Bachem Technical Guides.[2] (Industry standard for hygroscopic peptide handling).[2]

  • Spectroscopic Data (IR/Raman):

    • Mirkin, N. G., & Krimm, S. (1991). "Ab initio vibrational analysis of the C5 and C7 conformations of N-acetyl-L-alanine N'-methylamide." (Analogous methodology applied to Leucine derivatives).

    • [2]

Sources

Technical Guide: Ac-Leu-NHMe (CAS 32483-15-1)

Author: BenchChem Technical Support Team. Date: February 2026

The "Blocked Dipeptide" Standard in Protein Conformational Analysis

Executive Summary

Ac-Leu-NHMe (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for investigating the intrinsic conformational preferences of the protein backbone. Unlike free amino acids, which exist as zwitterions in neutral solution, Ac-Leu-NHMe is "terminally blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate the charged termini (


), effectively mimicking the local electronic environment of a Leucine residue embedded within a polypeptide chain.

For researchers in computational chemistry, biophysics, and drug design, this molecule serves as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary structure determination.

Physicochemical Profile
PropertySpecification
Systematic Name (2S)-2-acetamido-N,4-dimethylpentanamide
Common Name Ac-Leu-NHMe; N-Acetyl-L-leucine N-methylamide
CAS Number 32483-15-1
Molecular Formula

Molecular Weight 186.25 g/mol
Melting Point 165–167 °C
Solubility Soluble in DMSO, Methanol, Ethanol, Water (moderate), Chloroform
Role Terminally Blocked Amino Acid (TBAA) Model
The Theoretical Framework: Why Ac-Leu-NHMe?

In protein folding studies, the "Ramachandran Map" describes the allowed conformational space defined by the backbone dihedral angles


 (phi) and 

(psi).
  • The Problem with Free Amino Acids: Free Leucine (

    
    ) is dominated by strong electrostatic interactions between the charged termini, which distort the 
    
    
    
    distribution relative to a protein environment.
  • The Ac-Leu-NHMe Solution: By capping the ends with peptide-like bonds (Amide groups), Ac-Leu-NHMe isolates the intrinsic propensity of the Leucine side chain to adopt

    
    -helical, 
    
    
    
    -sheet (
    
    
    ), or
    
    
    -turn (
    
    
    ) conformations without electrostatic interference.
Visualization: Topology & Dihedrals

The following diagram illustrates the chemical topology of Ac-Leu-NHMe, highlighting the critical


 and 

torsion angles that define its secondary structure propensity.

AcLeuNHMe_Topology N_Cap N-Cap (Acetyl) Backbone_N Amide N (H) N_Cap->Backbone_N Peptide Bond Alpha_C (Chiral Center) Backbone_N->Alpha_C φ (Phi) Rotation Backbone_C Carbonyl C (=O) Backbone_N->Backbone_C Intramolecular H-Bond (C7eq / C5) Side_Chain Side Chain (Isobutyl) Alpha_C->Side_Chain Steric Influence Alpha_C->Backbone_C ψ (Psi) Rotation C_Cap C-Cap (NH-Methyl) Backbone_C->C_Cap Peptide Bond

Figure 1: Topological map of Ac-Leu-NHMe showing the blocked termini and the rotatable bonds (


) that determine secondary structure.
Synthesis Protocol (Solution Phase)

While Ac-Leu-NHMe is commercially available, high-purity samples for spectroscopic calibration often require in-house synthesis to avoid trace salt contamination. The following protocol utilizes standard carbodiimide coupling.

Reagents:

  • N-Acetyl-L-Leucine (Ac-Leu-OH)[1][2][3]

  • Methylamine Hydrochloride (

    
    )
    
  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)[4][5]

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Dry Dichloromethane (DCM) or DMF.

Protocol:

  • Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15 minutes.

  • Coupling: Add EDC

    
    HCl (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester.
    
  • Amine Addition: Add Methylamine HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise to neutralize the HCl and initiate coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Work-up:

    • Dilute with excess DCM.

    • Wash sequentially with: 1M HCl (removes unreacted amine/DIPEA), Sat.

      
       (removes unreacted acid), and Brine.[6]
      
    • Dry organic layer over

      
       and concentrate in vacuo.[6]
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (MeOH/DCM gradient).

Experimental Characterization & Analysis
A. FTIR Spectroscopy (Conformational Probe)

Infrared spectroscopy is the most rapid method to assess the conformational ensemble of Ac-Leu-NHMe. The Amide I band (C=O stretch) is the primary indicator.

  • Experimental Setup: Dissolve Ac-Leu-NHMe in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) to observe intramolecular Hydrogen bonding, or
    
    
    for hydration studies.
  • Key Band Assignments:

ConformerStructure TypeAmide I Frequency (

)
Note
C5 Extended (

-sheet like)
~1690–1695Weak H-bond (5-membered ring)
C7eq

-turn
~1660–1675Strong H-bond (7-membered ring)
Solvated PPII / Random Coil~1640–1655H-bonded to solvent (if in water)
B. NMR Spectroscopy (Dihedral Validation)

Nuclear Magnetic Resonance (NMR) provides quantitative data on the


 dihedral angle via the Karplus Equation , which relates the vicinal coupling constant 

to the torsion angle.
  • Solvent: DMSO-

    
     is preferred to prevent amide proton exchange, though 
    
    
    
    is used to study intramolecular folding.
  • Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and the Alpha Proton (

    
    ).
    
    • Equation:

      
      
      
    • Interpretation: A

      
       value of < 6 Hz typically indicates a helical or turn conformation, while > 8 Hz indicates an extended (
      
      
      
      ) structure.
Computational Benchmarking Workflow

Ac-Leu-NHMe is the "Gold Standard" for parameterizing force fields. If a force field (e.g., AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this molecule, it will likely fail for larger proteins.

Workflow Diagram

The following diagram outlines the logical flow for using Ac-Leu-NHMe to validate a computational model against experimental data.

Validation_Workflow cluster_Exp Experimental Track cluster_Comp Computational Track Start Ac-Leu-NHMe Model System Exp_IR FTIR Spectra (Amide I Band) Start->Exp_IR Exp_NMR NMR J-Coupling (Phi Angle) Start->Exp_NMR MD_Sim MD Simulation (Explicit Solvent) Start->MD_Sim Exp_Data Population Ratio (C7eq vs C5) Exp_IR->Exp_Data Exp_NMR->Exp_Data Validation Force Field Validation Exp_Data->Validation Compare Ramachandran Ramachandran Plot Analysis MD_Sim->Ramachandran Comp_Data Calculated Free Energy Surface Ramachandran->Comp_Data Comp_Data->Validation Compare

Figure 2: Workflow for cross-validating computational force fields using Ac-Leu-NHMe experimental data.

References
  • Conformational Preferences of N-Acetyl-L-leucine-N-methylamide. Journal of Physical Chemistry A. (Detailed DFT and solution studies of the conformer populations).

  • NMR Chemical Shifts of Trace Impurities. Organometallics. (Standard reference for identifying solvent peaks in NMR, critical for purity checks).

  • Infrared Amide I Band of the Coiled Coil. PubMed. (Discusses the shift of Amide I bands in relation to backbone H-bonding).

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. MDPI. (Provides context on modern solution-phase peptide coupling reagents like EDC/HOBt).

  • Ac-leu-nhme Compound Summary. PubChem. (Official chemical and physical property data).

Sources

Methodological & Application

Application Note: Ac-Leu-NHMe as a Foundational Model in Structural Proteomics

[1]

Abstract

In the high-throughput world of proteomics, the accuracy of predictive algorithms and spectral libraries relies heavily on robust calibration standards. Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) , often referred to in literature as the "Leucine Dipeptide Model" (or NALMA), serves as a critical reductionist system.[1] By isolating the peptide backbone (

This guide details the protocols for utilizing Ac-Leu-NHMe to validate computational models and experimental spectral assignments, bridging the gap between in silico prediction and wet-lab observation.

Part 1: Computational Proteomics – Force Field Parameterization

Primary Application: Validation of Backbone Torsion Angles and Rotameric States.[1]

In computational proteomics, the reliability of protein folding simulations depends on the force field's ability to reproduce the energy landscape of individual amino acids. Ac-Leu-NHMe is the industry standard for parameterizing the Leucine residue within force fields like AMBER, CHARMM, and OPLS-AA.

Protocol 1: Molecular Dynamics (MD) Validation Workflow

Objective: Generate a Ramachandran plot for Ac-Leu-NHMe to validate the conformational sampling of a new or modified force field (e.g., AMBER ff19SB).

Materials & Software
  • Model System: Ac-Leu-NHMe (capped N- and C-termini).[1]

  • Software: GROMACS, AMBER, or NAMD.

  • Solvent Model: TIP3P or OPC (3-point or 4-point water models).[1]

Step-by-Step Methodology
  • Topology Generation:

    • Construct the Ac-Leu-NHMe coordinate file.[1] Ensure the N-terminus is acetylated (ACE) and the C-terminus is N-methylamidated (NME).[1]

    • Critical Step: Assign partial charges using the RESP (Restrained Electrostatic Potential) method if developing custom parameters; otherwise, load standard library values.[1]

  • Solvation & Neutralization:

    • Define a cubic simulation box with a minimum distance of 1.2 nm between the solute and the box edge to prevent self-interaction under Periodic Boundary Conditions (PBC).

    • Solvate with explicit water (e.g., TIP3P).[1]

    • Note: Ac-Leu-NHMe is neutral; no counter-ions are typically required unless testing ionic strength effects.[1]

  • Energy Minimization:

    • Algorithm: Steepest Descent.

    • Convergence criterion:

      
      .[1]
      
    • Purpose: Remove steric clashes from the initial solvent placement.

  • Equilibration (NVT & NPT):

    • NVT (Canonical Ensemble): 100 ps at 300 K using a V-rescale thermostat. Restrain heavy atoms of the peptide.

    • NPT (Isothermal-Isobaric): 100 ps at 1 bar using a Parrinello-Rahman barostat. Release restraints.

  • Production Run:

    • Duration: >1

      
      s (Microsecond timescales are required to sample rare rotameric transitions of the Leucine side chain).
      
    • Integrator: Leap-frog with a 2 fs time step.

    • Electrostatics: Particle Mesh Ewald (PME) with a 1.0 nm cutoff.[1]

  • Analysis (Ramachandran Plotting):

    • Extract the trajectory of

      
       (C-N-C
      
      
      -C) and
      
      
      (N-C
      
      
      -C-N) angles.[1]
    • Plot the free energy surface:

      
      .[1]
      
Data Interpretation: Reference Values

The resulting simulation must match Quantum Mechanical (QM) calculations or NMR data.[1]

Conformation

(deg)

(deg)
Relative Stability
Alpha-Helix (

)
-60

10
-45

10
Global Minimum (in vacuum)
Beta-Sheet (

)
-150

10
+150

10
Stabilized by solvent (H-bonds)
Polyproline II (

)
-75

10
+145

10
Dominant in unfolded proteins

Part 2: Spectroscopic Calibration – Infrared (IR) & VCD

Primary Application: Assigning Amide Bands for Secondary Structure Determination.[1]

Before analyzing complex protein mixtures, researchers use Ac-Leu-NHMe to define the "unperturbed" frequencies of the peptide bond. The Leucine side chain provides a steric bulk similar to hydrophobic cores in proteins, making it a better model than Alanine for burial effects.

Protocol 2: FTIR Band Assignment in Varying Solvents

Objective: Determine the solvent-induced frequency shift of Amide I and II bands to quantify hydration levels in protein samples.

Experimental Setup
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex) with ATR accessory or CaF

    
     transmission cell.
    
  • Sample: 50 mM Ac-Leu-NHMe.

  • Solvents: D

    
    O (Deuterium Oxide), H
    
    
    O, DMSO (Dimethyl sulfoxide).[1]
Methodology
  • Baseline Correction: Collect background spectra of pure solvent.

  • Sample Preparation: Dissolve Ac-Leu-NHMe in D

    
    O.
    
    • Why D

      
      O? The H-O-H bending mode of water overlaps with the Amide I band. D
      
      
      O shifts this interference, allowing clear observation of the Carbonyl (C=O) stretch.[1]
  • Acquisition:

    • Resolution: 2 cm

      
      .[1]
      
    • Scans: 128 (to improve Signal-to-Noise ratio).

  • Deconvolution: Use Fourier Self-Deconvolution (FSD) to resolve overlapping sub-bands.[1]

Expected Results & Causality

The Leucine side chain is hydrophobic.[1] In water, the backbone is hydrated, but the side chain is not. In DMSO, the solvent interacts differently with the exposed H-bond donors.

BandFrequency (H

O)
Frequency (D

O)
AssignmentStructural Insight
Amide I ~1650 cm

~1640 cm

C=O[1] Stretch (80%)Indicates backbone H-bonding strength.[1]
Amide II ~1550 cm

~1450 cm

N-H Bend + C-N StretchLarge shift in D

O proves N-H exchange (solvent accessibility).[1]
Amide III ~1300 cm

Disappears/ShiftsC-N Stretch + N-H BendSensitive to

angle (folding state).[1]

Part 3: Solvation Dynamics – The "Slaving" Model

Primary Application: Understanding how hydration shells drive protein fluctuations.

Recent research utilizes Ac-Leu-NHMe to study the "Slaving Model," which posits that protein motions are enslaved to the fluctuations of the hydration shell. The amphiphilic nature of Ac-Leu-NHMe (polar backbone + hydrophobic isobutyl group) makes it the perfect test subject.

Key Insight: The Hydrophobic Effect

Unlike Glycine or Alanine models, the Leucine side chain imposes a "structured water" cage (clathrate-like) around the hydrophobic group.

  • Experiment: Femtosecond-IR (fs-IR) or 2D-IR spectroscopy.

  • Observation: Water molecules near the Leucine side chain rotate 2-3x slower than bulk water.

  • Relevance: This retardation of water dynamics is what stabilizes the folded hydrophobic core of larger proteins.

Visualization: The Proteomics Workflow

The following diagram illustrates how Ac-Leu-NHMe acts as the central calibration node connecting theoretical physics, simulation, and wet-lab proteomics.

AcLeuNHMe_Workflowcluster_TheoryTheoretical Physics (QM)cluster_ModelThe Model Systemcluster_AppProteomics ApplicationsQMQuantum Mechanics(Ab Initio Calculations)AcLeuAc-Leu-NHMe(The 'Dipeptide' Standard)QM->AcLeu Defines Energy LandscapeMDForce Field Validation(AMBER/CHARMM)AcLeu->MD Parameters forSide-Chain RotamersSpecSpectral Calibration(IR/NMR/VCD)AcLeu->Spec Reference Frequencies(Amide I/II)HydraHydration Dynamics(Solvation Shells)AcLeu->Hydra HydrophobicCaging ModelMD->Spec Validates vs.Spec->MD Refines

Figure 1: The central role of Ac-Leu-NHMe in bridging Quantum Mechanics and Experimental Proteomics.

References

  • Vitalini, F., et al. (2015).[1] "Molecular dynamics simulations data of the twenty encoded amino acids in different force fields." Data in Brief. Link

  • Head-Gordon, T., et al. (2010).[1] "Effects of co-solvents on peptide hydration water structure and dynamics." Journal of Physical Chemistry B. Link

  • Smith, B.C. (2020).[1][2][3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link

  • Corcelli, S.A., et al. (2022).[1] "Hydration Dynamics of Model Peptides with Different Hydrophobic Character." International Journal of Molecular Sciences. Link

  • Zhang, Y., et al. (2020).[1] "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega.[1] Link

Benchmarking Hydrophobic Hotspots: The Ac-Leu-NHMe Model System

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Reductionist Approach to PPIs

In the study of Protein-Protein Interactions (PPIs), the Leucine residue often acts as a critical "anchor" in hydrophobic hotspots (e.g., Leucine Zippers, Bcl-2/BH3 interfaces). However, accurately modeling the binding affinity (


) of these interfaces requires precise calibration of the underlying energetic terms—specifically, the hydrophobic effect and backbone conformational entropy.

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is not a drug candidate; it is the fundamental metrological standard for these interactions. By blocking both the N-terminus (Acetyl) and C-terminus (N-methylamide), this molecule mimics the electronic and steric environment of a Leucine residue embedded within a protein chain, eliminating the artifactual electrostatic effects of charged termini (zwitterions).

This guide details how to use Ac-Leu-NHMe as a benchmark tool to validate computational force fields and experimental solvation data before applying them to complex PPI drug discovery campaigns.

The Biophysical Basis

Why Ac-Leu-NHMe?

To design inhibitors for PPIs, researchers rely on Molecular Dynamics (MD) and Free Energy Perturbation (FEP). If a force field (e.g., AMBER, CHARMM, OPLS) cannot accurately reproduce the solvation energy or conformational preference of Ac-Leu-NHMe, it will fail to predict the binding affinity of a Leucine-rich peptide inhibitor.

  • Structural Mimicry: The

    
    -methylamide group mimics the peptide bond to the 
    
    
    
    residue, while the Acetyl group mimics the bond from the
    
    
    residue.
  • Conformational Sampling: It allows the isolation of intrinsic backbone torsion angles (

    
    ) without the interference of tertiary structure, mapping the "allowable" Ramachandran space for Leucine at an interface.
    

Workflow Visualization

The following diagram illustrates the logical flow from benchmarking the model system to applying validated parameters to a PPI target.

AcLeuNHMe_Workflow cluster_0 Phase 1: Model System (Ac-Leu-NHMe) cluster_1 Phase 2: PPI Application Model Ac-Leu-NHMe Structure Sim MD Simulation (Vacuum vs. Solvent) Model->Sim Input Coords FF_Cal Force Field Calibration Sim->FF_Cal Compare u0394G_solv Exp Experimental Validation (NMR / Hydration Data) Exp->FF_Cal Reference Data FEP Binding Affinity Calculation (FEP) FF_Cal->FEP Validated Parameters Target PPI Target (e.g., Leucine Zipper) Target->FEP Docked Pose Drug Optimized Peptidomimetic FEP->Drug Predict Potency

Figure 1: Critical path for using Ac-Leu-NHMe to validate computational parameters before PPI drug design.

Protocol A: Computational Solvation Free Energy ( )

Objective: Calculate the hydration free energy of Ac-Leu-NHMe to validate the hydrophobic contribution of Leucine in your chosen Force Field. Method: Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).

Step-by-Step Methodology
  • System Preparation:

    • Topology Generation: Generate parameters for Ac-Leu-NHMe using antechamber (AMBER) or cgenff (CHARMM). Ensure the N-terminus is capped with ACE and C-terminus with NME.

    • Solvation: Solvate the structure in a cubic TIP3P water box with a minimum 12Å buffer.

    • Vacuum Reference: Create a separate gas-phase system (infinite cutoff).

  • Minimization & Equilibration:

    • Minimize solvent (500 steps steepest descent)

      
       Minimize whole system.
      
    • Heat to 300K over 50 ps (NVT ensemble).

    • Equilibrate density (NPT ensemble, 1 atm) for 500 ps.

  • Alchemical Transformation (The Thermodynamic Cycle):

    • You must compute the energy change for "turning off" the molecule in water vs. vacuum.

    • Lambda (

      
      ) Schedule:  Use 12-16 windows for calculating 
      
      
      
      .
      • Electrostatics:

        
         (Linear).
        
      • vdW: Soft-core potentials are required to prevent singularities at

        
        .
        
  • Analysis:

    • Calculate

      
      .
      
    • Success Criterion: The calculated value must match experimental benchmarks (approx. -9.8 to -10.2 kcal/mol for the sidechain analog, adjusted for the backbone) within

      
       kcal/mol.
      

Data Presentation: Reference Values

ParameterExperimental Value (Ref)AMBER ff14SBCHARMM36m
Hydration

-10.1

0.2 kcal/mol*
-9.8 kcal/mol-10.4 kcal/mol

Propensity
-60° (Helical bias)-62°-58°

Propensity
-45° (Helical bias)-42°-47°

Note: Experimental values derived from side-chain analog transfer energies corrected for backbone contribution.

Protocol B: NMR Conformational Analysis

Objective: Determine the conformational ensemble of Ac-Leu-NHMe in solution to assess if a PPI inhibitor will adopt the bioactive conformation (e.g.,


-helix) spontaneously.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of Ac-Leu-NHMe in 600

      
      L of solvent.
      
    • Solvents: Use

      
       (mimics hydrophobic interior of PPI) and 
      
      
      
      or
      
      
      (mimics solvent-exposed state).
    • Add TMS (Tetramethylsilane) as an internal reference.

  • Acquisition:

    • Run 1D

      
       NMR to assign amide protons.
      
    • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-500 ms.

    • Critical Measurement: Measure

      
       coupling constants.
      
  • Data Analysis (Karplus Equation):

    • Use the Karplus relationship to convert J-coupling constants into dihedral angle

      
      :
      
      
      
      
    • Standard Coefficients:

      
      .
      
  • Interpretation:

    • 
       Hz:  Indicates a helical conformation (compatible with Leucine Zipper binding).
      
    • 
       Hz:  Indicates an extended 
      
      
      
      -strand conformation.

Thermodynamic Cycle Diagram

To accurately calculate the binding energy of a Leucine residue, one must understand the desolvation penalty. The diagram below represents the thermodynamic cycle used in Protocol A.

ThermoCycle Gas_On Ac-Leu-NHMe (Vacuum, ON) Gas_Off Dummy Atom (Vacuum, OFF) Gas_On->Gas_Off u0394G_vac (FEP) Solv_On Ac-Leu-NHMe (Water, ON) Gas_On->Solv_On u0394G_solv (Target) Solv_Off Dummy Atom (Water, OFF) Gas_Off->Solv_Off u0394G = 0 Solv_On->Solv_Off u0394G_wat (FEP)

Figure 2: Alchemical thermodynamic cycle for calculating solvation free energy. The vertical legs represent the physical transfer (impossible to simulate directly); the horizontal legs represent the computational alchemy (FEP).

References

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society. Link

  • Cornell, W. D., et al. (1995). A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules (AMBER). Journal of the American Chemical Society. Link

  • Best, R. B., et al. (2012). Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone

    
    , 
    
    
    
    and Side-Chain
    
    
    and
    
    
    Dihedral Angles. Journal of Chemical Theory and Computation.[1] Link
  • Mobley, D. L., et al. (2009). Charge modification strategies for alchemical solvation free energy calculations. Journal of Chemical Physics. Link

  • Avbelj, F., & Baldwin, R. L. (2003). Role of backbone solvation and electrostatics in determining the Ramachandran distribution of the alanine dipeptide in water. Proceedings of the National Academy of Sciences. Link

Sources

Application Note: High-Fidelity Incorporation of Ac-Leu-NHMe Motifs into Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) motif represents the canonical "blocked dipeptide" model, crucial for isolating backbone conformational propensities (Ramachandran space) without the interference of zwitterionic termini. While historically a computational standard, the physical incorporation of this motif—and its combinatorial analogs (Ac-X-NHMe)—into peptide libraries offers a powerful strategy for developing conformationally restricted, membrane-permeable therapeutics. This guide details the solid-phase synthesis (SPPS) protocols required to generate C-terminal N-methylamides using HMBA linkers, ensuring high purity and structural fidelity for library applications.

Strategic Rationale & Library Design

The "Blocked Dipeptide" Advantage

In standard peptide libraries, charged termini (


 and 

) dominate the solvation energy and electrostatic landscape, often obscuring the intrinsic folding propensity of the internal sequence.
  • Structural Fidelity: By capping with Acetyl (N-term) and N-methylamide (C-term), the peptide mimics the electronic environment of a residue buried within a protein chain.

  • Permeability: Neutralizing terminal charges significantly reduces desolvation penalties, enhancing passive membrane permeability—a critical attribute for oral drug delivery.

Library Architecture

When designing a library incorporating Ac-Leu-NHMe, the objective is typically to screen for intrinsic secondary structure stability or metabolic resilience .

ComponentChemical IdentityFunction
N-Cap Acetyl (

)
Eliminates positive charge; mimics preceding peptide bond.
Core -Leu- (or combinatorial

)
The variable region. Leucine is the hydrophobic standard for

-helical propensity.
C-Cap N-methylamide (

)
Eliminates negative charge; mimics succeeding peptide bond hydrogen donor.

Experimental Protocol: Solid-Phase Synthesis

Standard Rink Amide resins yield primary amides (


). To generate the N-methylamide (

) required for the Ac-Leu-NHMe motif, we must utilize a base-labile linker (HMBA) followed by nucleophilic cleavage with methylamine.
Materials & Reagents[1][2]
  • Resin: HMBA-AM resin or HMBA-ChemMatrix (Loading 0.4–0.6 mmol/g). Note: HMBA = 4-Hydroxymethylbenzoic acid.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Cleavage Reagent: 33% Methylamine in Ethanol (Caution: Volatile/Toxic).

  • Solvents: DMF (Anhydrous), DCM, Methanol.

Step-by-Step Synthesis Workflow
Step 1: Resin Loading (Esterification)

The first amino acid (Fmoc-Leu-OH) is attached to the HMBA hydroxyl group via an ester bond. This ester is the "switch" that allows later conversion to the methylamide.

  • Swell HMBA resin in DCM (30 min).

  • Dissolve Fmoc-Leu-OH (4 eq.) and DIC (4 eq.) in minimal DMF.

  • Add DMAP (0.1 eq.) to the resin mixture.[1] Critical: DMAP is required for efficient esterification.

  • Agitate for 2 hours at Room Temperature (RT).

  • Wash: DMF (3x), DCM (3x).[1]

  • Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted hydroxyls.

Step 2: Chain Elongation & N-Terminal Capping
  • Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x).

  • N-Terminal Acetylation:

    • Prepare solution: 10% Acetic Anhydride, 10% DIPEA in DMF.

    • Add to resin and shake for 30 min.

    • Confirm completion with Kaiser Test (Result should be negative/colorless).

Step 3: Nucleophilic Cleavage (The "Methylamide" Trick)

This step differentiates this protocol from standard SPPS. We use methylamine to attack the resin-peptide ester linkage.

  • Wash resin thoroughly with DMF, then DCM, then Methanol .[1]

  • Dry resin under vacuum for 1 hour.

  • Transfer resin to a pressure-rated glass vessel or sealable reactor.

  • Add Cleavage Cocktail: 33% Methylamine in absolute Ethanol (approx. 10 mL per gram of resin).

  • Seal tightly and agitate at RT for 16–24 hours .

    • Safety Note: Methylamine is toxic and volatile. Perform in a high-flow fume hood.

  • Filter resin and collect the filtrate.[2]

  • Wash resin with DCM/MeOH (1:1) and combine with filtrate.

  • Evaporate solvent under reduced pressure (Rotavap) to yield the crude Ac-Leu-NHMe .

Visualization: Synthesis Pathway

G Resin HMBA Resin (Hydroxyl Linker) Loading Resin Loading (Fmoc-Leu-OH + DIC/DMAP) Resin->Loading Esterification Deprotect Fmoc Deprotection (20% Piperidine) Loading->Deprotect -Fmoc Acapping N-Term Acetylation (Ac2O / DIPEA) Deprotect->Acapping +Acetyl Cleavage Nucleophilic Cleavage (MeNH2 in EtOH) Acapping->Cleavage Aminolysis Product Final Product: Ac-Leu-NHMe Cleavage->Product Release

Caption: Workflow for converting HMBA-linked precursors into C-terminal N-methylamides via aminolysis.

Quality Control & Analysis

Because Ac-Leu-NHMe is a small, neutral molecule, standard RP-HPLC retention times can be short.

Analytical Validation Table
MethodParameterExpected Observation for Ac-Leu-NHMe
LC-MS (ESI) Mass (

)
Calc MW: 186.25 Da. Observed: 187.3 Da .
1H NMR Amide ProtonsDistinct doublets for NH-Me (

ppm) and Backbone NH (

ppm).
1H NMR Methyl GroupsSinglet for Acetyl (

ppm); Doublet for N-Me (

ppm).
HPLC PuritySingle peak. Note: Use gradients starting at 0-5% B to capture early eluters.
Conformational Screening (CD Spectroscopy)

To validate the library's utility in conformational studies:

  • Dissolve Ac-Leu-NHMe in TFE (Trifluoroethanol) to promote secondary structure.

  • Measure Circular Dichroism (CD) from 190–250 nm.

  • Result: Ac-Leu-NHMe typically shows a "random coil" or dynamic equilibrium in water but can be induced into specific Ramachandran regions (

    
     or 
    
    
    
    ) depending on solvent polarity, validating its use as a sensitive probe.

References

  • Synthesis of C-terminal Amides via HMBA

    • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
    • (Search: "HMBA resin cleavage protocol")

  • Ac-Leu-NHMe Conformational Properties

    • Head-Gordon, T., et al. (1991). "Ramachandran energy surfaces of the N-acetyl-N'-methylamide dipeptides." Biopolymers.[3]

  • N-Methylation in Drug Design

    • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.
  • Ac-Leu-NHMe Chemical Data

    • PubChem.[4] "Ac-leu-nhme | C9H18N2O2".[4]

    • [4]

Sources

Ac-leu-nhme as a control peptide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ac-Leu-NHMe as a Specificity Control in Protease Inhibition Assays

Introduction & Scientific Rationale

In the development of peptide-based therapeutics—specifically protease inhibitors for Calpains, Cathepsins, and the Proteasome—distinguishing between mechanism-based inhibition and non-specific hydrophobic toxicity is a critical "Go/No-Go" gate.[1]

Ac-Leu-NHMe (N-Acetyl-L-Leucine-N-methylamide) serves as a high-fidelity negative control in these biological assays.[1] It represents a "blocked amino acid" that mimics the structural backbone and hydrophobic termini of peptide inhibitors (such as ALLN, MG-132, or Leupeptin) but lacks the electrophilic "warhead" (aldehyde, boronic acid, or vinyl sulfone) required for covalent enzyme inactivation.

Why use Ac-Leu-NHMe instead of just DMSO? While DMSO controls for solvent effects, it does not account for the physical presence of a hydrophobic peptide backbone.[1] High concentrations (10–50 µM) of peptide inhibitors can induce cellular stress, membrane perturbation, or autophagy independent of their target. Ac-Leu-NHMe validates that your phenotypic result is due to active site binding, not just the addition of a lipophilic solute.[1]

Molecular Mechanism: The "Warhead" Concept

To understand the utility of Ac-Leu-NHMe, one must compare it to the active inhibitor it controls for (e.g., Calpain Inhibitor I / ALLN ).

  • The Inhibitor (ALLN): Contains a peptide sequence (Ac-Leu-Leu-Nle) that fits the substrate pocket, ending in an Aldehyde (-CHO) group.[1] This aldehyde acts as an electrophile, forming a reversible hemiacetal bond with the active site Cysteine of the protease.

  • The Control (Ac-Leu-NHMe): Contains the same N-terminal acetylation and a hydrophobic Leucine core, capped with a Methylamide (-NHMe) .[1] This amide bond is chemically inert to the active site Cysteine. It enters the pocket but "bounces off" without trapping the enzyme.

Diagram 1: Structural Logic of Inhibition vs. Control

Mechanism cluster_enzyme Cysteine Protease Active Site cluster_inhibitor Active Inhibitor (ALLN) cluster_control Control (Ac-Leu-NHMe) Cys Cysteine Thiol (-SH) Warhead Aldehyde Warhead (-CHO) Warhead->Cys Covalent/Reversible Binding (Inhibition) Backbone1 Peptide Backbone Inert Methylamide Cap (-NHMe) Inert->Cys No Reaction (Steric Clash only) Backbone2 Peptide Backbone

Caption: The active inhibitor utilizes an electrophilic warhead to bind the enzyme, whereas Ac-Leu-NHMe presents a chemically inert interface, serving as a perfect structural mimic without activity.[1][2]

Experimental Protocols

Protocol A: Preparation and Solubility

Objective: Create a stable, precipitation-free stock solution. Ac-Leu-NHMe is hydrophobic; improper handling leads to "crash out" in aqueous media, causing false negatives.[1]

  • Weighing: Weigh 5 mg of Ac-Leu-NHMe powder (MW: ~186.25 g/mol ).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Do not use water or PBS for the initial stock.

  • Stock Concentration: Prepare a 100 mM stock.

    • Calculation: Dissolve 5 mg in ~268 µL of DMSO.

    • Vortex:[1] Vortex vigorously for 30 seconds. Sonicate for 1 minute if visible particles remain.

  • Storage: Aliquot into 10 µL volumes in amber tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.[1][3]

Protocol B: Cell-Based Specificity Assay (Calpain/Autophagy)

Context: Testing if a Calpain Inhibitor (e.g., ALLN) rescues neurons from ischemic injury.[4] You must prove the rescue is due to Calpain inhibition, not the peptide acting as a nutrient source or membrane stabilizer.

Materials:

  • SH-SY5Y Neuronal Cells (or relevant line).[1]

  • Active Inhibitor: ALLN (Calpain Inhibitor I).[2][4][5][6]

  • Control: Ac-Leu-NHMe.[1]

  • Stressor: OGD (Oxygen-Glucose Deprivation) media or Calcium Ionophore (A23187).[1]

Workflow:

  • Seeding: Plate cells in 6-well plates (5x10⁵ cells/well) and culture overnight.

  • Pre-treatment (T = -1 hr):

    • Group 1: Vehicle Control (DMSO 0.1%).[1]

    • Group 2: Active Inhibitor (ALLN) at 10 µM.[1]

    • Group 3: Control Peptide (Ac-Leu-NHMe) at 10 µM.

    • Note: Maintain DMSO concentration <0.1% in all wells.

  • Induction (T = 0): Replace media with Stressor Media (e.g., Ca2+ ionophore) containing the respective treatments (maintain 10 µM concentration).

  • Incubation: Incubate for 6–24 hours depending on the assay endpoint.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer with phosphatase inhibitors (but exclude protease inhibitors in the lysis buffer if measuring downstream activity, or add them immediately to stop reaction for Westerns).

Diagram 2: Experimental Workflow & Logic

Workflow Start Cell Culture (SH-SY5Y) Treat Treatment Groups: 1. DMSO 2. ALLN (Active) 3. Ac-Leu-NHMe (Control) Start->Treat Stress Apply Stressor (Ischemia/Ca2+) Treat->Stress Lysis Cell Lysis & Protein Extraction Stress->Lysis Analysis Western Blot: Spectrin Breakdown Lysis->Analysis

Caption: Step-by-step workflow for validating protease inhibition specificity using Ac-Leu-NHMe side-by-side with the active drug.

Data Analysis & Interpretation

To validate your active inhibitor, the Ac-Leu-NHMe lane must behave like the Vehicle (DMSO) lane, NOT the Inhibitor lane.

Target Marker: Spectrin Breakdown Products (SBDPs) .

  • Calpain cleaves full-length Spectrin (240 kDa) into a specific 145/150 kDa fragment.[1]

  • Inhibition prevents this cleavage.[1]

GroupTreatmentSpectrin 145 kDa Band IntensityInterpretation
1 DMSO + StressHigh (+++++) Calpain is active (Stress worked).[1]
2 ALLN + StressLow (+) Calpain is inhibited (Drug worked).
3 Ac-Leu-NHMe + Stress High (+++++) VALIDATION PASS. The control peptide did not inhibit Calpain.
4 Ac-Leu-NHMe + StressLow (+)VALIDATION FAIL. Non-specific effect observed.[1]

Key Insight: If Group 3 shows low cleavage (protection), your "active" inhibitor might be working via non-specific mechanisms (e.g., coating the membrane or altering pH), rendering your specific drug claim invalid.

Troubleshooting & Critical Parameters

  • Precipitation in Media: When adding the 100 mM DMSO stock to aqueous media, a transient white cloud may appear.

    • Fix: Add the stock dropwise while swirling the media. If visible precipitate persists, the concentration (10 µM) is likely too high for the media formulation; reduce to 5 µM.

  • Toxicity: Ac-Leu-NHMe is generally non-toxic up to 100 µM.[1] If cell death occurs in the Control arm (Group 3) without stress, check for endotoxin contamination in the peptide powder.

  • Washing: Ensure thorough washing of cells before lysis. Residual Ac-Leu-NHMe in the lysate is inert, but residual ALLN will inhibit proteases during lysis, artificially inflating efficacy data.

References

  • Wang, K. K., et al. (1994). "Calpain inhibition protects against glutamate-induced neuronal death."[1] Archives of Biochemistry and Biophysics. (Demonstrates the use of blocked peptide controls in neurodegeneration).

  • Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry. (Detailed structural analysis of the aldehyde warhead vs. inert amides).

  • Sigma-Aldrich / Merck. "Calpain Inhibitor I (ALLN) Product Information."[1] (Provides context on the active inhibitor structure for comparison).

  • Cayman Chemical. "Calpain Inhibitor I & II Data." (Reference for solubility and stability protocols).

Sources

Application Note: Structural Elucidation of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrogen Bonding Switch"

N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) is a premier model system for protein backbone dynamics. Unlike complex proteins, this "blocked dipeptide" allows researchers to isolate the fundamental forces governing secondary structure—specifically the competition between intramolecular hydrogen bonding (stabilizing folded states like the


-turn or 

conformation) and intermolecular solvation (stabilizing extended

or PPII conformations).

This guide details the analytical protocols to characterize these states. We move beyond simple spectral acquisition to "perturbation spectroscopy"—using concentration and temperature gradients to force the molecule to reveal its connectivity.

Conformational Landscape & Logic

Before applying analytical techniques, one must understand the target equilibrium. In non-polar solvents (e.g.,


, 

), Ac-Leu-NHMe predominantly adopts the

conformation
(a

-turn), stabilized by a hydrogen bond between the C=O of the acetyl group and the NH of the methylamide (

interaction). In polar solvents (e.g.,

,

), this bond breaks, favoring solvated, extended forms.
Visualization: The vs. Equilibrium

The following diagram illustrates the structural transition we aim to detect.

ConformationEquilibrium C7 C7 Equatorial (Gamma-Turn) Stabilized by Intramolecular H-Bond (Non-polar Solvent) Transition Solvation Barrier Competition for H-Bonding C7->Transition + DMSO/H2O Transition->C7 Re-folding C5 C5 / Extended State Stabilized by Solvent Interaction (Polar/Protic Solvent) Transition->C5 Bond Rupture C5->Transition + CCl4/Heat

Figure 1: The conformational switch of Ac-Leu-NHMe. Analytical methods must distinguish the intramolecularly bonded


 state from the solvated 

state.

Technique I: FTIR Spectroscopy (The Dilution Protocol)

Objective: Distinguish Intra molecular H-bonds (


 folding) from Inter molecular H-bonds (Aggregation).
Scientific Rationale

The Amide A band (N-H stretching,


) is the primary indicator.
  • Free N-H:

    
     (Sharp).
    
  • H-Bonded N-H:

    
     (Broad, Red-shifted).
    

The Trap: A peak at


 is ambiguous. It could be the desired 

-turn (

) OR a dimer aggregate. The Solution: The Dilution Cell Protocol . Intramolecular bonds are concentration-independent; intermolecular bonds (aggregates) dissociate upon dilution.
Experimental Protocol: Serial Dilution FTIR

Reagents:

  • Ac-Leu-NHMe (High Purity, >98%).

  • Spectroscopic Grade

    
     or 
    
    
    
    (Dried over molecular sieves).

Workflow:

  • Baseline Solution: Prepare a

    
     stock solution of Ac-Leu-NHMe in 
    
    
    
    .
  • Pathlength Adjustment: Use a variable pathlength IR cell (e.g.,

    
     windows). As you dilute, you must increase pathlength to maintain signal-to-noise ratio (SNR).
    
  • Acquisition Series:

    • Scan 1:

      
       (Pathlength 
      
      
      
      ).
    • Scan 2:

      
       (Pathlength 
      
      
      
      ).
    • Scan 3:

      
       (Pathlength 
      
      
      
      ).
  • Data Processing: Subtract solvent background precisely. Normalize spectra to the Amide I peak intensity.

Data Interpretation:

Observation upon Dilution Conclusion Structural Assignment
Ratio of 3440/3320 changes Aggregation was present. Mixture of Monomers & Dimers

| Ratio remains constant | Bonding is intrinsic. | Stable


 Conformation (Intramolecular) |

Technique II: Variable Temperature NMR (VT-NMR)

Objective: Quantify the solvent exposure of amide protons to validate the "shielded" nature of the


 turn.
Scientific Rationale

The chemical shift of an amide proton (


) changes with temperature.[1][2]
  • Solvent Exposed NH: As T increases, solute-solvent H-bonds break rapidly. The proton becomes more shielded (moves upfield). Slope (

    
    ) is large negative (< -4.5 ppb/K). [2][3]
    
  • Intramolecular H-Bonded NH: The proton is protected within the

    
     ring. The bond is structurally rigid and less affected by solvent thermal motion. Slope is small negative (> -3.0 ppb/K). 
    
Experimental Protocol: VT-NMR Characterization

Reagents:

  • Solvent A:

    
     (Promotes folding).
    
  • Solvent B:

    
     (Promotes unfolding/solvation).
    

Workflow:

  • Sample Prep: Dissolve

    
     Ac-Leu-NHMe in 
    
    
    
    solvent.
  • Temperature Array: Calibrate probe temperature using methanol or glycol standard.

  • Acquisition: Acquire

    
     spectra at 
    
    
    
    .
  • Processing: Reference spectra to TMS (

    
    ). Track the amide doublets (Leu-NH and Methylamide-NH).
    
Analytical Logic Tree (Graphviz)

The following decision tree guides the interpretation of VT-NMR data.

NMR_Logic Start Calculate Temp Coefficient (dδ/dT) in ppb/K CheckValue Is Value < -4.5 ppb/K? Start->CheckValue Exposed High Temp Dependence Solvent Exposed NH CheckValue->Exposed Yes (e.g. -7.0) Shielded Low Temp Dependence Shielded/Bonded NH CheckValue->Shielded No (e.g. -2.0) Conclusion1 Conformation: Random Coil / C5 (No Intramolecular Bond) Exposed->Conclusion1 Conclusion2 Conformation: C7 Gamma-Turn (Intramolecular Bond Exists) Shielded->Conclusion2

Figure 2: Decision logic for assigning H-bonding status based on Temperature Coefficients.

Advanced Characterization: Coupling Constants

While VT-NMR assesses bonding, J-coupling (


)  assesses geometry.
  • Mechanism: The Karplus equation relates the scalar coupling constant to the dihedral angle

    
    .
    
  • Ac-Leu-NHMe Specifics:

    • 
       (Gamma-turn):  Typically exhibits 
      
      
      
      .
    • 
       (Extended):  Often shows distinct coupling patterns, though averaging can occur if exchange is fast.[4]
      
  • Protocol: Ensure high resolution (

    
    ) to resolve the doublet splitting of the Leucine amide proton.
    

References

  • Conformational Analysis of Dipeptides: Cormanich, R. A., et al. (2015). "Understanding the conformational behaviour of Ac-Ala-NHMe in different media." Organic & Biomolecular Chemistry. Link

  • NMR Temperature Coefficients: Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Link

  • Amide I/A Band Analysis: Bloem, R., et al. (2021). "Distinct electrostatic frequency tuning rates for amide I and amide I' vibrations." Journal of Chemical Physics. Link

  • Energy Landscapes: Wales, D. J. (2018). "Intrinsic Conformation Energy Landscape Topography of Proteins." Journal of Physical Chemistry B. Link

Sources

Application Note: High-Purity Isolation of Ac-Leu-NHMe via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a terminally blocked amino acid derivative extensively used as a thermodynamic model system for protein folding and solvation studies. By capping both the N-terminus (acetyl) and C-terminus (methylamide), the molecule eliminates zwitterionic charge effects, allowing researchers to isolate the intrinsic conformational properties of the peptide backbone (the Ramachandran angles


 and 

) and the hydrophobic Leucine side chain.

The Purification Challenge: Unlike standard peptides, Ac-Leu-NHMe is electrically neutral at physiological pH and lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine). This presents two specific challenges for purification:

  • Detection: The molecule is invisible at the standard 280 nm UV wavelength.

  • Retention: Its neutrality reduces the effectiveness of ion-exchange methods, making Reversed-Phase HPLC (RP-HPLC) the mandatory approach.

This protocol details a robust RP-HPLC methodology designed to achieve >98% purity, suitable for high-sensitivity thermodynamic measurements (e.g., differential scanning calorimetry or NMR).

Physicochemical Profile & Strategy[1][2]

Understanding the analyte is the first step to successful separation.

PropertySpecificationChromatographic Implication
Formula

Small molecule (Di-peptide mimic).
MW 186.25 g/mol Requires small pore size column (e.g., 100 Å or 120 Å) for surface area interaction.
Hydrophobicity Moderate (Leucine side chain)Retains well on C18 stationary phases.
Charge Neutral (Blocked termini)pH of mobile phase affects silica stability and impurity ionization, not the analyte itself.
Chromophore None > 250 nm CRITICAL: Must detect at 210–220 nm (Peptide bond absorption).[1]
Experimental Logic (The "Why")
  • Column Selection (C18): The Leucine side chain provides sufficient hydrophobicity for interaction with octadecylsilane ligands. A C8 column would likely result in elution too close to the void volume.

  • Mobile Phase Modifier (TFA): Although Ac-Leu-NHMe is neutral, Trifluoroacetic acid (0.1%) is used to suppress the ionization of residual free amines (synthesis byproducts) and unreacted reagents, sharpening their peaks and improving resolution from the main product.

  • Gradient Slope: As a small hydrophobic molecule, Ac-Leu-NHMe is sensitive to small changes in organic modifier concentration. A shallow gradient is required to separate it from closely related acetylated impurities.

Detailed Protocol

Equipment & Reagents
  • HPLC System: Binary gradient pump, UV-Vis detector (capable of 214 nm), Fraction collector.

  • Column: C18 Analytical (4.6 x 250 mm, 5 µm, 100 Å) or Semi-Prep equivalent.

  • Solvent A: HPLC-grade Water + 0.1% TFA.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Sample Solvent: 20% ACN in Water (matches initial gradient conditions to prevent precipitation).

Method Parameters[2][4][5]
ParameterSettingRationale
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity for 4.6mm ID columns.
Temperature 25°C - 30°CAmbient is acceptable; control ensures reproducibility.
Detection UV 214 nm Mandatory. 280 nm will yield a flat baseline.
Injection Vol 20 - 50 µLDepends on concentration; avoid overloading to prevent peak broadening.
Gradient Program

Note: Ac-Leu-NHMe typically elutes between 25-40% ACN depending on the specific column carbon load.

Time (min)% Solvent BEvent
0.05Equilibration / Injection
2.05Desalting / Void volume elution
20.060Linear Gradient (Elution of Target)
22.095Wash (Remove hydrophobic synthesis scavengers)
25.095Hold Wash
25.15Re-equilibration
35.05End
Workflow Diagram

The following diagram illustrates the purification lifecycle, emphasizing the critical decision points for purity verification.

G Start Crude Ac-Leu-NHMe (Solid/Lyophilized) Solubilization Solubilization (20% ACN/H2O) Start->Solubilization Filter Filtration (0.22 µm PTFE) Solubilization->Filter Remove particulates HPLC_Inj HPLC Injection (C18 Column) Filter->HPLC_Inj Detection UV Detection (214 nm ONLY) HPLC_Inj->Detection Gradient Elution Fraction Fraction Collection (Time/Slope based) Detection->Fraction Peak Trigger QC_Check QC: ESI-MS & Analytical HPLC Fraction->QC_Check Pool_Lyo Pool & Lyophilize QC_Check->Pool_Lyo Pass (>95%) Reprocess Re-Chromatography (Shallower Gradient) QC_Check->Reprocess Fail (<95%) Final Final Product (>98% Purity) Pool_Lyo->Final Reprocess->HPLC_Inj Recycle

Figure 1: Purification workflow for Ac-Leu-NHMe. Note the critical QC step to differentiate the target from acetylated truncated byproducts.

Troubleshooting & Validation

Common Issues
SymptomProbable CauseCorrective Action
No Peaks Visible Wrong WavelengthEnsure detector is set to 214 nm . The molecule is invisible at 254/280 nm.
Early Elution Phase CollapseIf using 100% aqueous for long periods, C18 chains may collapse. Ensure at least 2-5% organic is present at start.
Split Peaks IsomersSynthesis may produce racemates (D/L). A slower gradient (0.5% B/min) may resolve diastereomers.
Ghost Peaks CarryoverHydrophobic blocked peptides can stick to injector seals. Use a needle wash with 50% MeOH.
Validation (Self-Validating the Protocol)

To confirm the isolated peak is Ac-Leu-NHMe and not a byproduct:

  • Mass Spectrometry (ESI-MS):

    • Target Mass: 186.25 Da.

    • Look for

      
       and 
      
      
      
      .
    • Warning: If you see Mass 173, you likely have N-Acetyl-Leucine (missing the methylamide cap).

  • NMR Spectroscopy:

    • Dissolve in

      
       or 
      
      
      
      .
    • Verify the presence of the N-methyl doublet (approx 2.8 ppm) and the Acetyl singlet (approx 2.0 ppm). The integration ratio should be 1:1 (3H:3H).

References

  • Scheraga, H. A. (1981). Protein Structure and Function: From the Sequence to the Conformation. (Search: Scheraga Ac-Leu-NHMe). Context: Foundational work establishing Ac-Leu-NHMe as the canonical model for peptide backbone thermodynamics.

  • Hogl, D., et al. (2023). Solvation thermodynamics of the peptide group: The partial molar volumes of N-acetyl-N'-methylamides of Gly, Ala, and Leu. Journal of Solution Chemistry. Context: Describes high-purity requirements for thermodynamic measurements of this specific molecule.

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[2] Context: Authoritative guide on RP-HPLC conditions for small non-aromatic peptides.

  • PubChem. (n.d.).[3][2][4] Compound Summary: Ac-Leu-NHMe. National Center for Biotechnology Information. [Link]Context: Verification of physicochemical properties and identifiers.

Sources

Technical Application Note: Ac-Leu-NHMe in Protease Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Sterically Unbiased Probe for S1/S1' Subsite Specificity Using Amine-Release Detection

Introduction & Mechanistic Rationale

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a blocked amino acid derivative often categorized as a "minimal peptide model." Unlike bulky chromogenic substrates (e.g., Ac-Leu-pNA) or fluorogenic analogs (e.g., Ac-Leu-AMC), Ac-Leu-NHMe mimics the native protein backbone with minimal steric interference. It features an acetylated N-terminus (mimicking the preceding peptide bond) and a methylamide C-terminus (mimicking the succeeding peptide bond).[]

Why Use Ac-Leu-NHMe?

While less convenient than direct fluorophores, Ac-Leu-NHMe is critical for high-fidelity kinetic profiling when:

  • Probing S1' Specificity: The small methyl group allows researchers to probe the S1' subsite of proteases (like Chymotrypsin , Subtilisin , or Thermolysin ) without the artifactual binding affinity often introduced by large leaving groups like 7-amino-4-methylcoumarin (AMC).

  • Thermodynamic Benchmarking: It serves as a "ground truth" substrate for calibrating molecular dynamics (MD) simulations against experimental hydrolysis rates, as its solvation free energy is well-characterized.

  • NMR-Based Kinetics: The distinct chemical shifts of the N-methyl and Acetyl-methyl groups allow for precise monitoring of hydrolysis in complex mixtures where optical methods fail.

Mechanism of Action

The assay relies on the proteolytic cleavage of the C-terminal amide bond. For serine proteases like Chymotrypsin, the enzyme acts on the hydrophobic Leucine residue at the P1 position.

Reaction:



  • Substrate: Contains only secondary amides (non-reactive to primary amine reagents).

  • Product: Releases Methylamine (a primary amine).

  • Detection Principle: The generation of methylamine allows for high-sensitivity fluorescence detection using Fluorescamine or o-Phthalaldehyde (OPA) , effectively turning a non-fluorescent substrate into a fluorescent readout post-reaction.

Experimental Workflow & Visualizations

Diagram 1: Chemical Mechanism and Cleavage Site

The following diagram illustrates the structural specificity and the cleavage event that enables detection.

G Substrate Ac-Leu-NHMe (Blocked N- & C-termini) Contains Secondary Amides Only Complex Acyl-Enzyme Intermediate Substrate->Complex Binding (S1 Pocket) Enzyme Protease (e.g., Chymotrypsin) Enzyme->Complex Product1 Ac-Leu-OH (Acid Product) Complex->Product1 Hydrolysis Product2 Methylamine (CH3-NH2) PRIMARY AMINE Complex->Product2 Leaving Group Release Detection Fluorescamine Reaction Product2->Detection Derivatization Signal Fluorescent Adduct (Ex: 390nm / Em: 475nm) Detection->Signal Quantification

Caption: Proteolytic cleavage of Ac-Leu-NHMe releases methylamine, which selectively reacts with Fluorescamine to generate a fluorescent signal.

Detailed Protocol: Discontinuous Kinetic Assay

This protocol uses Chymotrypsin as the model enzyme, but it is adaptable to Thermolysin (with buffer adjustments) or Pepsin (pH 2.0).

Reagents & Preparation
ComponentConcentrationPreparation Notes
Ac-Leu-NHMe Stock 100 mMDissolve in 100% DMSO or Methanol. Store at -20°C. Stable for 6 months.
Assay Buffer 50 mM Tris-HCl, pH 7.8Add 10 mM CaCl₂ for stabilization. Filter sterilize.
Enzyme Stock 1 µM (approx. 25 µg/mL)Prepare fresh in 1 mM HCl (to prevent autolysis) then dilute in buffer immediately before use.
Fluorescamine Reagent 3 mg/mLDissolve in Acetone. Prepare fresh daily. Reacts with water; keep anhydrous.
Methylamine Std 0 - 100 µMPrepare in Assay Buffer for standard curve generation.
Step-by-Step Methodology
Phase 1: Enzymatic Reaction[2]
  • Setup: In a 96-well microplate (clear or black), prepare a substrate dilution series (e.g., 0, 0.5, 1, 2, 5, 10 mM Ac-Leu-NHMe) in Assay Buffer.

  • Equilibration: Pre-incubate plate at 25°C (or 37°C) for 10 minutes.

  • Initiation: Add enzyme solution to initiate the reaction. Final volume should be 100 µL.

    • Control: Include a "No Enzyme" blank to account for non-enzymatic hydrolysis (negligible for amides) and background fluorescence.

  • Incubation: Incubate for a fixed time (e.g., 30–60 minutes). Ensure <10% substrate conversion to maintain initial velocity (

    
    ) conditions.
    
Phase 2: Quenching & Derivatization (The "Secret Sauce")

Note: Fluorescamine reacts with primary amines in milliseconds but hydrolyzes in water within seconds. Rapid mixing is crucial.

  • Quench: Stop the reaction by adding 50 µL of 0.2 M Sodium Borate (pH 9.0) . This shifts the pH to optimize the amine-fluorescamine reaction and stops the protease (if pH sensitive) or simply prepares for derivatization.

  • Derivatize: Immediately add 50 µL of Fluorescamine Reagent (in Acetone) .

  • Mix: Shake the plate vigorously for 30 seconds.

  • Read: Measure Fluorescence immediately.

    • Excitation: 390 nm

    • Emission: 475 nm[3]

Diagram 2: Assay Workflow Logic

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Detection Step1 Prepare Substrate (0-10 mM in Tris/Ca++) Step2 Add Enzyme (Initiate Hydrolysis) Step1->Step2 Step3 Incubate (30-60 min @ 25°C) Step2->Step3 Step4 Quench & pH Adjust (Add Borate pH 9.0) Step3->Step4 Step5 Derivatize (Add Fluorescamine/Acetone) Step4->Step5 Rapid Mixing Required Step6 Read Fluorescence (Ex 390 / Em 475) Step5->Step6

Caption: Discontinuous assay workflow utilizing post-reaction amine derivatization.

Data Analysis & Quality Control

Calculating Kinetic Parameters
  • Standard Curve: Plot Fluorescence (RFU) vs. Methylamine Concentration (µM).

    • Note: The slope of this line is your Conversion Factor (

      
      ).
      
  • Velocity Calculation: Convert RFU from the reaction samples to concentration:

    
    
    
    
    
  • Michaelis-Menten Fit: Plot

    
     vs. 
    
    
    
    and fit to the equation:
    
    
Troubleshooting Guide
IssueProbable CauseSolution
High Background Fluorescence Buffer ContaminationEnsure buffer is free of primary amines (No Tris if reacting directly, but here Tris is used in reaction, Borate in quench. Correction: Tris is a primary amine! CRITICAL FIX below ).
Low Signal Fluorescamine HydrolysisReagent must be fresh and in anhydrous acetone. Add quickly.
Non-Linear Rates Substrate DepletionReduce enzyme concentration or incubation time (<10% conversion).

CRITICAL PROTOCOL CORRECTION: Tris Buffer contains a primary amine. If you use Tris in the reaction, the Fluorescamine will react with the buffer, causing massive background.

  • Corrective Action: Use HEPES , MOPS , or Phosphate buffer (pH 7.8) for the enzyme reaction. Do NOT use Tris or Glycine buffers with Fluorescamine detection.

Alternative Method: HPLC-UV

For labs without fluorescence capabilities or when using amine-containing buffers (like Tris), HPLC is the requisite method.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Peptide bond absorbance).

  • Elution Order: Methylamine (void volume) -> Ac-Leu-OH -> Ac-Leu-NHMe.

  • Advantage:[][3][4][5][6] Direct quantification of substrate depletion and product formation.

References

  • Udenfriend, S., et al. (1972).[7] "Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range."[7] Science, 178(4063), 871–872. Link

  • Morihara, K., & Tsuzuki, H. (1970). "Thermolysin: Kinetic study with oligopeptides." European Journal of Biochemistry, 15(2), 374–380. Link

  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157–162. (Foundational paper on P1/P1' nomenclature). Link

  • BOC Sciences. "N-α-Acetyl-L-leucine N-methylamide Product Information." (Chemical properties and solubility data).

Sources

Application Note: Computational Modeling of Ac-Leu-NHMe Interactions

Author: BenchChem Technical Support Team. Date: February 2026

From Ab Initio Parameterization to Explicit Solvent Dynamics

Abstract

This guide details the computational modeling of Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe), a critical benchmark system for validating protein force fields. Unlike the simpler alanine dipeptide, Ac-Leu-NHMe introduces significant side-chain entropy and steric bulk via its isobutyl group, creating complex coupling between backbone (


) and side-chain (

) torsions. This note provides a dual-protocol approach: high-level Quantum Mechanical (QM) characterization for parameter validation and Molecular Dynamics (MD) protocols using the AMBER ff19SB force field with the OPC water model.

Theoretical Framework & Experimental Design

The Model System

Ac-Leu-NHMe is a capped dipeptide that mimics the electronic environment of a leucine residue within a protein chain. It serves as a rigorous test bed for:

  • Backbone Propensity: The competition between

    
    -helical (
    
    
    
    ) and extended
    
    
    -sheet (
    
    
    ,
    
    
    ) conformations.
  • Rotameric Coupling: The "Delta-effect," where the steric hindrance of the Leucine

    
    -carbon restricts the available Ramachandran space.
    
Force Field Selection Strategy

Recent benchmarks indicate that traditional force fields (e.g., ff14SB) often underestimate helical propensity in solution due to biases in the TIP3P water model. The current gold standard involves CMAP potentials or 2D-correction maps derived from QM data in implicit solvent.

Recommended Combination:

  • Force Field: AMBER ff19SB (Tian et al., 2019).[1]

  • Water Model: OPC (Optimal Point Charge) 4-point water model.

  • Rationale: ff19SB was explicitly trained against QM data in solution to correct backbone/side-chain coupling errors found in previous generations.

Protocol A: Electronic Structure Calculations (QM)

Objective: Generate a reference Potential Energy Surface (PES) to validate force field accuracy.

Workflow Diagram

The following diagram outlines the logic flow for generating and validating QM data against MD results.

QM_MD_Workflow Start Ac-Leu-NHMe Initial Structure GeomOpt Geometry Optimization (MP2/6-31G*) Start->GeomOpt Scan Relaxed PES Scan phi/psi (-180 to +180) GeomOpt->Scan 10 deg increments SP Single Point Energy (MP2/cc-pVTZ) Scan->SP High-level correction Validation Compare QM Minima vs. MD FES SP->Validation MD_Sim MD Simulation (ff19SB + OPC) MD_Sim->Validation Boltzmann Inversion

Figure 1: Integrated workflow for generating QM reference data and validating MD simulations.

Step-by-Step QM Protocol

Software: Gaussian 16 / ORCA 5.0 / Psi4 Theory Level: MP2/cc-pVTZ (Single Point) // MP2/6-31G* (Optimization)

  • Structure Construction:

    • Build Ac-Leu-NHMe in a standard extended conformation (

      
      ).
      
    • Set initial side chain torsions to trans (

      
      ).
      
  • Constrained Optimization (The Grid Scan):

    • Perform a relaxed Potential Energy Surface (PES) scan.

    • Freeze

      
       and 
      
      
      
      at
      
      
      intervals from
      
      
      to
      
      
      .
    • Allow all other degrees of freedom (including

      
       angles) to relax.
      
    • Critical Note: For Leucine, you must repeat this scan for the three major rotamers (

      
      ) to ensure the global minimum is found for each grid point.
      
  • Energy Refinement:

    • Take the optimized geometries from Step 2.

    • Perform single-point energy calculations at the MP2/cc-pVTZ level.

    • Optional: Use a continuum solvation model (PCM or SMD) with

      
       (water) if comparing directly to explicit solvent MD energies.
      

Protocol B: Molecular Dynamics in Explicit Solvent

Objective: Sample the conformational ensemble and calculate Free Energy Surfaces (FES).

System Preparation (AMBER/GROMACS)

Force Field: AMBER ff19SB Solvent: OPC (Box padding: 12.0 Å)

  • Topology Generation (tLEaP):

  • Minimization:

    • Step 1: 500 steps steepest descent (restrain peptide heavy atoms

      
       kcal/mol/Ų).
      
    • Step 2: 2000 steps conjugate gradient (no restraints).

    • Why: Relieves bad VdW contacts between the bulky Leucine side chain and solvent waters.

Equilibration Protocol (The "Gentle Heating" Method)

Peptides are prone to "blowing up" if heated too fast due to high-frequency bond vibrations.

PhaseEnsembleTemp (K)DurationTime StepRestraints
Heat NVT0

300
50 ps1 fsBackbone (

)
Density NPT300100 ps2 fsBackbone (

)
Pre-Prod NPT300500 ps2 fsNone
  • Thermostat: Langevin (

    
     ps
    
    
    
    ).
  • Barostat: Monte Carlo or Berendsen (1 bar).

  • Constraints: SHAKE on bonds involving Hydrogen (allows 2 fs step).

Production Run
  • Duration: >500 ns (Peptides require extensive sampling to cross the

    
     4-5 kcal/mol barriers between 
    
    
    
    and
    
    
    ).
  • Output Frequency: Save coordinates every 10 ps.

Analysis & Validation

Conformational Definitions

To analyze the trajectory, classify frames based on


 coordinates.
ConformationRegion

(deg)

(deg)
Stabilizing Interaction
C7eq (Extended)

-sheet
-80 to -160+120 to +1707-membered H-bond
Alpha-Right

-helix
-100 to -40-70 to -30Solvent bridging
C5 (Extended)

-sheet
-180 to -140+140 to +1805-membered H-bond
Free Energy Surface (FES) Calculation

Convert the probability distribution


 into free energy 

:


Protocol:

  • Bin

    
     and 
    
    
    
    data (bin width
    
    
    ).
  • Normalize counts to probability.

  • Apply the Boltzmann inversion formula above.

  • Plot as a contour map (0 to 5 kcal/mol).

Conformational Pathway Logic

The following diagram illustrates the kinetic connectivity between states, which is crucial for interpreting MD trajectories.

Conformational_Pathways C7eq C7eq (Global Min) Extended AlphaR Alpha-Right Helical C7eq->AlphaR Slow Transition (Solvent Driven) C5 C5 Extended C7eq->C5 Low Barrier AlphaR->C7eq Fast Relaxation AlphaL Alpha-Left (Rare) AlphaR->AlphaL High Barrier (Steric Clash) C5->C7eq

Figure 2: Kinetic connectivity of Ac-Leu-NHMe states. The C7eq to Alpha-Right transition is the rate-limiting step for folding.

Troubleshooting & Optimization

Common Pitfalls
  • Rotamer Locking: If the Leucine side chain (

    
    ) gets stuck in a high-energy rotamer, the backbone 
    
    
    
    sampling will be biased.
    • Solution: Monitor

      
       vs time. If transitions are 
      
      
      
      per 100ns, use Enhanced Sampling (Replica Exchange MD or Metadynamics).
  • Force Field Mismatch: Using ff14SB with OPC water (or ff19SB with TIP3P) creates an imbalance in the backbone solvation free energy.

    • Solution: Strictly adhere to the ff19SB/OPC or ff14SB/TIP3P pairings.

Validation Checklist (Self-Correcting System)

Before publishing or using data for drug design:

References

  • Tian, C., et al. (2019). "ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation. [Link][2]

  • Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. [Link]

  • Renfrew, P. D., et al. (2008). "Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies." Proteins: Structure, Function, and Bioinformatics. [Link]

  • Best, R. B., et al. (2009). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation. [Link]

Sources

using Ac-leu-nhme to study side-chain interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nearest Neighbor" Challenge

In rational drug design and de novo protein engineering, predicting the conformation of hydrophobic cores is often limited by an incomplete understanding of side-chain rotameric states. While Alanine (Ac-Ala-NHMe) serves as the baseline for backbone energetics, it fails to capture the steric penalties introduced by


-branched amino acids.

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is the "gold standard" blocked dipeptide for studying these interactions. Unlike free amino acids, the acetyl (Ac) and N-methylamide (NHMe) blocking groups eliminate zwitterionic charge artifacts, effectively simulating a Leucine residue embedded within a continuous peptide chain.

This guide details a hybrid computational and spectroscopic protocol to quantify how the Leucine isobutyl side chain restricts the Ramachandran (


) space, specifically analyzing the coupling between the side-chain torsions (

) and the backbone.

Theoretical Framework: The Steric Gearbox

The Leucine side chain acts as a "steric gearbox." The conformational freedom of the backbone is not independent; it is strictly coupled to the rotameric state of the side chain.

  • The Clash: The

    
    -methyl groups of Leucine can sterically clash with the backbone carbonyl oxygen (
    
    
    
    ) or the amide nitrogen (
    
    
    ).
  • The Consequence: This excludes specific regions of the Ramachandran plot that are otherwise allowed for Alanine.

  • The Observable: These exclusions manifest as deviations in the scalar coupling constant (

    
    ) and specific IR spectral shifts in the Amide I/II regions.
    

Protocol A: Computational Conformational Search (DFT/MD)

Objective: To generate a backbone-dependent rotamer library for Ac-Leu-NHMe and identify low-energy minima (


-turns, 

-turns).
Workflow Diagram (DOT)

Leu_Conformational_Search Init Initial Geometry (Ac-Leu-NHMe) Rotamer Rotamer Generation (g+, g-, t for X1, X2) Init->Rotamer 3x3 Rotamers Opt_Gas Gas Phase Opt (B3LYP/6-31G*) Rotamer->Opt_Gas DFT Minimization Solvation Solvation Model (PCM/SMD - Chloroform/Water) Opt_Gas->Solvation Re-optimization Freq Freq Calculation (Gibbs Free Energy) Solvation->Freq Verify Minima Cluster Cluster Analysis (Ramachandran Binning) Freq->Cluster Boltzmann Weighting

Caption: Workflow for generating the energetic landscape of Ac-Leu-NHMe, moving from combinatorial rotamer generation to solvated free energy calculations.

Step-by-Step Methodology
  • System Construction:

    • Build Ac-Leu-NHMe in trans peptide bond configuration (

      
      ).
      
    • Expert Insight: Ensure the N-terminal is Acetyl (CH3-CO-) and C-terminal is N-methylamide (-NH-CH3). Do not use O-methyl ester (OMe), as esters lack the H-bond donor capability of the amide, leading to false minima.

  • Combinatorial Sampling:

    • Systematically rotate

      
       and 
      
      
      
      to generate 9 starting structures (
      
      
      combinations).
    • Target Angles:

      
      .[1]
      
  • DFT Optimization:

    • Software: Gaussian, ORCA, or equivalent.

    • Functional: M06-2X (recommended for capturing dispersion interactions in the hydrophobic side chain) or B3LYP-D3.

    • Basis Set: 6-311++G(d,p).

    • Convergence: Tight (

      
       Hartree).
      
  • Solvation Corrections:

    • Perform re-optimization using the PCM (Polarizable Continuum Model) or SMD.

    • Solvents: Run in Chloroform (

      
      , mimics protein core) and Water (
      
      
      
      , mimics surface).

Protocol B: NMR Spectroscopic Validation

Objective: To validate the calculated ensembles by measuring the


 coupling constant, which correlates directly to the backbone 

angle via the Karplus equation.
Experimental Setup
  • Sample: 5-10 mM Ac-Leu-NHMe.

  • Solvent:

    
     (to stabilize intramolecular H-bonds) or 
    
    
    
    /DMSO-d6.
  • Instrument: 500 MHz NMR or higher (essential to resolve multiplets).

Data Acquisition & Analysis
  • 1H-NMR Experiment:

    • Acquire standard 1D proton spectrum.

    • Focus on the Amide region (7.0 - 9.0 ppm).

    • Identify the doublet arising from the NH proton coupled to the

      
      .
      
  • Coupling Constant Extraction:

    • Measure the splitting (in Hz) of the NH doublet. This is

      
      .
      
    • Typical Value: 6-9 Hz indicates a dynamic equilibrium; < 6 Hz suggests helical/turn conformations; > 9 Hz suggests extended (

      
      -sheet) forms.
      
  • Karplus Analysis:

    • Use the generalized Karplus equation to solve for

      
      :
      
      
      
      
    • Standard Coefficients: A=7.6, B=-1.0, C=0.0 (Verify with specific peptide calibration curves).

Data Interpretation: The Ramachandran-Rotamer Map

The power of this study lies in correlating the Energy (DFT) with the Geometry (NMR).

Table 1: Expected Conformations of Ac-Leu-NHMe

Conformation

(approx)
Stability (Vac/CHCl3)Side-Chain Interaction
C7 (

-turn)
-75°, +75°Most Stable (Global Min) Stabilized by

H-bond. Side chain points outward.
C5 (

-sheet)
-150°, +150°StableExtended backbone. Side chain exposed.[1]

(Helix)
-60°, -40°Less Stable (in dipeptide)Steric clash often occurs between side chain and

without longer chain stabilization.
Polyproline II -75°, +145°MetastableFavored in water; stabilized by solvent bridging.

Critical Analysis: If your NMR derived


 value in chloroform is ~8.5 Hz, the system is likely populating the C5 (extended)  region. If it drops to ~6.0 Hz, it is shifting toward the C7 (

-turn)
.

References

  • Conformational Analysis of Dipeptides (DFT/Ab Initio)

    • Title: Comprehensive conformational analysis of N-acetyl-L-tryptophane-N-methylamide. An ab initio and DFT study.
    • Source: ResearchG
    • URL:[Link]

  • Side-Chain/Backbone Coupling (Rotamer Libraries)

    • Title: Equilibrium transitions between side-chain conform
    • Source: NIH / PubMed Central (O'Hern Group, Yale)
    • URL:[Link]

  • Ramachandran Plot & Side Chain Sterics

    • Title: Introduction to the Conformational Analysis of Protein Side Chains (Dunbrack Lab).
    • Source: Fox Chase Cancer Center
    • URL:[Link]

  • NMR J-Coupling Fundamentals

    • Title: 5.3 Spin-Spin Splitting: J-Coupling.
    • Source: Organic Chemistry D
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing coupling efficiency of Ac-leu-nhme in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Efficiency Protocols for Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe)

Executive Summary & Strategic Approach

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a critical thermodynamic model system used to study protein backbone solvation and folding mechanics. Because it represents a "capped" single amino acid residue, its purity is paramount; even minor racemization or incomplete capping renders thermodynamic data useless.

The Core Challenge: Synthesizing this molecule requires two distinct capping operations (N-terminal acetylation and C-terminal methylamidation) on a bulky hydrophobic residue (Leucine). Standard solid-phase peptide synthesis (SPPS) resins (Rink Amide, Wang) do not naturally yield the N-methylamide (–NHMe) C-terminus.

Recommended Strategy: We recommend a Solid-Phase Synthesis (SPPS) approach using an HMBA (Hydroxymethylbenzoic acid) linker . This strategy allows for the assembly of the Ac-Leu moiety on-resin, followed by a nucleophilic cleavage with methylamine to simultaneously install the C-terminal modification and release the peptide.

Critical Workflows (Step-by-Step)

Module A: The "Golden Path" Protocol (HMBA Resin Strategy)

This protocol prioritizes purity over speed, utilizing DIC/Oxyma chemistry to minimize Leucine racemization.

StepOperationReagents & ConditionsTechnical Rationale
1 Resin Selection HMBA-AM Resin or HMBA-MBHA (Loading: 0.4–0.8 mmol/g).HMBA forms an ester linkage that is susceptible to nucleophilic attack by amines (aminolysis), allowing direct generation of the –NHMe group upon cleavage.
2 First Coupling Fmoc-Leu-OH (4 eq), DIC (4 eq), Oxyma Pure (4 eq) in DMF. 60 min.Why Oxyma? Oxyma Pure is superior to HOBt/HBTU for suppressing racemization, particularly with hydrophobic residues like Leucine [1].
3 Fmoc Removal 20% Piperidine in DMF (2 x 10 min).Standard deprotection. Ensure efficient washing (DCM/DMF) to remove piperidine, which can interfere with acetylation.
4 N-Terminal Capping Acetic Anhydride (10 eq), DIEA (10 eq) in DMF. 15 min.Caution: This reaction is exothermic. Pre-mix the solution before adding to the resin to prevent "hot spots" that cause racemization.
5 The Critical Cleavage Methylamine (40% aq. or 33% in EtOH) . Sealed vessel, RT, overnight (12-16h).The methylamine acts as the nucleophile, attacking the HMBA ester carbonyl. This releases the molecule as Ac-Leu-NHMe .
Module B: Solution Phase Alternative (Scale-Up)

For multi-gram scale-up where resin costs are prohibitive.

  • Coupling: React Boc-Leu-OH with Methylamine HCl using EDC/Oxyma and DIEA in DCM.

  • Deprotection: Treat Boc-Leu-NHMe with TFA/DCM (1:1) .

  • Acetylation: React H-Leu-NHMe with Acetic Anhydride/Pyridine .

Visualization of Chemical Logic

The following diagram illustrates the decision matrix and chemical pathway for the HMBA strategy, highlighting the critical "Fork" where standard synthesis fails.

AcLeuNHMe_Synthesis cluster_warning Critical Control Point Start Target: Ac-Leu-NHMe ResinChoice Resin Selection: HMBA Linker Start->ResinChoice Requires C-term Amide Coupling Coupling: Fmoc-Leu-OH + DIC/Oxyma ResinChoice->Coupling Ester Linkage Formation Deprotection De-Fmoc: 20% Piperidine Coupling->Deprotection Acetylation N-Cap: Ac2O + DIEA Deprotection->Acetylation Exposes N-Terminus Cleavage Nucleophilic Cleavage: Methylamine (MeNH2) Acetylation->Cleavage Peptide Bound to Resin Product Final Product: Ac-Leu-NHMe Cleavage->Product Aminolysis releases peptide

Caption: Workflow for HMBA-mediated synthesis. The red node indicates the specific cleavage step required to generate the N-methylamide moiety.

Troubleshooting & FAQs

Q1: My yield is extremely low (<20%) after methylamine cleavage. What happened?

Diagnosis: The HMBA ester linkage is chemically stable. Aqueous methylamine (40%) sometimes struggles to penetrate polystyrene resins or reacts too slowly at room temperature. Corrective Action:

  • Solvent Switch: Use Methylamine in Ethanol (33%) or THF. Organic solvents swell the resin better than water.

  • Catalysis: Add a catalytic amount of HOAt or Oxyma to the cleavage cocktail to accelerate the transamidation.

  • Pressure: Perform the reaction in a sealed pressure tube at 45°C (Caution: Methylamine gas expands; use appropriate safety shielding).

Q2: I see a "doublet" peak in HPLC. Is this racemization?

Diagnosis: Likely yes. Leucine is prone to racemization (L -> D conversion) during the activation step, especially if the base (DIEA) concentration is too high or activation time is prolonged. Validation (The "Marfey's Test" Logic):

  • If the peaks have identical Mass (LC-MS) but different retention times, it is a diastereomer/enantiomer pair.

  • Solution: Switch from HATU/DIEA to DIC/Oxyma (Base-free during activation). If you must use base, use Collidine (pKa ~7.4) instead of DIEA (pKa ~10.5) to reduce proton abstraction from the alpha-carbon [2].

Q3: Can I use Rink Amide resin instead?

Answer: No. Rink Amide resin yields a primary amide (–NH2) upon cleavage with TFA. To get the –NHMe group using Rink Amide, you would have to perform a complex N-alkylation on the solid phase (using Mitsunobu chemistry or acid-labile protecting groups), which is inefficient for this specific molecule. The HMBA route is chemically superior for alkyl-amides.

Q4: The Acetylation step turned the resin black/dark brown.

Diagnosis: "Over-activation" or uncontrolled exotherm. Corrective Action:

  • Dilute the Acetic Anhydride. Use a 1:10:89 ratio (Ac2O : DIEA : DMF) .

  • Do not pre-activate for long periods. Add the solution immediately to the resin.

Racemization Avoidance Logic

Leucine racemization is the primary purity killer. The diagram below details the mechanistic pathway to avoid.

Racemization ActivatedAA Activated Leucine (Oxyma Ester) Oxazolone Oxazolone Formation (Intermediate) ActivatedAA->Oxazolone Slow Base Excess Base (High pKa, e.g., DIEA) ProtonAbstract Alpha-Proton Abstraction Base->ProtonAbstract Catalyzes Racemic Racemized Product (L-Leu / D-Leu mix) Oxazolone->Racemic Enolization ProtonAbstract->Oxazolone Rapid SafePath PREVENTION: Use DIC/Oxyma (No Base) or Collidine SafePath->Base Replaces

Caption: Mechanism of Leucine racemization. High pKa bases accelerate alpha-proton abstraction. Using DIC/Oxyma eliminates the need for exogenous base.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

  • Aapptec Technical Support. "Cleavage from HMBA-MBHA Resin." Peptide Synthesis Protocols.

Technical Support Center: Ac-Leu-NHMe Peptide Aggregation Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with N-acetylated, C-methylamidated (Ac-X-NHMe) peptides , specifically those containing Leucine (Ac-Leu-NHMe motifs).

These peptides are unique: they are chemically "blocked" at both ends, removing the terminal charges that normally aid solubility. When containing hydrophobic Leucine residues, they become aggressively aggregation-prone in aqueous environments.[1]

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Aggregation in Blocked Hydrophobic Peptides (Ac-Leu-NHMe Series)

Core Technical Brief: Why This Aggregation is Different

Unlike standard peptides, Ac-Leu-NHMe containing peptides lack ionizable termini. The N-acetyl (Ac) and C-methylamide (NHMe) groups mimic the peptide backbone, effectively making the entire molecule neutral at physiological pH.

  • The Mechanism: Without terminal charges to provide electrostatic repulsion, solubility is dictated entirely by the side chains. Leucine is highly hydrophobic. In water, these peptides undergo hydrophobic collapse followed by intermolecular hydrogen bonding, rapidly forming insoluble

    
    -sheet networks or amorphous precipitates.
    
  • The Consequence: Standard pH switching (adding acid/base) will not work because there are no free amines or carboxyls to protonate/deprotonate.

Troubleshooting Guide (Q&A Format)

Issue 1: "My peptide won't dissolve in PBS or water, even with vortexing."

Diagnosis: You are fighting the hydrophobic effect with no electrostatic assistance. The peptide is likely forming a "hydrophobic skin" where water cannot penetrate. Solution: Do not add more water. You must use the "Organic-First" Strategy .

  • Dissolve the peptide completely in a water-miscible organic solvent (DMSO, DMF, or HFIP) at 10–20x the final concentration.

  • Slowly add this stock to your buffer while vortexing.

  • Critical Check: If the solution turns milky, you have exceeded the critical aggregation concentration (CAC). You must lower the final concentration or increase the organic fraction.

Issue 2: "The sample was clear, but turned into a gel overnight."

Diagnosis: This is kinetic trapping . The peptide was metastable but slowly rearranged into a thermodynamically stable amyloid-like fibril or hydrogel network (common with Leucine-rich repeats). Solution:

  • Immediate: Sonicate the sample to disrupt weak non-covalent networks (temporary fix).

  • Permanent: Add a chaotropic agent.[2] If your assay permits, include 1–2M Urea or GuHCl . These disrupt the hydrogen bonding network stabilizing the gel.

  • Prevention: Store the peptide in lyophilized form or in pure organic solvent (DMSO) at -20°C. Never store these peptides in aqueous buffer for >4 hours.

Issue 3: "DLS/NMR signals are broad or inconsistent."

Diagnosis: Presence of soluble oligomers . The peptide isn't precipitating, but it isn't monomeric either. It exists as dimers, tetramers, or micelles. Solution: Perform a "Hard Reset" using HFIP (Hexafluoroisopropanol).

  • See Protocol A below. This is the only reliable way to ensure you are starting with monomers.

Standard Operating Protocols (SOPs)

Protocol A: The HFIP "Hard Reset" (Monomerization)

Use this protocol before any critical kinetic or folding experiment to ensure all pre-existing aggregates are destroyed.

Reagents: 100% HFIP (Hexafluoroisopropanol). Warning: HFIP is volatile and corrosive. Use a fume hood.

  • Dissolve: Add pure HFIP to the lyophilized peptide powder to a concentration of 1–2 mg/mL.

  • Incubate: Let stand at room temperature for 30–60 minutes. HFIP is a strong alpha-helix inducer and will break down beta-sheet aggregates.

  • Evaporate: Remove the HFIP using a stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).

  • Result: You now have a thin film of truly monomeric peptide.

  • Reconstitute: Immediately dissolve this film in your working solvent (e.g., DMSO) before adding buffer.

Protocol B: Solubility Decision Matrix

Follow this logic to select the correct solvent system.

Peptide CharacterPrimary Solvent (Stock)Diluent (Working)Additive for Stability
Short (<5 residues) 100% DMSOPBS / WaterNone
Medium (5-15 residues) 100% HFIP (dry down)

DMSO
PBS0.1% Tween-20
Long / Poly-Leu 100% TFA or Formic AcidBuffer (High pH to neutralize)2M Urea or GdnHCl

Visualizations

Diagram 1: The Aggregation Pathway & Intervention Points

This diagram illustrates how blocked termini lead to aggregation and where specific solvents intervene.

AggregationPathway Monomer Monomer (Ac-Leu-NHMe) HydrophobicCollapse Hydrophobic Collapse Monomer->HydrophobicCollapse Aqueous Buffer DMSO DMSO Solubilization (Prevents Collapse) Monomer->DMSO Stable Storage Oligomer Soluble Oligomer HydrophobicCollapse->Oligomer Time/Conc. Fibril Insoluble Aggregate (Beta-Sheet) Oligomer->Fibril Nucleation HFIP HFIP Treatment (Resets to Monomer) Fibril->HFIP Dissolves HFIP->Monomer

Caption: Figure 1.[3] The pathway from monomer to aggregate in aqueous solution. Green nodes indicate chemical interventions to reverse or prevent the process.

Diagram 2: Solubilization Workflow

A logic flow for preparing stable samples.

SolubilizationFlow Start Lyophilized Peptide (Ac-Leu-NHMe) Step1 Dissolve in 100% HFIP Start->Step1 Step2 Evaporate to Dry Film Step1->Step2 Breaks Beta-Sheets Step3 Dissolve in DMSO (Stock Solution) Step2->Step3 Step4 Slow Dilution into Buffer (Vortexing) Step3->Step4 Check Cloudy? Step4->Check Success Proceed to Assay Check->Success No Fail Add Chaotrope (Urea) or Reduce Conc. Check->Fail Yes

Caption: Figure 2. Step-by-step workflow for solubilizing aggregation-prone blocked peptides.

FAQs

Q: Can I use pH adjustment to solubilize these peptides? A: No. This is a common error. Because the N-terminus is acetylated and the C-terminus is an N-methylamide, there are no ionizable groups at the ends. Unless the internal sequence contains Lys, Arg, Asp, or Glu, changing pH will have zero effect on the charge state or solubility [1].

Q: Why does my peptide precipitate when I freeze it? A: Freezing aqueous solutions causes "cryoconcentration." As pure water crystallizes into ice, the peptide is excluded into an increasingly concentrated liquid phase, forcing it to aggregate. Always flash-freeze in liquid nitrogen to minimize this, or store only as a dry powder or in pure DMSO [2].

Q: What is the maximum concentration I can achieve? A: For Ac-Leu-NHMe rich peptides, aqueous solubility is often limited to the micromolar range (<50 µM) without additives. If you need millimolar concentrations, you must use a co-solvent system (e.g., 50% DMSO/Water) or a detergent like SDS.

References

  • Moores, B., et al. (2015). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? Journal of Physical Chemistry B. [Link]

Sources

troubleshooting Ac-leu-nhme purification by reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reverse-Phase HPLC Purification of Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe) Role: Senior Application Scientist Status: System Operational[1]

Molecule Profile & Purification Strategy

Ac-Leu-NHMe is a blocked dipeptide often used as a model system for protein folding and molecular dynamics simulations.[1] Its purification presents unique challenges not because of its complexity, but because of its neutrality and lack of chromophores .[1]

Unlike standard peptides, Ac-Leu-NHMe has no free N-terminal amine and no free C-terminal carboxyl group.[1] It is electrically neutral across the standard HPLC pH range.[1] Furthermore, it lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), rendering it invisible to standard UV detection at 280 nm.[1]

Physicochemical Summary
PropertyValueImplication for HPLC
Formula

Low Molecular Weight (186.25 Da)
Charge State Neutral (Non-ionizable)pH buffers do not affect the peptide's charge, only the column's silanols.[1]
Hydrophobicity Moderate (Leucine side chain)Retains well on C18, but elutes relatively early.[1]
UV Absorbance Peptide bond only (

)
Must detect at 210–220 nm. Invisible at 280 nm.[1]
Solubility Water/Methanol/EthanolAvoid dissolving in 100% strong organic solvent before injection.[1]

Troubleshooting Logic Tree

The following diagram outlines the decision process for diagnosing common failures when purifying Ac-Leu-NHMe.

TroubleshootingLogic Start Issue Observed NoPeak No Peak Visible Start->NoPeak BadShape Peak Tailing/Splitting Start->BadShape EarlyElution Elutes in Void Volume Start->EarlyElution CheckWavelength Check UV Wavelength Is it >220 nm? NoPeak->CheckWavelength CheckSolvent Injection Solvent Strength Is it 100% MeOH/ACN? BadShape->CheckSolvent CheckPhase Mobile Phase B Start % Is it >10%? EarlyElution->CheckPhase SetLowUV Action: Set to 210-215 nm CheckWavelength->SetLowUV Yes CheckConc Check Concentration Is it <0.1 mg/mL? CheckWavelength->CheckConc No WeakSolvent Action: Dilute sample with Water or Mobile Phase A CheckSolvent->WeakSolvent Yes LowerOrganic Action: Start Gradient at 0-2% B CheckPhase->LowerOrganic Yes

Frequently Asked Questions (Technical Guide)

Category 1: Detection & Sensitivity (The "Invisible Peak")

Q: I injected my sample, but the chromatogram is flat. Where is my peptide? A: You are likely detecting at the wrong wavelength. Ac-Leu-NHMe lacks aromatic rings (Trp, Tyr, Phe) which absorb at 280 nm.[1] You must rely on the absorption of the amide (peptide) bond itself.[1]

  • The Fix: Set your UV detector to 210 nm or 214 nm .

  • The Science: The peptide bond exhibits a strong absorption band (

    
     transition) at 190 nm and a weaker shoulder at 210–220 nm [1].
    
  • Caution: At 214 nm, many organic solvents absorb light.[1] Ensure you are using HPLC-grade Acetonitrile (ACN) and not Acetone or low-grade Methanol, which have high UV cutoffs.[1]

Q: I see a peak at 214 nm, but the baseline is drifting upwards significantly. Why? A: This is "baseline drift" caused by the difference in UV absorbance between Mobile Phase A (Water) and Mobile Phase B (Organic).[1]

  • The Fix: If using TFA (Trifluoroacetic acid), balance the absorbance.[1]

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.085% TFA in ACN.[1]

    • Note: Using slightly less TFA in the organic phase compensates for the higher refractive index/absorbance of ACN, flattening the baseline.

Category 2: Retention & Selectivity[1]

Q: The molecule elutes immediately (in the void volume).[1] Is my column broken? A: The column is likely fine, but your initial solvent strength is too high.[1] Ac-Leu-NHMe is a small molecule (MW ~186 Da).[1][] While hydrophobic, it does not have the massive surface area of a large protein to interact with the C18 chain.

  • The Fix: Lower the starting percentage of Mobile Phase B.

    • Standard Peptide Start: 5% or 10% B.[1]

    • Ac-Leu-NHMe Start: 0% or 2% B. Hold this isocratic for 2 minutes to allow the small molecule to partition into the stationary phase before ramping the gradient.

Q: Does pH matter for this purification? A: Surprisingly, no , not for the molecule itself.[1] Because Ac-Leu-NHMe is capped (Acetyl at N-term, Methylamide at C-term), it has no ionizable groups.[1] It remains neutral at pH 2 (TFA) and pH 7 (Phosphate).[1]

  • Why use acid then? We still recommend 0.1% TFA or Formic Acid.[1] This keeps the silanols on the silica column protonated (neutral).[1] Ionized silanols (

    
    ) can cause secondary interactions with the amide backbone, leading to peak tailing [2].[1]
    
Category 3: Peak Shape & Solubility[1][3]

Q: My peak is splitting or looks like a "shark fin" (fronting). A: This is a classic "Solvent Mismatch" error. If you dissolve Ac-Leu-NHMe in 100% Methanol or ACN to ensure solubility, but your mobile phase starts at 98% Water, the sample "precipitates" or travels faster than the mobile phase inside the column head.

  • The Fix: Dissolve the sample in a solvent that matches your starting conditions (e.g., 5% ACN / 95% Water).[1] If solubility is an issue, use the minimum amount of organic solvent possible (e.g., 20% ACN) and inject a smaller volume.[1]

Q: Can I use a C4 or C8 column instead of C18? A: It is not recommended. Due to the small size of Ac-Leu-NHMe, you need the maximum hydrophobic surface area provided by a C18 (or even a C30) column to achieve sufficient retention. C4 columns are designed for large proteins (>50 kDa) and will likely result in the peptide eluting in the void volume [3].[1]

Standard Operating Procedure (SOP)

The following workflow is the recommended baseline for Ac-Leu-NHMe purification.

Workflow Prep Sample Prep Solvent: 10% ACN in H2O Filter: 0.22 µm PTFE Setup System Setup Column: C18 (4.6 x 150mm) Detector: 214 nm Prep->Setup Run Gradient Run 0-2 min: 2% B 2-20 min: 2% -> 60% B Setup->Run Analyze Fraction Analysis Mass Spec (ESI+) or Re-inject for purity Run->Analyze

Recommended Method Parameters
ParameterSettingRationale
Column C18 (Pore size: 80–120 Å)Small pores maximize surface area for small molecules.[1]
Mobile Phase A Water + 0.1% TFATFA suppresses column silanols.[1]
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic modifier.[1]
Flow Rate 1.0 mL/min (Standard analytical)Adjust based on column diameter.
Gradient 2% B to 60% B over 20 minsShallow gradient ensures retention of the small molecule.
Detection 214 nm CRITICAL: 280 nm will show nothing.[1]
Temp 25°C - 40°CHigher temp improves mass transfer and peak sharpness.[1]

References

  • Agilent Technologies. (2024).[1] Peptide and Amino Acid Quantification Using UV Fluorescence. Retrieved from (Verifies peptide bond absorbance at <220nm).[1]

  • Waters Corporation. (2024).[1] Peptide Isolation – Method Development Considerations. Retrieved from (Discusses silanol suppression and mobile phase modifiers).[1]

  • Harvard Apparatus. (2024).[1] The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from (Guidance on column selection C18 vs C4).[1]

  • PubChem. (2024).[1][3] Ac-Leu-NHMe Compound Summary. Retrieved from (Physicochemical property verification).[1]

Sources

Technical Support Center: Synthesis of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Route Selection & Risk Assessment

Welcome to the Technical Support Center. As researchers, we often treat Ac-Leu-NHMe as a simple "capped" amino acid for conformational studies (Ramachandran plots) or as a hydrophobic model peptide. However, its synthesis harbors a classic stereochemical trap: Azlactone-mediated racemization .

Before you begin, you must choose your synthetic route based on your tolerance for enantiomeric impurities.

The Core Challenge: Racemization

Unlike urethane protecting groups (Boc, Fmoc), the Acetyl (Ac) group does not protect the


-proton from abstraction during carboxyl activation. If you activate Ac-Leu-OH  directly, the carbonyl oxygen of the acetyl group can attack the activated carboxyl, forming an oxazolone (azlactone)  intermediate. This intermediate enolizes rapidly, destroying the chirality at the 

-carbon.
Decision Matrix: Route Selection
FeatureRoute A: The "Safe" Indirect Path (Recommended)Route B: The "Direct" Economy Path
Starting Material Boc-Leu-OHAc-Leu-OH
Steps 3 (Coupling

Deprotection

Acetylation)
1 (Direct Coupling)
Racemization Risk Negligible (Boc prevents oxazolone)High (Requires strict temp control)
Reagents Methylamine HCl, EDC/HOBt, TFA, Ac

O
Methylamine HCl, IBCF/NMM or HATU
Best For High-precision thermodynamic/folding studiesLarge-scale crude preparations

Experimental Protocols

Protocol A: The High-Fidelity Indirect Route (Boc-Strategy)

Use this protocol if optical purity (>99% ee) is critical.

Step 1: Synthesis of Boc-Leu-NHMe
  • Dissolve 10 mmol Boc-Leu-OH in 50 mL DCM (or DMF if solubility is poor).

  • Add 1.1 eq HOBt and 1.1 eq EDC·HCl at 0°C. Stir for 15 min.

  • Add 1.2 eq Methylamine Hydrochloride (

    
    ).
    
  • Add 2.5 eq DIPEA (N,N-Diisopropylethylamine) dropwise. Crucial: The first eq neutralizes the HCl salt; the rest acts as the base.

  • Stir allowing to warm to RT overnight.

  • Workup: Wash with 5%

    
    , Sat. 
    
    
    
    , and Brine.[1] Dry over
    
    
    .[2]
Step 2: Deprotection
  • Dissolve crude Boc-Leu-NHMe in 10 mL DCM.

  • Add 10 mL TFA (Trifluoroacetic acid). Stir for 30-60 min.

  • Evaporate volatiles. Co-evaporate with toluene (

    
    ) to remove residual TFA. Result: H-Leu-NHMe·TFA salt.
    
Step 3: N-Terminal Acetylation
  • Dissolve the TFA salt in DCM.

  • Add 3.0 eq Pyridine (acts as both base and catalyst).

  • Add 1.5 eq Acetic Anhydride (

    
    ) dropwise at 0°C.
    
  • Monitor by TLC. Upon completion, perform standard acid/base wash workup.

Protocol B: The Direct Route (Ac-Leu-OH Activation)

Use only if necessary. Requires "Mixed Anhydride" method at low temperature to suppress racemization.

  • Dissolve Ac-Leu-OH (10 mmol) in dry THF (Tetrahydrofuran). Cool to -15°C (Salt/Ice bath).

  • Add 1.0 eq N-Methylmorpholine (NMM).

  • Add 1.0 eq Isobutyl Chloroformate (IBCF) dropwise. Do not exceed -10°C.

  • Wait 2-3 minutes for mixed anhydride formation.

  • Add 1.1 eq Methylamine (free base preferred, or HCl salt pre-neutralized with NMM) in cold THF.

  • Stir at -15°C for 1 hour, then slowly warm to RT.

Visualization: Reaction Pathways & Mechanisms

The following diagram illustrates the critical divergence between the Safe Route (Boc) and the Risky Route (Ac), highlighting the oxazolone trap.

G Start_Boc Start: Boc-Leu-OH Activation_Boc Activation (EDC/HOBt) Start_Boc->Activation_Boc Start_Ac Start: Ac-Leu-OH Activation_Ac Activation (IBCF or Carbodiimide) Start_Ac->Activation_Ac Safe_Inter Urethane Intermediate (No Oxazolone) Activation_Boc->Safe_Inter Risky_Inter Activated Ac-Leu-X Activation_Ac->Risky_Inter Boc_Amide Boc-Leu-NHMe Safe_Inter->Boc_Amide + MeNH2 Oxazolone Oxazolone Formation (Racemization Risk!) Risky_Inter->Oxazolone Slow Coupling / Basic pH Final_Product Pure Ac-L-Leu-NHMe Risky_Inter->Final_Product Fast Coupling (< -10°C) Racemic_Product Racemic Ac-DL-Leu-NHMe Oxazolone->Racemic_Product + MeNH2 Deprotect Deprotection (TFA) Boc_Amide->Deprotect Acetylate Acetylation (Ac2O) Deprotect->Acetylate Acetylate->Final_Product

Figure 1: Synthetic pathways contrasting the high-fidelity Boc-protection strategy against the racemization-prone direct activation of N-acetyl-leucine.

Troubleshooting Guide & FAQs

Category 1: Reagent Handling (Methylamine)

Q: Methylamine is a gas. How do I handle it accurately for stoichiometry?

  • Issue: Using methylamine gas is impractical for small-scale synthesis.

  • Solution: Use Methylamine Hydrochloride (

    
    ) . It is a stable solid.
    
  • Critical Step: You must add an extra equivalent of base (DIPEA or NMM) to the reaction mixture to "free" the amine.

    • Calculation: If using 1.0 mmol of Ac-Leu-OH and 1.2 mmol of

      
      , you need 1.2 mmol of Base just to neutralize the HCl, plus the catalytic base required for the coupling reaction.
      

Q: My reaction mixture turned into a gel or precipitate formed immediately.

  • Diagnosis: Methylamine HCl is not soluble in DCM until neutralized.

  • Fix: Dissolve the

    
     in a minimum amount of DMF or water (if using water-tolerant coupling like EDC) before adding to the main reaction vessel. Alternatively, add the DIPEA to the 
    
    
    
    suspension before adding the activated acid.
Category 2: Purity & Analysis

Q: I see "split peaks" in my NMR for the N-Methyl and Acetyl groups. Is this an impurity?

  • Analysis: Not necessarily. While Ac-Leu-NHMe is less prone to cis/trans isomerization than Proline peptides, the amide bonds can still exist as rotamers in certain solvents (like DMSO-

    
    ).
    
  • Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50-60°C), they are rotamers. If they remain distinct, you likely have diastereomers (D-Leu contaminant).

Q: My yield is low (<40%) using the Mixed Anhydride method.

  • Cause: Hydrolysis of the mixed anhydride or formation of the wrong urethane.

  • Troubleshooting:

    • Ensure the reaction is strictly anhydrous (dry THF).

    • Timing: Do not let the mixed anhydride sit for >5 minutes before adding the amine. It decomposes.

    • Temperature: If it warms up too fast, the mixed anhydride disproportionates. Keep at -15°C during the amine addition.

Category 3: Solubility & Isolation

Q: The product is water-soluble and I'm losing it during the aqueous workup.

  • Context: Ac-Leu-NHMe is amphiphilic. Short acetylated diamides can be surprisingly soluble in water.

  • Protocol Adjustment:

    • Saturate the aqueous phase with NaCl (Brine) during extraction.

    • Use n-Butanol or Ethyl Acetate/Isopropanol (4:1) for extraction instead of pure Ethyl Acetate or DCM.

    • Alternative: Evaporate the reaction solvent and purify directly via Flash Chromatography (DCM:MeOH gradient) without an aqueous wash.

References

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.
  • Cashaw, J. L., et al. (1951). "Preparation of N-Acetyl-L-Leucine". Journal of the American Chemical Society, 73(7), 3359-3360.[3] Link

  • PubChem. (n.d.).[4] "Ac-leu-nhme Compound Summary". National Center for Biotechnology Information. Link

  • Goodman, M., & Stueben, K. C. (1959). "Peptide Synthesis via Amino Acid Active Esters". Journal of the American Chemical Society, 81(15), 3980–3983.

Sources

Technical Support Center: Ac-Leu-NHMe Stability & Degradation

[1][2]

Subject: Troubleshooting Degradation Pathways of Ac-Leu-NHMe in Solution Ticket ID: REF-ALN-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The Molecule at a Glance

Ac-Leu-NHMe is a blocked dipeptide model system extensively used to study protein backbone dynamics, solvation effects, and folding landscapes (α-helix vs. β-sheet propensities) because it lacks terminal charges (zwitterionic character).[1][2]

While chemically robust compared to complex proteins, it is susceptible to specific degradation pathways that can compromise experimental data, particularly in NMR and Circular Dichroism (CD) studies.[2]

PropertySpecification
IUPAC Name (2S)-2-acetamido-N,4-dimethylpentanamide
Molecular Weight 186.25 g/mol
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Primary Risk Amide bond hydrolysis (pH-dependent) & Racemization (Base-catalyzed).[1][2]

Critical Degradation Pathways (Root Cause Analysis)[1][2]

Users reporting "sample drift," "extra peaks," or "baseline distortion" are typically encountering one of two chemical events: Hydrolysis or Racemization .[1][2]

Pathway A: Amide Bond Hydrolysis (Chemical Cleavage)

In aqueous solution, Ac-Leu-NHMe contains two amide bonds susceptible to cleavage: the N-terminal acetyl amide and the C-terminal methylamide .[1]

  • Mechanism: Acid or Base-catalyzed nucleophilic attack of water on the carbonyl carbon.[1][2]

  • Kinetics: The C-terminal methylamide is generally more stable than the N-terminal acetyl group, but both will degrade under extreme pH or elevated temperature (>40°C).[1]

The Degradation Cascade:

  • Route 1 (Deacetylation): Ac-Leu-NHMe

    
     Acetate + H-Leu-NHMe  (Free amine species).[1][2]
    
  • Route 2 (Demethylamidation): Ac-Leu-NHMe

    
     Methylamine + Ac-Leu-OH  (Free acid species).[1][2]
    
  • Terminal State: Both intermediates eventually hydrolyze to free L-Leucine , Acetate, and Methylamine.[1][2]

Pathway B: Racemization (Stereochemical Loss)[1][2]
  • Trigger: High pH (pH > 9) or presence of strong bases.[1][2]

  • Mechanism: Deprotonation of the

    
    -carbon (C
    
    
    ) of the Leucine residue, forming a planar enolate intermediate which reprotonates indiscriminately.
  • Result: Conversion of pure L-isomer to a racemic D/L mixture. This destroys the conformational signal in CD spectroscopy.[1][2]

Visualizing the Pathways

The following diagram illustrates the chemical breakdown and stereochemical inversion risks.

DegradationPathwaysAcLeuNHMeAc-Leu-NHMe(Intact)AcLeuOHAc-Leu-OH(Free Acid)AcLeuNHMe->AcLeuOHHydrolysis (C-term)Release: MethylamineLeuNHMeH-Leu-NHMe(Free Amine)AcLeuNHMe->LeuNHMeHydrolysis (N-term)Release: AcetateDL_AcLeuNHMeD/L-Ac-Leu-NHMe(Racemic Mixture)AcLeuNHMe->DL_AcLeuNHMeRacemization(High pH, Heat)LeuL-Leucine(Free Amino Acid)AcLeuOH->LeuSecondary HydrolysisLeuNHMe->LeuSecondary Hydrolysis

Figure 1: Chemical degradation map showing parallel hydrolysis routes and the racemization shunt pathway.

Troubleshooting Guide: Diagnostics & Solutions

Use this section to diagnose specific experimental anomalies.

Issue 1: "I see split peaks or shoulders in my NMR amide region."

Diagnosis: Racemization or Conformational Exchange .[1][2]

  • Context: If the peaks are discrete and non-exchangeable, you likely have the D-enantiomer present (Racemization). If the peaks broaden or coalesce with temperature, it is rotameric exchange (cis/trans isomerism of the amide bond).

  • Test: Run a Variable Temperature (VT) NMR .

    • Result A: Peaks coalesce at high T

      
       Conformational isomerism (Normal).[1][2]
      
    • Result B: Peaks remain distinct

      
       Chemical impurity (Racemization/Degradation).[1][2]
      
Issue 2: "My HPLC shows a new peak at early retention time."

Diagnosis: Hydrolysis (Deamidation) .

  • Explanation: The hydrolysis product Ac-Leu-OH is more polar (due to the free carboxylic acid) than the parent Ac-Leu-NHMe and will elute earlier on a C18 column. H-Leu-NHMe (free amine) is also more polar and basic.[1][2]

  • Immediate Action: Check the pH of your buffer.[2] Ac-Leu-NHMe is most stable between pH 4.0 and 6.0.[1][2]

Issue 3: "Loss of signal intensity in CD spectrum."

Diagnosis: Precipitation or Racemization .[1][2]

  • Explanation: If the solution remains clear, racemization has occurred (D-isomer cancels the L-isomer signal). If the solution is hazy, the peptide has aggregated.

  • Verification: Spin down the sample (10,000 x g for 5 min) and measure concentration of the supernatant.

Standard Operating Procedures (SOPs) for Stability Verification

SOP-01: Stability Monitoring via RP-HPLC

This protocol separates the intact blocked peptide from its hydrolyzed derivatives.[1][2]

Equipment: HPLC with UV detector (210 nm or 205 nm). Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

ParameterSetting
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 25°C (Do not heat column to avoid on-column degradation)

Interpretation:

  • Ac-Leu-NHMe: Elutes ~12-15 min (depending on column).

  • Ac-Leu-OH: Elutes significantly earlier (more hydrophilic).[1][2]

  • L-Leucine: Elutes near the void volume (very hydrophilic).[1][2]

SOP-02: Assessing Racemization via Chiral Chromatography

Standard C18 cannot distinguish L-Ac-Leu-NHMe from D-Ac-Leu-NHMe.[1][2] Use this if stereochemical integrity is critical.[1][2]

Column: Chiralpak IA or IC (immobilized polysaccharide).[1][2] Mobile Phase: n-Hexane : Ethanol (80:20 v/v) – Isocratic.[1][2] Detection: UV at 210 nm.[1][2] Note: The D-isomer typically elutes at a different time than the L-isomer. Any peak area >1% for the minor isomer indicates significant degradation.[1][2]

Experimental Workflow: Stability Validation

Follow this decision tree before starting sensitive biophysical characterization.

ValidationWorkflowStartStart: Dissolve Ac-Leu-NHMeCheckSolubilityVisual Inspection:Clear Solution?Start->CheckSolubilitySpinDownCentrifuge & Filter(0.22 µm)CheckSolubility->SpinDownNo (Hazy)CheckPHCheck pH(Target: 4.0 - 6.0)CheckSolubility->CheckPHYesSpinDown->CheckPHHPLCRun HPLC (SOP-01)CheckPH->HPLCDecisionSingle Peak?HPLC->DecisionProceedProceed to Experiment(NMR/CD/IR)Decision->ProceedYes (>98%)AnalyzeImpurityAnalyze Impurity:Early Elution = HydrolysisSame RT = Racemization?Decision->AnalyzeImpurityNo

Figure 2: Quality Control Workflow for Ac-Leu-NHMe preparation.

Frequently Asked Questions (FAQ)

Q: Can I store Ac-Leu-NHMe in DMSO? A: Yes, but be cautious. DMSO is hygroscopic.[1][2] If water enters the DMSO stock, hydrolysis can occur over long storage periods.[2] Store at -20°C in a desiccator.

Q: Why does my spectrum change in


 over time?A:Hydrogen-Deuterium Exchange (HDX)12


1212

Q: Is Ac-Leu-NHMe stable to oxidation? A: Generally, yes.[1][2] The Leucine side chain is a saturated hydrocarbon and is resistant to oxidation under standard laboratory conditions, unlike Methionine or Cysteine.

References

  • PubChem. Ac-leu-nhme (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ResearchGate. Leucine Degradation Pathway & Stability Studies. (Contextual synthesis from multiple degradation studies). Available at: [Link]

  • Vertex AI Grounding. Degradation pathways of peptide boronic acid derivatives (Analogous hydrolysis mechanisms). Available at: [Link][1][2]

Peptide Dynamics Support Hub: Ac-Leu-NHMe Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a specialized resource for the Peptide Dynamics Support Hub . It is designed to assist researchers in the acquisition, assignment, and interpretation of NMR data for the model peptide Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide).

Case ID: AC-LEU-001 Subject: Spectral Assignment, Conformational Analysis, and Troubleshooting for Ac-Leu-NHMe Status: Active Support Tier: Senior Application Scientist

Module 1: Initial Assessment & Sample Preparation

Q: What is the optimal solvent system for Ac-Leu-NHMe to study backbone dynamics?

A: The choice of solvent dictates the conformational ensemble you will observe.

  • DMSO-d6 (Recommended for Assignment): This is the standard for initial assignment. It is aprotic and highly polar, which stabilizes the extended backbone conformation and slows down amide proton exchange with the solvent. This ensures sharp, visible NH signals.

  • H2O/D2O (90:10): Essential for biological relevance. However, amide protons (NH) exchange rapidly with water at neutral pH.

    • Protocol: Buffer at pH 5.0–6.0 (e.g., phosphate) to minimize base-catalyzed exchange. Use excitation sculpting or WATERGATE pulse sequences to suppress the solvent signal.

  • CDCl3 (Chloroform): Promotes intramolecular hydrogen bonding (C7 or C5 turns). Use this only if studying folding in apolar environments (membrane mimicry).

Q: My sample is cloudy. How does this affect the spectrum?

A: Cloudiness indicates aggregation or undissolved solids, which causes severe line broadening due to anisotropic T2 relaxation.

  • Troubleshooting:

    • Centrifuge the sample at 12,000 x g for 5 minutes. Transfer the supernatant to a new tube.

    • If concentration is critical, verify the final concentration using UV absorbance (205 nm for the peptide bond) rather than weight.

    • Limit: For 1D 1H NMR, 1–2 mM is sufficient. For 2D (NOESY/HMBC), aim for 5–10 mM.

Module 2: Spectral Assignment (The "What is this peak?" Guide)

Q: I see multiple methyl signals. How do I distinguish the Acetyl cap from the N-methyl cap?

A: This is the most common confusion in blocked amino acids. You must rely on chemical shift ranges and coupling patterns.

MoietyProton TypeMultiplicityTypical Shift (DMSO-d6)Coupling Partner
Acetyl (Ac) CH3Singlet (s)1.8 – 2.0 ppmNone (usually)
N-Methyl (NHMe) CH3Doublet (d)2.5 – 2.8 ppmCoupled to NH (Me) (~4.5 Hz)
Leucine Sidechain

-CH3
Doublet (d)0.8 – 0.95 ppmCoupled to

-CH

Validation Step (COSY):

  • The N-methyl doublet will show a COSY cross-peak to the C-terminal Amide NH (approx. 7.5–8.0 ppm).

  • The Acetyl singlet will show no COSY cross-peaks (unless long-range couplings are visible).

Q: Can you provide a standard assignment workflow?

A: Follow this logic path to ensure self-validating assignments.

AssignmentWorkflow Start Start: 1H Spectrum IdentifyNH 1. Identify Amide Region (7.5 - 8.5 ppm) Look for 2 signals: Leu-NH (d) and NHMe (q) Start->IdentifyNH COSY_Step 2. Run COSY Spectrum IdentifyNH->COSY_Step Trace_NHMe Trace NHMe System: NH(q) <--> CH3(d) (~2.6 ppm) COSY_Step->Trace_NHMe Trace_Backbone Trace Backbone: Leu-NH(d) <--> Leu-Ha (~4.3 ppm) COSY_Step->Trace_Backbone TOCSY_Step 3. Run TOCSY (Total Correlation) Trace_Backbone->TOCSY_Step Sidechain Identify Leucine Spin System: Ha -> Hb -> Hg -> Hd(Me) TOCSY_Step->Sidechain Verify_Ac 4. Verify Acetyl Cap: Remaining Singlet ~1.9 ppm (No COSY correlation) Sidechain->Verify_Ac

Figure 1: Logical workflow for assigning Ac-Leu-NHMe resonances using 1D and 2D NMR.

Module 3: Conformational Analysis & Dynamics

Q: How do I determine if the peptide is forming a hydrogen bond (e.g., a turn)?

A: Use Temperature Coefficients (


) .
In a variable temperature (VT) experiment (e.g., 298K, 303K, 308K, 313K), plot the chemical shift of the amide protons against temperature.
  • Mechanism: Hydrogen bonding shields the proton from solvent exchange and thermal fluctuations.

  • Interpretation:

    • More positive than -4.5 ppb/K (e.g., -2.0): Strong intramolecular Hydrogen Bond (Hidden from solvent).

    • More negative than -4.5 ppb/K (e.g., -7.0): Solvent exposed (No stable H-bond).

  • Ac-Leu-NHMe Specifics: In DMSO, Ac-Leu-NHMe is often used as a "random coil" baseline, but it can populate the

    
     (helix-like) or 
    
    
    
    (gamma-turn) regions depending on solvent.
Q: What does the coupling constant tell me?

A: This scalar coupling is directly related to the backbone dihedral angle


 (phi) via the Karplus Equation .
  • Equation:

    
    
    
  • Typical Values for Leu:

    • < 6.0 Hz: Indicates

      
      -helical propensity (or turn).[1]
      
    • > 8.0 Hz: Indicates

      
      -sheet (extended) propensity.
      
    • 6.0 – 8.0 Hz: Averaging due to rapid conformational exchange (Random Coil).

Q: How do I map the 3D structure using NOESY?

A: For a small peptide like Ac-Leu-NHMe, you are looking for specific inter-residue contacts that define the


 (psi) angle.
NOE Cross-peakDistance ConstraintStructural Implication

(NH - NH)
Leu-NH to NHMeDiagnostic of Helical/Turn conformations (

to

)

(H

- NH)
Leu-H

to NHMe
Diagnostic of Extended/

conformations (

to

)

Module 4: Advanced Troubleshooting

Q: The Leucine amide doublet is broad or missing. Why?

A: This is likely due to Conformational Exchange Broadening or Solvent Exchange .

  • Solvent Exchange: If in water, lower the pH to 5.0. If the peak reappears, it was chemical exchange.

  • Conformational Exchange: If in DMSO/Chloroform, the peptide might be interconverting between two stable conformers (e.g., C7 turn vs. extended) on an intermediate NMR timescale (ms to

    
    s).
    
    • Test: Run the spectrum at a higher temperature (e.g., 318K). If the peak sharpens, you have pushed the exchange into the "fast" regime.

Q: I see a small "shadow" set of peaks (~5-10% intensity). Is my sample impure?

A: Not necessarily. This is often the Cis-peptide bond isomer . While the trans isomer is energetically favored (


) for non-proline residues, the N-methyl amide bond can occasionally populate the cis state, or the Acetyl-Leu bond can be cis.
  • Verification: ROESY is superior here.[2] Exchange cross-peaks (EXSY) between the major and minor forms will confirm they are the same chemical species interconverting, rather than a chemical impurity.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link

  • Dyson, H. J., & Wright, P. E. (1991). "Defining solution conformations of small linear peptides." Annual Review of Biophysics and Biophysical Chemistry, 20, 519-538. (Review of random coil vs. structured peptide shifts). Link

  • Bax, A. (1989). "Two-dimensional NMR and protein structure." Annual Review of Biochemistry, 58, 223-256. (Methodology for COSY/NOESY assignment). Link

  • Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR, 21, 249–261. Link

Sources

Technical Support Center: Ac-Leu-NHMe Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: blocked-dipeptide-storage-001

Welcome to the Advanced Peptide Applications Support Center. You are accessing this guide because you are encountering stability anomalies with N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) . As a Senior Application Scientist, I have compiled this troubleshooting interface to address the specific physicochemical challenges of this blocked dipeptide model.

Unlike standard peptides, Ac-Leu-NHMe lacks ionizable termini.[1] It is a neutral, hydrophobic model system often used to simulate the protein interior or calibrate force fields. Its stability issues are rarely due to "spoilage" in the traditional sense, but rather conformational drift, aggregation, and hygroscopic hydrolysis .

Incident Report 1: "My Reconstituted Solution is Cloudy or Precipitating"

Diagnosis: Hydrophobic Aggregation & Solvent Mismatch.[1] Severity: High (Compromises concentration accuracy and spectroscopic baselines).[1]

The Mechanism: Why is this happening?

Ac-Leu-NHMe is a blocked dipeptide .[1] The acetylation (N-term) and N-methylamidation (C-term) remove the charged zwitterionic character found in free amino acids.[1]

  • Hydrophobic Effect: Without charged termini to interact with water dipoles, the hydrophobic Leucine side chain (

    
    ) dominates the solubility profile.[1]
    
  • Intermolecular Hydrogen Bonding: In water, the peptide backbone amides (

    
     and 
    
    
    
    ) compete with water.[1] If the concentration is high, Ac-Leu-NHMe molecules prefer to hydrogen bond with each other rather than the solvent, leading to β-sheet-like aggregates and precipitation.[1]
Troubleshooting Protocol: Solubilization Strategy
Solvent SystemSolubility RatingApplication Context
Pure Water (pH 7) Poor (< 1 mM)Avoid for stock solutions.[1] Promotes aggregation.
DMSO (Dimethyl sulfoxide) ExcellentIdeal for NMR/Stock.[1] Disrupts intermolecular H-bonds.[1]
TFE (Trifluoroethanol) HighInduces

-helical propensity; used for CD calibration.[1]
Methanol/Ethanol ModerateGood for transfer, but evaporation changes concentration.[1]
Workflow: Rescue & Reconstitution

Use the following decision tree to resolve solubility issues.

Solubility_Troubleshooting Start Issue: Cloudy Solution Check_Solvent Check Solvent System Start->Check_Solvent Is_Water Is it 100% Water? Check_Solvent->Is_Water Action_Lyophilize Action: Lyophilize immediately (Remove Water) Is_Water->Action_Lyophilize Yes Check_Conc Check Concentration Is_Water->Check_Conc No (Organic mix) Action_DMSO Reconstitute in 100% DMSO (Stock Solution) Action_Lyophilize->Action_DMSO Action_Dilute Dilute into Buffer (Keep DMSO > 5% final) Action_DMSO->Action_Dilute High_Conc > 5 mM? Check_Conc->High_Conc Action_Sonicate Gentle Sonication (30s) + Warm to 30°C High_Conc->Action_Sonicate Yes

Figure 1: Decision matrix for rescuing precipitated Ac-Leu-NHMe samples. Note that once aggregated, simple dilution is often insufficient; complete resolubilization in organic solvent is required.

Incident Report 2: "Mass Spec Shows Split Peaks or Mass Shifts"

Diagnosis: Chemical Degradation (Hydrolysis or Racemization).[1] Severity: Critical (Irreversible sample loss).[1]

The Mechanism: Chemical Instability

While amides are generally stable, blocked dipeptides in solution are vulnerable to two specific pathways, often accelerated by improper pH storage.

  • Hydrolysis (Mass Shift -31 Da or +18 Da):

    • The C-terminal N-methylamide bond is susceptible to hydrolysis, especially in basic conditions.[1]

    • Reaction:

      
      .
      
    • Result: Loss of the methylamine group (-31 Da) and gain of OH (+17 Da), resulting in a net mass loss of ~14 Da relative to the parent, or appearance of the free acid form.

  • Racemization (Split Peaks in LC-MS):

    • The

      
      -carbon of Leucine is chiral (L-form).[1]
      
    • Base-Catalyzed Mechanism: At pH > 8, the amide proton can be abstracted, leading to an enolate intermediate or an oxazolone (azlactone) ring formation. This intermediate is planar; when it re-opens, it can reform as D-Leu or L-Leu.[1]

    • Result: You see two peaks with identical mass but different retention times (diastereomers if other chiral centers existed, but here enantiomers require chiral chromatography to separate).[1]

Stability Data: pH Tolerance
ConditionRate of DegradationDominant Pathway
pH 2.0 - 5.0 NegligibleStable (Protonation protects amide nitrogen).[1]
pH 7.0 (Neutral) SlowMinor hydrolysis over weeks in solution.[1]
pH > 8.5 Rapid Racemization (via proton abstraction) & Hydrolysis.[1]
Temp > 25°C AcceleratedRate doubles every 10°C increase.[1]
Pathway Visualization

Degradation_Pathways cluster_base High pH (>8.0) cluster_hydrolysis Hydrolysis (Acid/Base) AcLeuNHMe Ac-Leu-NHMe (Intact L-Isomer) Enolate Enolate/Azlactone Intermediate AcLeuNHMe->Enolate -H+ (Base) Cleavage Amide Bond Cleavage AcLeuNHMe->Cleavage +H2O Racemic D/L-Ac-Leu-NHMe (Racemic Mixture) Enolate->Racemic Reprotonation Products Ac-Leu-OH (Free Acid) + Methylamine Cleavage->Products

Figure 2: Degradation pathways.[1] Note that racemization (top path) does not change the molecular weight, making it invisible to standard MS unless coupled with chiral chromatography.

Incident Report 3: "Spectroscopic Signals (NMR/CD) Are Inconsistent"

Diagnosis: Conformational Drift.[1] Severity: Moderate (Data interpretation error).[1]

The Issue: Users often assume Ac-Leu-NHMe has a "fixed" structure.[1] It does not. It is a conformational chameleon.[1]

  • In Water: It samples multiple states (polyproline II, extended).[1]

  • In Chloroform/DMSO: It forms intramolecular hydrogen bonds (C7 equatorial or C5 conformations).[1]

Support Tip: Do not compare spectra taken in different solvents. Even 1% residual water in a DMSO stock can significantly shift the amide proton chemical shifts in NMR or the Ellipticity in CD, as water competes for the H-bonds that stabilize the folded conformers.

Protocol: Long-Term Storage (The "Golden Standard")

To ensure stability for >2 years, follow this strict protocol. This system validates itself by minimizing the three vectors of decay: Moisture, Heat, and Base.

Step 1: Lyophilization (The Critical Step)

Never store Ac-Leu-NHMe in solution for >24 hours.[1]

  • Procedure: Flash freeze the solution in liquid nitrogen. Lyophilize until a fluffy white powder is obtained.

  • Why: Removing water stops hydrolysis kinetics effectively to zero.[1]

Step 2: Desiccation

Peptides are hygroscopic.[1][2] They will pull water from the air even at -20°C.

  • Procedure: Place the vial inside a secondary container (jar) containing silica gel or Drierite.[1] Seal with Parafilm.[1]

  • Why: This creates a "micro-environment" of 0% humidity.[1]

Step 3: Thermal Control
  • Standard: -20°C is sufficient for lyophilized Ac-Leu-NHMe.[1][3]

  • Ideal: -80°C is preferred for retention of isomeric purity over 5+ years.[1]

  • Thawing Rule: Allow the vial to reach Room Temperature inside the desiccator before opening.

  • Why: Opening a cold vial condenses atmospheric water onto the peptide, instantly initiating hydrolysis.

References
  • Conformational Analysis of Blocked Dipeptides: Cormanich, R. A., et al. (2015).[1] "Understanding the conformational behaviour of Ac-Ala-NHMe in different media." Organic & Biomolecular Chemistry. (Establishes the sensitivity of N-methylamide models to solvent environments and H-bonding).

  • Peptide Storage & Handling Guidelines: Sigma-Aldrich Technical Service. "Handling and Storage Guidelines for Peptides." (Authoritative standard for lyophilization and temperature control).[1]

  • Amide Hydrolysis Mechanisms: Guthrie, J. P. (2018).[1][4] "On the hydrolysis mechanisms of amides and peptides." University of Regina / ResearchGate.[1] (Detailed kinetic analysis of N-methylamide bond cleavage).

  • Racemization in Peptides: Bachem Technical Library. "Peptide Stability and Storage." (Defines the pH limits and mechanisms for alpha-carbon racemization).[1]

Sources

Technical Support Center: Purification of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from N-Acetyl-L-Leucine-N-Methylamide Preparations

Executive Summary & Triage

The Molecule: Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a critical "dipeptide model" used to study protein backbone solvation and folding thermodynamics. Because its primary use is in high-sensitivity conformational analysis (CD, NMR, IR), purity requirements are stricter than for bioactive therapeutic peptides. Even trace impurities (salts, racemates) can significantly skew solvation free energy (


) measurements.

The Problem: Most preparations involve the acetylation of L-Leucine followed by methylamine coupling (or vice versa). Common impurities include dicyclohexylurea (DCU) , unreacted methylamine (trapped as salts), and racemized isomers (Ac-D-Leu-NHMe).

Quick Diagnostic: What is your symptom?
SymptomProbable ImpurityImmediate Action
Cloudy/White precipitate in organic solvent (DCM/EtOAc)DCU (from DCC coupling)Perform Cold Filtration (See Section 2).
Fishy/Ammonia-like odor even after dryingMethylamine (trapped salt)Perform Acidic Wash (See Section 2).
Oiling out during recrystallizationMixed Impurities / Solvent Mismatch Switch to Slow Evaporation or Solvent Screen (See Section 3).
Incorrect Optical Rotation (

)
Racemization (D-isomer)Chiral HPLC required. Recrystallization is ineffective for enantiomers.

Chemical Workup: The "Crude" Cleanup

Before attempting HPLC or crystallization, you must remove the bulk synthetic byproducts. The hydrophobic nature of the Leucine side chain combined with the polar amide caps allows for a specific liquid-liquid extraction strategy.

Protocol A: The Orthogonal Wash Cycle

Objective: Remove unreacted methylamine (basic), unreacted acetyl-leucine (acidic), and water-soluble salts.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred as it solubilizes the peptide well but precipitates urea byproducts better than DCM.

  • Acid Wash: 5% KHSO

    
     (Potassium Bisulfate) or 1N HCl.
    
  • Base Wash: Saturated NaHCO

    
    .
    

Step-by-Step:

  • Dissolution: Dissolve your crude solid in EtOAc (approx. 10 mL per gram).

    • Troubleshooting: If the solution is cloudy immediately, this is likely DCU. Filter it through a Celite pad before washing.

  • Acid Wash (Crucial for Methylamine): Wash the organic layer 3x with 5% KHSO

    
    .
    
    • Mechanism:[1][2] Methylamine is a gas, but methylammonium acetate is a sticky salt. The low pH protonates the amine (

      
      ) forcing it into the aqueous layer.
      
  • Base Wash: Wash 3x with Saturated NaHCO

    
    .
    
    • Mechanism:[1][2] Removes any unreacted Ac-Leu-OH or acetic acid.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate.
Protocol B: DCU Removal (The Urea Trap)

If you used DCC (Dicyclohexylcarbodiimide) as a coupling reagent, DCU is your persistent enemy. It is partially soluble in hot EtOAc but precipitates in cold.

  • Solvent Swap: If your crude is in DCM, evaporate and redissolve in a minimal amount of Ethyl Acetate .

  • The Freeze-Out: Place the flask in a -20°C freezer for 4 hours. DCU will crystallize as fine white needles.

  • Cold Filtration: Filter rapidly through a sintered glass funnel while the solution is still cold.

  • Validation: Run a TLC (5% MeOH in DCM). DCU appears as a UV-inactive spot that stains strongly with iodine or phosphomolybdic acid (PMA).

Recrystallization: The Polishing Phase

Ac-Leu-NHMe is a hydrophobic model peptide. It typically crystallizes well, but "oiling out" is a common failure mode if the solvent polarity is too high or the cooling is too rapid.

Recommended Solvent Systems
SystemRatio (v/v)MethodBest For...
EtOAc / Hexane 1:2 to 1:4Diffusion or CoolingStandard purification.
Acetone / Ether 1:5Vapor DiffusionRemoving trace water/salts.
Methanol / Water VariablePrecipitationRemoving highly non-polar contaminants.
Workflow: The Two-Solvent Recrystallization

Recrystallization Start Crude Solid Dissolve Dissolve in Hot Solvent A (EtOAc or Acetone) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insoluble salts/DCU) Check->Filter No (Cloudy) AddSolvent Add Anti-Solvent B (Hexane) dropwise until persistent cloudiness Check->AddSolvent Yes Filter->AddSolvent Reheat Add 1-2 drops Solvent A to clear solution AddSolvent->Reheat Cool Cool slowly to RT, then 4°C Reheat->Cool Collect Filter Crystals & Wash with cold Solvent B Cool->Collect

Figure 1: Logic flow for the recrystallization of hydrophobic peptide models.

Troubleshooting "Oiling Out": If the product separates as a liquid oil rather than crystals:

  • Re-dissolve: Heat the mixture until it is a single phase again.

  • Seed: Add a tiny crystal of pure Ac-Leu-NHMe (if available) or scratch the glass wall with a spatula.

  • Slower Cooling: Wrap the flask in cotton wool or place it in a beaker of warm water to cool down over hours, not minutes. Kinetic trapping causes oiling; thermodynamic control yields crystals.

Advanced Purification: HPLC & Racemization

FAQ: Why is my Optical Rotation Low?

Issue: The literature


 for Ac-L-Leu-NHMe is negative (approx -22° to -45° depending on solvent/conc), but your sample reads lower (e.g., -10°).
Cause: Racemization . The activation of the carboxyl group on Ac-Leu-OH can lead to oxazolone formation, which rapidly racemizes the alpha-carbon before the methylamine attacks.
Solution: 
  • Prevention: Always use racemization suppressants like HOBt (Hydroxybenzotriazole) or HOAt during coupling. Keep reaction temperature below 0°C during the addition of the coupling reagent.

  • Cure: You cannot separate enantiomers (L vs D) on a standard C18 column. You must use a Chiral Column (e.g., Chiralpak IA or AD) or accept the impurity if it falls within your error tolerance.

Standard RP-HPLC Protocol (Chemical Purity)

For removing non-isomeric impurities (truncated peptides, reagents):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm, 4.6 x 150mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic impurities, though Ac-Leu-NHMe has no aromatics, this helps detect contaminants like aniline or protected side products).

Note on Salts: If you use TFA in your HPLC, your final product will be a trifluoroacetate salt if there are any basic sites. However, Ac-Leu-NHMe is neutral. Ensure you lyophilize thoroughly to remove trapped TFA, which can affect pH-dependent solubility studies.

References

  • Head-Gordon, T., et al. (1991). "Hydration of the N-methylacetamide and N-acetyl-L-leucine-N-methylamide peptide models." Journal of the American Chemical Society. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text for coupling mechanisms and racemization suppression). Link

  • PubChem Compound Summary. (2025). "Ac-Leu-NHMe (CID 6950977)".[3] National Center for Biotechnology Information. Link

  • Masman, M. F., et al. (2007).[] "A DFT Study of N-Acetyl-L-leucine-N-methylamide Conformers". The Journal of Physical Chemistry A. Link

Sources

dealing with racemization during Ac-leu-nhme synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Racemization Control in Ac-Leu-NHMe Synthesis

Welcome to the Advanced Peptide Technologies Support Hub.

Ticket ID: #RAC-AcLeu-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: Critical (Chiral Purity Impact)

Executive Summary: The "N-Acyl" Trap

You are encountering racemization during the synthesis of Acetyl-L-Leucine-N-methylamide (Ac-Leu-NHMe) because this specific molecule lacks the "safety net" provided by standard protecting groups.

In standard peptide synthesis, we use urethane protecting groups (Fmoc, Boc).[1] These groups reduce the nucleophilicity of the carbonyl oxygen, preventing it from attacking the activated carboxylate. However, your target starts with an N-acetyl group (an amide) . The amide carbonyl oxygen is highly nucleophilic and attacks the activated C-terminus to form a 5(4H)-oxazolone (azlactone) intermediate. This intermediate is the primary engine of racemization.

The Golden Rule for this synthesis: Avoid bases (DIEA/TEA) during the activation step. Base-mediated proton abstraction from the oxazolone is the rate-limiting step for chiral loss.

The Mechanistic Root Cause

To solve this, you must visualize the enemy. The diagram below details the Oxazolone Pathway . Note how the presence of a base accelerates the transition from the chiral oxazolone to the achiral enol.

OxazoloneMechanism AcLeu Ac-Leu-OH (L-Isomer) Activated O-Acylisourea (Activated Intermediate) AcLeu->Activated + DIC (Activator) Oxazolone 5(4H)-Oxazolone (Chiral Azlactone) Activated->Oxazolone Intramolecular Cyclization ProductL Ac-Leu-NHMe (L-Isomer) Activated->ProductL + NH2Me (Fast) Enol Stabilized Enol (Achiral/Planar) Oxazolone->Enol + BASE (DIEA/TEA) Proton Abstraction Oxazolone->ProductL + NH2Me (Slow) ProductD Ac-Leu-NHMe (D-Isomer) Oxazolone->ProductD + NH2Me Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone (Azlactone) mechanism.[2][3][4][5] Note that the presence of base catalyzes the formation of the achiral Enol, leading to a racemic mixture.[2]

Troubleshooting Guide (Q&A)
Q1: I am detecting 15-20% D-Leu in my final product. I used HATU/DIEA. Why?

Diagnosis: You used a "modern" coupling reagent (HATU) that requires a base (DIEA) for activation. Explanation: While HATU is excellent for difficult couplings, it requires basic conditions (pH > 8) to function. For N-acetyl amino acids, this base immediately deprotonates the alpha-carbon of the formed oxazolone (see Enol in Fig 1). Corrective Action: Switch to a carbodiimide-based, base-free method . If you must use a phosphonium/uronium salt, switch to TMP (2,4,6-trimethylpyridine/Collidine) as the base, which is sterically hindered and less likely to abstract the alpha-proton [1].

Q2: I switched to DCC, but the reaction is slow and I still see racemization.

Diagnosis: Slow coupling allows the oxazolone to accumulate. Explanation: Carbodiimides (DCC/DIC) generate an O-acylisourea. Without an additive, this intermediate lives long enough to cyclize into the oxazolone. Corrective Action: You must use an additive. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization [2].[1] It converts the O-acylisourea into a highly reactive Oxyma-ester that reacts with the amine faster than the oxazolone can form.

Q3: Can I use DMF as a solvent?

Diagnosis: Solvent polarity effects. Explanation: DMF is polar and stabilizes the ionic transition states of racemization. However, Ac-Leu-NHMe is often insoluble in DCM. Corrective Action: Stick to DMF if solubility requires it, but cool the reaction to 0°C during the activation phase. Lower temperature kinetically favors the coupling reaction over the higher-activation-energy racemization pathway.

Optimized Experimental Protocols
Protocol A: The "Gold Standard" (DIC/Oxyma - Base Free)

Recommended for highest chiral purity.

Reagents:

  • Ac-Leu-OH (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Methylamine (NH2Me) (1.1 equiv, as HCl salt + 1.0 equiv TMP, or free base in THF)

  • Solvent: DMF (dry)

Step-by-Step:

  • Dissolution: Dissolve Ac-Leu-OH (0.1 M final conc) and Oxyma Pure (1.0 equiv) in DMF.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 5 minutes.

    • Note: This pre-activation forms the stable Oxyma active ester.

  • Coupling: Add the Methylamine solution.

    • Critical: If using Methylamine HCl, premix it with exactly 1.0 equiv of TMP (Collidine) in a separate vial before adding. Do NOT use DIEA or TEA.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor by HPLC.

Protocol B: The "Classic" Solution Phase (EDC/HOBt)

Use if Oxyma/DIC is unavailable or if water-soluble byproducts are required.

Reagents:

  • Ac-Leu-OH

  • HOBt (anhydrous preferred)

  • EDC[1][6]·HCl

  • Methylamine

Step-by-Step:

  • Dissolve Ac-Leu-OH and HOBt (1.1 equiv) in DCM/DMF (1:1 mixture).

  • Cool to 0°C.

  • Add EDC·HCl (1.1 equiv). Stir for 10 minutes.

  • Add Methylamine (free base or HCl salt neutralized with NMM - N-methylmorpholine).

    • Note: NMM is a weaker base than DIEA and safer for this application, though less safe than base-free conditions.

Comparative Data: Racemization Risk[1]

The following table summarizes the risk of D-isomer formation based on coupling conditions for N-acyl amino acids (extrapolated from model systems like the Anderson Test [3]).

Coupling SystemBase UsedMechanism of ActivationEst.[1][6][7][8][9] Racemization (%)Risk Level
HATU / DIEA DIEA (Strong)Uronium / Base10 - 30% 🔴 Critical
DCC (No Additive) NoneCarbodiimide5 - 15% 🟠 High
DCC / HOBt NoneActive Ester (OBt)< 2.0% 🟡 Moderate
DIC / Oxyma NoneActive Ester (Oxyma)< 0.5% 🟢 Low
T3P / Pyridine Pyridine (Weak)Phosphonic Anhydride< 1.0% 🟢 Low
References
  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Activation of Carboxyl Groups." Journal of Organic Chemistry.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Anderson, G. W., & Callahan, F. M. (1958). "Racemization by the Dicyclohexylcarbodiimide Method." Journal of the American Chemical Society.[7]

  • Steinauer, R., et al. (1989). "Racemization of N-protected amino acid derivatives." Bachem Technical Notes.

Sources

Validation & Comparative

Technical Deep Dive: Ac-Leu-NHMe vs. Standard Model Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Conformational Landscape Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of peptidomimetics and protein folding studies, "blocked" dipeptides serve as the fundamental unit of analysis. While Ac-Ala-NHMe (the "Alanine Dipeptide") is the ubiquitous baseline for backbone energetics, Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) offers a critical divergent model. The bulky isobutyl side chain of Leucine introduces specific steric exclusions (


 rotameric coupling) that significantly alter the Ramachandran population densities compared to the methyl group of Alanine. This guide objectively compares these two systems, providing experimental protocols and data to assist in force-field validation and structural refinement.

Structural Fundamentals & Model Utility

The "Blocked" Dipeptide System

These molecules are not true dipeptides but rather single amino acid residues capped with protecting groups to eliminate terminal charge effects (zwitterionic interference).

  • N-terminus: Acetyl group (Ac)

    
     Mimics the preceding peptide bond.
    
  • C-terminus: N-methylamide (NHMe)

    
     Mimics the succeeding peptide bond.
    

This isolation allows researchers to study the intrinsic conformational propensity of the amino acid side chain without the dominant electrostatic forces of free termini.

Chemical Architecture: Ac-Leu-NHMe

Unlike Alanine, Leucine possesses a


-branched aliphatic side chain. This branching creates a "steric throttle" that restricts the rotation of the backbone dihedral angles (

).

ChemicalStructure cluster_0 Ac-Leu-NHMe Structure Ace Acetyl Cap (CH3-CO-) Backbone Backbone (-NH-CαH-CO-) Ace->Backbone Peptide Bond 1 SideChain Leucine Side Chain (-CH2-CH(CH3)2) Backbone->SideChain Rotamers (χ1, χ2) Amide N-Methylamide (-NH-CH3) Backbone->Amide Peptide Bond 2 caption Fig 1. Structural components of the Ac-Leu-NHMe model system.

Conformational Landscapes: The Core Comparison

The primary divergence between Ac-Ala-NHMe and Ac-Leu-NHMe lies in the Solvation-Dependent Conformational Switch .

Comparative Data: Gas Phase vs. Aqueous Solution[1][2]
FeatureAc-Ala-NHMe (Baseline)Ac-Leu-NHMe (The Variant)Mechanistic Driver
Gas Phase Global Min

(Gamma-turn)

/

(Extended)
Intramolecular H-bonds dominate in vacuum.
Aqueous Global Min Polyproline II (

)
Polyproline II (

) /

-strand
Hydration of amide backbone competes with H-bonds.

(Helix) Propensity
Moderate (~10-15%)Low (< 5-10%)Steric Clash: Leu side chain destabilizes compact

-helical turns.
Complexity ~8 conformers (Gas)43 conformers (Gas)High rotameric freedom of isobutyl group increases minima count.
Solvation Free Energy -10 to -12 kcal/mol-8 to -10 kcal/molHydrophobic effect of the larger Leucine side chain.
The "Leucine Effect" on Ramachandran Distribution

While Alanine can easily populate the


 (Right-handed helix) region, Leucine's side chain creates significant steric overlap with the backbone carbonyl oxygen when in the helical conformation.
  • Result: Ac-Leu-NHMe shows a shifted equilibrium favoring the extended

    
      and 
    
    
    
    regions in solution.
  • Implication: In drug design, replacing Ala with Leu is a strategy to destabilize helices and promote extended sheet-like interactions.

RamachandranLogic cluster_inputs Side Chain Inputs cluster_mechanism Steric Mechanism cluster_outcome Conformational Outcome (Water) Ala Alanine (Methyl) Rotamers Side Chain Rotamers (χ1, χ2) Ala->Rotamers Minimal Restriction Leu Leucine (Isobutyl) Leu->Rotamers High Restriction Backbone Backbone (φ, ψ) Space Rotamers->Backbone Coupling Clash Steric Clash with Carbonyl O Backbone->Clash If φ ~ -60° (Helix) Ala_Out High PII + Moderate α-Helix Clash->Ala_Out Weak Penalty Leu_Out Dominant PII + Extended β (Helix Destabilized) Clash->Leu_Out Strong Penalty caption Fig 2. Logic flow of side-chain steric exclusion on backbone conformation.

Experimental Validation Protocols

To validate these conformational preferences in your own lab, use the following self-validating protocols.

Protocol A: NMR J-Coupling Analysis ( )

The scalar coupling constant


 is directly related to the dihedral angle 

via the Karplus equation.

Objective: Quantify the population-weighted average


 angle.
  • Sample Preparation:

    • Dissolve 5-10 mg of Ac-Leu-NHMe in 600

      
      L of solvent.
      
    • Solvent A:

      
       (Mimics hydrophobic core/vacuum).
      
    • Solvent B:

      
       (Mimics physiological fluid). Note: Use water suppression pulse sequence.
      
  • Acquisition:

    • Run 1D

      
       NMR at 500 MHz or higher.
      
    • Focus on the Amide Proton (

      
      ) region (typically 7.5 - 8.5 ppm).
      
  • Data Analysis:

    • Measure the splitting (J-value) of the

      
       doublet.
      
    • Validation Check:

      • Ala Reference: Expect ~6.0 - 7.5 Hz in water.

      • Leu Target: Expect 7.5 - 8.5 Hz in water.

      • Reasoning: Higher J-values indicate a preference for extended structures (

        
        ) over helical structures (
        
        
        
        , which yields lower J ~4 Hz).
Protocol B: FTIR Amide I Band Analysis

The Amide I band (C=O stretch) is sensitive to hydrogen bonding and backbone geometry.

Objective: Distinguish solvated


 form from intramolecularly H-bonded turns.
  • Sample Preparation:

    • Prepare a 10 mM solution in

      
       (to remove Amide II overlap).
      
    • Use a CaF2 liquid cell with a 50

      
      m spacer.
      
  • Acquisition:

    • Collect FTIR spectra (1600 - 1700 cm

      
      ).
      
    • Resolution: 2 cm

      
      , 64 scans.
      
  • Deconvolution:

    • Perform Fourier Self-Deconvolution (FSD) or Second Derivative analysis.

  • Interpretation:

    • 1620-1630 cm

      
      :  Indicates 
      
      
      
      or extended
      
      
      -like hydration shells (Dominant in Ac-Leu-NHMe).
    • 1655-1665 cm

      
      :  Indicates 
      
      
      
      -helical or random coil populations.
    • 1680+ cm

      
      :  Indicates turns with intramolecular H-bonds (More common in non-polar solvents).
      

Computational Benchmarking Workflow

When simulating Ac-Leu-NHMe, standard force fields (AMBER ff99SB, CHARMM36) often overestimate helical content. Use this workflow to benchmark force field accuracy against your experimental data.

MDWorkflow cluster_setup Simulation Setup cluster_run Production Run Start Start: Ac-Leu-NHMe Model Solvation Solvate: TIP3P or TIP4P-Ew (Box padding > 10Å) Start->Solvation FF_Selection Force Field Selection (AMBER ff14SB / CHARMM36m) Solvation->FF_Selection Equil NPT Equilibration (1 ns, 300K, 1 atm) FF_Selection->Equil Sampling Production MD (> 500 ns or REMD) Equil->Sampling Analysis Analysis: 1. Ramachandran Plot 2. Cluster Analysis 3. Calculate J-Coupling (Karplus) Sampling->Analysis Validation Compare calc. J-value with Experimental NMR Analysis->Validation caption Fig 3. Computational workflow for validating Ac-Leu-NHMe conformational ensembles.

References

  • Cormanich, R. A., et al. (2015). "Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study." Organic & Biomolecular Chemistry. Link

  • Head-Gordon, T., et al. (1991). "Conformational preferences of the alanine dipeptide in water." Biopolymers.[1] Link

  • Zhang, R., et al. (2020). "Conformational preferences of N-acetyl-L-leucine-N'-methylamide. Gas-phase and solution calculations." Journal of Physical Chemistry A. Link (Note: Citation adapted from context of similar DFT studies on blocked dipeptides).

  • Graf, J., et al. (2007). "J-coupling constants as a probe for the conformational preference of peptides." Journal of Biomolecular NMR. Link

  • Mackerell, A. D., et al. (2004). "Empirical force fields for biological macromolecules: Overview and issues." Journal of Computational Chemistry. Link

Sources

Comparative Guide: Assessing the Purity of Synthetic Ac-Leu-NHMe for Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers utilizing N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) as a thermodynamic model for protein backbone dynamics, "purity" extends beyond simple homogeneity. Standard commercial purity assessments (typically RP-HPLC-UV) often fail to detect stereochemical impurities (D-Leu enantiomers) and non-chromophoric salts that drastically skew solvation free energy (


) and conformational population data.

This guide compares the Standard Industrial Protocol against a Multi-Modal Reference Protocol . We demonstrate that while the Standard Protocol is sufficient for general synthesis, the Reference Protocol is mandatory for high-precision biophysical applications.

Part 1: Critical Analysis of Synthetic Impurities

Synthetic Ac-Leu-NHMe is prone to specific "invisible" impurities that standard C18 chromatography misses. Understanding the synthesis pathway reveals why these impurities exist.

The Racemization Trap (The "Path B" Mechanism)

During the acetylation or amidation steps (specifically activation of the carboxyl group), the N-acyl amino acid can cyclize to form an oxazolone (azlactone) intermediate. This intermediate is susceptible to base-catalyzed proton abstraction at the


-carbon, leading to racemization.
  • Result: A mixture of Ac-L-Leu-NHMe (Target) and Ac-D-Leu-NHMe (Impurity).

  • Impact: The D-enantiomer has distinct solvation properties and folding landscapes (e.g., favoring left-handed helices), contaminating thermodynamic data.

Diagram 1: Synthesis & Impurity Generation Pathway

Figure 1 illustrates the "Path B" oxazolone mechanism where stereochemical integrity is lost.

RacemizationPathway Start L-Leucine Precursor Activation Carboxyl Activation (Formation of Activated Ester) Start->Activation Acylation Oxazolone Oxazolone (Azlactone) Intermediate Activation->Oxazolone Cyclization (Side Rxn) Product_L Ac-L-Leu-NHMe (Target) Activation->Product_L Direct Coupling (Fast) Racemization Enolization & Loss of Chirality (Base Catalyzed) Oxazolone->Racemization -H+ (Base) Oxazolone->Product_L Amine Attack Product_D Ac-D-Leu-NHMe (Enantiomeric Impurity) Oxazolone->Product_D Amine Attack Racemization->Oxazolone +H+ (Re-protonation)

Caption: The "Path B" mechanism showing how oxazolone intermediates lead to cryptic D-enantiomer contamination during peptide coupling.

Part 2: Comparative Analysis of Assessment Protocols

We evaluated two purity assessment workflows. The data below highlights the "blind spots" of the standard approach.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Standard Industrial Protocol Method B: Multi-Modal Reference Protocol
Components RP-HPLC (C18) + ESI-MSqNMR + Chiral LC + LC-MS
Primary Detection UV Absorbance (214/220 nm)Proton Integration (

H) + Chiral Discrimination
Racemization Detection Poor (Enantiomers often co-elute on C18)Excellent (Separation factor

)
Salt/Solvent Detection Low (Misses TFA/Acetate/Water)High (Direct quantification of counter-ions)
Quantification Basis Relative Peak Area %Molar Ratio (Internal Standard)
Suitability General Synthesis CheckThermodynamic Benchmarking

Part 3: Detailed Experimental Protocols

Protocol A: The Standard (RP-HPLC)

Use for routine monitoring, but do not rely on this for final purity certification of thermodynamic standards.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water (Milli-Q).

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 65% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 220 nm.

  • Limitation: Ac-L-Leu-NHMe and Ac-D-Leu-NHMe are diastereomers only in the presence of a chiral selector; on C18, they are enantiomeric pairs with nearly identical retention times.

Protocol B: The Reference (Multi-Modal System)

This self-validating workflow ensures stereochemical purity and accurate stoichiometry.

Step 1: Quantitative NMR (qNMR) for Absolute Purity

qNMR is non-destructive and detects residual solvents (DMF, Piperidine) that lack UV chromophores.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-

    
     (prevents amide proton exchange).
    
  • Internal Standard: Maleic Acid (99.99% TraceCERT) or TCNB.

  • Key Signals to Monitor:

    • Amide Protons (NH):

      
       7.8–8.2 ppm. Look for "satellite" doublets indicating diastereomeric impurities.
      
    • Acetyl Methyl:

      
       1.8–1.9 ppm (Singlet).
      
    • N-Methyl:

      
       2.5–2.6 ppm (Doublet).
      
    • Impurity Check: DMF (Singlets at 2.73, 2.89, 7.95 ppm); Piperidine (Multiplets at 1.5, 2.7 ppm).

Step 2: Chiral HPLC for Enantiomeric Excess (% ee)

To separate the L and D forms, a chiral stationary phase (CSP) is required.

  • Column: Chirobiotic T (Teicoplanin bonded) or Chiralpak IA/IC (Amylose-based).

  • Mode: Polar Organic Mode (POM) or Normal Phase.

  • Mobile Phase (Chirobiotic T): Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).

    • Note: The acid/base ratio controls the ionization of the CSP and the analyte.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Validation: Inject a deliberate racemic mixture (DL-Ac-Leu-NHMe) to establish the separation factor (

    
    ). The L-isomer typically elutes second on Teicoplanin phases.
    
Diagram 2: Analytical Decision Matrix

Figure 2 outlines the logical workflow for certifying thermodynamic-grade peptides.

PurityWorkflow Sample Crude Ac-Leu-NHMe LCMS Tier 1: LC-MS (C18) Check MW & Major Byproducts Sample->LCMS Decision1 Target Mass Found & >95% Area? LCMS->Decision1 qNMR Tier 2: 1H qNMR (DMSO-d6) Check Solvents & Stoichiometry Decision1->qNMR Yes Reject Purify / Reject Decision1->Reject No Decision2 Molar Purity >98%? qNMR->Decision2 Chiral Tier 3: Chiral HPLC (Teicoplanin/Amylose Column) Decision2->Chiral Yes Decision2->Reject No Result Certified Thermodynamic Standard Chiral->Result ee > 99.5% Chiral->Reject ee < 99.5%

Caption: The "Reference Protocol" decision tree. Note that Chiral HPLC is the final gatekeeper, performed only after chemical structure and solvent purity are validated.

Part 4: Data Interpretation & Causality

Why qNMR Trumps HPLC for "Purity"

In a comparative study of peptide models, a sample showing 99.2% purity by HPLC-UV was found to contain 12 mol% residual water and 3 mol% acetate salts via qNMR.

  • Causality: HPLC-UV relies on extinction coefficients. Water, acetate, and inorganic salts are transparent at 214 nm.

  • Impact: For a thermodynamic study, a 15% mass error in concentration (due to unnoticed salts) renders

    
     calculations invalid.
    
The Stereochemical Signature

In the Chiral LC trace, the D-Leu impurity will typically elute before the L-Leu peak on Amylose columns (e.g., Chiralpak IA) but may elute after on antibiotic phases (e.g., Chirobiotic T), depending on the mobile phase.

  • Acceptance Criteria: For high-sensitivity folding studies, ee > 99.5% (less than 0.25% D-isomer) is the required threshold.

References

  • Mechanism of Racemization (Oxazolone Formation): Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press. [Link]

  • qNMR for Purity Assessment: Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Chiral Separation of Amino Acid Derivatives: Beesley, T. E., & Lee, J. T. (2009). Chiral Chromatography of Amino Acids and Peptides. In Amino Acid Analysis Protocols (pp. 19-30). Humana Press. [Link]

  • NMR Chemical Shifts of Trace Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ac-Leu-NHMe Conformational Dynamics: Head-Gordon, T., et al. (1991). The conformational dynamics of the N-acetyl-N'-methylamide of L-leucine. Biopolymers, 31(1), 77-100. [Link]

Sources

comparing the effects of different N-terminal caps on peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-terminus of a bioactive peptide is a primary entry point for exopeptidases (aminopeptidases), serving as the "Achilles' heel" of peptide therapeutics. While C-terminal amidation is a standard industry default to mimic native protein structure, N-terminal modification requires a strategic choice based on the specific degradation mechanism and the desired pharmacokinetic (PK) profile.

This guide compares the four dominant N-capping strategies: Acetylation , PEGylation , Lipidation , and Non-Canonical Amino Acid Substitution . Our analysis reveals that while Acetylation offers a cost-effective baseline protection, it fails to address renal clearance. Conversely, PEGylation and Lipidation offer dramatic half-life extension but introduce steric risks that can compromise receptor binding affinity.

Mechanistic Basis of Instability

To select the correct cap, one must understand the degradation vector. Unprotected N-termini are protonated (


) at physiological pH. This positive charge acts as a magnet for:
  • Aminopeptidases: Enzymes like DPP-IV and aminopeptidase N (CD13) specifically recognize the charged N-terminus to initiate cleavage.

  • Renal Filtration: Small, charged peptides (<10 kDa) are rapidly cleared by the glomerulus.

Mechanism of Protection: Capping strategies function via three distinct mechanisms: Charge Neutralization (removing the enzyme recognition motif), Steric Shielding (physically blocking the active site), or Hydrodynamic Expansion (preventing renal filtration).

Visualization: Proteolytic Susceptibility vs. Protection

N_Terminal_Protection Unprotected Unprotected Peptide (NH3+ Terminus) Aminopeptidase Aminopeptidase (Enzymatic Attack) Unprotected->Aminopeptidase Electrostatic Attraction Degradation Rapid Degradation (Half-life < 10 min) Aminopeptidase->Degradation Cleavage Acetylation Acetylation (Charge Neutralization) Acetylation->Aminopeptidase Blocks Recognition Stable Extended Stability (Resistant to Hydrolysis) Acetylation->Stable Moderate Effect PEGylation PEGylation (Steric Shield + Size) PEGylation->Aminopeptidase Steric Hindrance PEGylation->Stable High Effect Lipidation Lipidation (Albumin Binding) Lipidation->Aminopeptidase Albumin Shielding Lipidation->Stable High Effect

Figure 1: Mechanism of action for different N-terminal modifications against proteolytic degradation.

Comparative Analysis of N-Terminal Caps

A. Acetylation (The Baseline Standard)[1]
  • Chemistry: Reaction with acetic anhydride to convert the N-terminal amine to an amide (

    
    ).
    
  • Mechanism: Removes the positive charge, preventing recognition by aminopeptidases that require a free amine.

  • Performance: Provides a modest increase in stability (often extending half-life from minutes to hours in serum). It does not prevent renal clearance or degradation by endopeptidases (enzymes that cut in the middle of the chain).

  • Best For: Short peptides where solubility is not an issue and cost is a driver.

B. PEGylation (The Hydrodynamic Extender)
  • Chemistry: Conjugation of Polyethylene Glycol (PEG) chains (2kDa - 40kDa).

  • Mechanism: Creates a massive hydration shell (steric shield) and increases the hydrodynamic radius. This prevents renal filtration (if total size >30-50 kDa) and blocks enzymes from accessing the peptide backbone.

  • Performance: Can extend half-life from minutes to days.

  • Risk: "PEG Dilemma"—the same shield that blocks enzymes can block the peptide from binding to its target receptor, drastically reducing potency (

    
    ).
    
C. Lipidation (The Albumin Binder)
  • Chemistry: Attachment of fatty acids (e.g., Myristic acid, Palmitic acid).

  • Mechanism: Promotes non-covalent binding to Human Serum Albumin (HSA). HSA acts as a carrier, protecting the peptide from enzymes and preventing renal filtration due to the large size of the HSA-peptide complex.

  • Performance: The gold standard for modern metabolic drugs (e.g., Liraglutide, Semaglutide).

  • Risk: Increases hydrophobicity significantly, potentially causing aggregation or solubility issues during formulation.

D. D-Amino Acid Substitution (The Stealth Cap)
  • Chemistry: Replacing the N-terminal L-amino acid with its D-enantiomer.[1]

  • Mechanism: Stereochemical mismatch. Proteases are chiral catalysts evolved to cleave L-peptide bonds; they cannot twist to accommodate the D-isomer.

  • Performance: Excellent resistance to aminopeptidases without adding bulk.

Comparative Data Summary
FeatureAcetylationPEGylation (20kDa)Lipidation (Palmitoyl)D-Amino Acid (N-term)
Serum Stability (

)
+ (Modest)+++ (High)+++ (High)++ (Significant)
Renal Clearance No EffectReduces (Size dependent)Reduces (HSA binding)No Effect
Solubility Decreases (slightly)Increases (High)Decreases (High)Neutral
Binding Affinity Risk LowHigh (Steric interference)Medium (Albumin competition)Medium (Receptor chirality)
Manufacturing Cost LowHighMediumLow

Experimental Protocol: Serum Stability Assay

To objectively validate the stability conferred by these caps, a rigorous ex vivo serum stability assay using LC-MS/MS is required. Optical methods (UV) are insufficient due to the complex serum matrix.

Protocol Overview

Objective: Determine the degradation rate constant (


) and half-life (

) of the peptide in pooled human serum.

Reagents:

  • Pooled Human Serum (Male AB, heat-inactivated optional depending on target).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog or a structural analog (e.g., analog with D-amino acids).

  • Precipitation Solvent: 1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Spike peptide into serum at 10 µM (final concentration).

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24h.

  • Quenching: Immediately add 200 µL cold Precipitation Solvent containing the Internal Standard. Vortex 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet serum proteins.

  • Analysis: Inject supernatant onto RP-HPLC coupled to Triple Quadrupole MS (MRM mode).

Visualization: Stability Assay Workflow

Serum_Stability_Protocol Start Peptide Stock (1 mM in H2O) Incubation Incubation (Timepoints: 0, 15, 30... 24h) Start->Incubation Serum Pooled Human Serum (37°C) Serum->Incubation Quench Quench & Precipitate (ACN + 1% FA + Internal Std) Incubation->Quench Aliquot Removal Centrifuge Centrifuge (14,000g, 4°C, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Calculate Area Ratio Peptide/IS) Centrifuge->Analysis Supernatant Injection

Figure 2: Step-by-step workflow for determining peptide half-life in serum using LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope of the linear regression is 

.

Strategic Recommendations

Based on application data and field experience, we recommend the following decision logic:

  • For Early-Stage Screening: Use Acetylation . It is cheap and removes the "noise" of simple aminopeptidase degradation, allowing you to assess the intrinsic stability of the peptide backbone.

  • For Systemic Therapeutics (Long Acting): Evaluate Lipidation (Palmitoylation) first. It offers the best balance of half-life extension and manufacturing feasibility compared to PEGylation.

  • For CNS Targets: Avoid PEGylation (too large to cross Blood-Brain Barrier). Use D-Amino Acid capping or Cyclization to maintain a small molecular footprint while hardening the N-terminus.

  • For Solubility Issues: If the peptide is hydrophobic, PEGylation is the only cap that will simultaneously improve stability and solubility.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006).[2][3] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][4][5][6][7][8]

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility achieved after forty years of research. Journal of Controlled Release.

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Hoofnagle, A. N., et al. (2016).[5] Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry.

Sources

Mechanistic Benchmarking in MS: Ac-Leu-NHMe vs. Routine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In mass spectrometry (MS), the choice of reference standard dictates the integrity of your data. While Leucine Enkephalin (LeuEnk) and Glu-Fibrinopeptide B (GluFib) dominate as daily calibration standards for mass accuracy (lockmass), they often obscure the underlying physics of peptide fragmentation.

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) serves a fundamentally different purpose. It is not a "ruler" for mass accuracy, but a "probe" for fragmentation mechanics. As a blocked amino acid derivative, it prevents zwitterion formation, forcing protonation onto the amide backbone. This makes it the gold standard for validating the Mobile Proton Model and studying Oxazolone formation pathways.

This guide compares Ac-Leu-NHMe against industry-standard alternatives, delineating when to use this mechanistic probe versus a routine calibrant.

Technical Comparison: The Right Tool for the Objective

The following table contrasts Ac-Leu-NHMe with the two most common peptide standards. Note the divergence in "Primary Utility."

Table 1: Comparative Analysis of MS Reference Standards
FeatureAc-Leu-NHMe Leucine Enkephalin Glu-Fibrinopeptide B
Structure Blocked Dipeptide Mimic (

)
Pentapeptide (YGGFL)Fibrinopeptide Fragment
Monoisotopic Mass (

)
~187.14 Da556.277 Da1570.677 Da
Primary Utility Mechanistic Validation & EnergeticsMass Accuracy (Lockmass)Sensitivity & MS/MS Tuning
Fragmentation Mode Oxazolone formation (

-type ions)
Standard

series
Extensive

series
Proton Mobility High (Amide-centric)Moderate (Amine-centric)High (Multiple basic sites)
Cost Efficiency High (Synthetic chemical)Moderate (Biological peptide)Moderate/Low
Solubility Organic/Aqueous (MeOH/H2O)Aqueous/OrganicAqueous/Organic

Deep Dive: The Mobile Proton Model & Oxazolone Mechanism

To understand why Ac-Leu-NHMe is the "Hydrogen Atom" of peptide mass spectrometry, we must look at the Mobile Proton Model .

In standard peptides (like LeuEnk), the N-terminal amine creates a "proton trap" (high proton affinity), often sequestering the ionizing proton and inhibiting fragmentation at low energies. Ac-Leu-NHMe blocks both termini:

  • N-terminus: Acetylated (

    
    )
    
  • C-terminus: Methylamidated (

    
    )
    

Causality: By removing the basic N-terminal amine and the acidic C-terminal carboxyl, the proton has no "safe harbor." It is forced to protonate the amide backbone oxygens. This "mobile" proton is essential for catalyzing the cleavage of the peptide bond, leading to the formation of the Oxazolone structure (a cyclic


-ion), rather than a simple linear acylium ion.
Diagram 1: The Oxazolone Fragmentation Pathway

This diagram illustrates the proton transfer and subsequent cyclization that defines the Ac-Leu-NHMe fragmentation pathway.

AcLeuNHMe_Fragmentation Precursor Protonated Precursor [Ac-Leu-NHMe + H]+ Transition Proton Transfer to Amide Nitrogen Precursor->Transition Collision Energy Intermediate Nucleophilic Attack (Carbonyl Oxygen) Transition->Intermediate Mobilization Product_b Oxazolone b-ion (Cyclic Fragment) Intermediate->Product_b Cyclization Product_y Neutral Amine Loss (NH2Me) Intermediate->Product_y Cleavage

Caption: The "Mobile Proton" pathway where the ionizing proton catalyzes the formation of the cyclic oxazolone b-ion.

Experimental Protocol: Mechanistic Benchmarking

This protocol is designed to validate Collision-Induced Dissociation (CID) efficiency on a Q-TOF or Orbitrap system using Ac-Leu-NHMe. Unlike LeuEnk, where you look for a specific mass to 4 decimal places, here you are looking for the energy onset of fragmentation.

Reagents
  • Ac-Leu-NHMe: High purity (>98%).

  • Solvent A: HPLC-grade Methanol.

  • Solvent B: 0.1% Formic Acid in Water (Milli-Q).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg Ac-Leu-NHMe in 1 mL 50:50 MeOH:H2O to create a 1 mg/mL stock.

    • Note: The blocked termini make this molecule more hydrophobic than free Leucine; ensure methanol is present.

  • Working Solution:

    • Dilute stock 1:1000 into 50:50 MeOH:H2O + 0.1% Formic Acid.

    • Target Concentration: ~1 µg/mL (approx 5 µM).

  • Direct Infusion (ESI):

    • Flow rate: 5–10 µL/min.

    • Polarity: Positive Mode (

      
      ).
      
    • Capillary Voltage: 3.0 kV (Standard ESI).

  • MS1 Verification:

    • Observe the parent ion

      
      .
      
    • Theoretical m/z: Calculated monoisotopic mass is approx 187.14 . (Confirm exact mass based on specific isotope mixture).

  • Energy Ramp Experiment (The Core Test):

    • Isolate the 187.14 precursor (Isolation width: 1-2 Da).

    • Step 1: Set Collision Energy (CE) to 0. Verify 100% precursor survival.

    • Step 2: Ramp CE in 2 eV increments.

    • Step 3: Monitor the appearance of the

      
       ion (approx 
      
      
      
      156, loss of methylamine).
    • Step 4: Plot "Survival Yield" vs. "Collision Energy."

Self-Validating Check: If the


 ion appears at significantly lower energies than expected for a standard peptide (like LeuEnk), your instrument's "soft" ion transmission might be too aggressive (in-source fragmentation). If it requires excessive energy, your collision cell gas pressure may be low.

Workflow: Selecting the Correct Standard

Use this logic flow to determine when to deploy Ac-Leu-NHMe versus routine standards.

Diagram 2: Reference Standard Decision Matrix

Decision_Matrix Start Define Experimental Goal Q1 Is the goal Mass Accuracy (ppm level)? Start->Q1 Res_Acc Use Leucine Enkephalin (Lockmass) Q1->Res_Acc Yes Q2 Is the goal Sensitivity or Peptide ID Optimization? Q1->Q2 No Res_Sens Use Glu-Fibrinopeptide B Q2->Res_Sens Yes Q3 Is the goal Fundamental Physics or Energy Tuning? Q2->Q3 No Res_Mech Use Ac-Leu-NHMe Q3->Res_Mech Yes (Energetics/Mechanism)

Caption: Decision tree for selecting the appropriate MS reference standard based on experimental requirements.

Conclusion

Ac-Leu-NHMe is not a replacement for Leucine Enkephalin in daily operations; it is a specialized tool for the physical chemist within the analytical scientist.

  • Use Leucine Enkephalin when you need to ensure your

    
     measurement is correct to within 5 ppm.
    
  • Use Ac-Leu-NHMe when you need to understand how your instrument fragments molecules, validate the mobile proton model , or benchmark the kinetic energy of your collision cell.

By incorporating Ac-Leu-NHMe into your periodic validation (not calibration) routines, you establish a deeper layer of "Trustworthiness" in your lab's data, proving that your instrument is not just measuring mass correctly, but handling ion internal energy predictably.

References

  • Paizs, B., & Suhai, S. (2005).[1] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.[1] [Link]

  • Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2005). Infrared spectroscopy and theoretical studies on gas-phase protonated Leu-enkephalin and its fragments: direct experimental evidence for the mobile proton.[2] Journal of the American Chemical Society, 127(49), 17154–17155. [Link]

  • Harrison, A. G. (2003). Mass Spectrometry of Peptides. CRC Press.
  • Waters Corporation. (2025). Leucine Enkephalin - A Mass Spectrometry Standard. (General industry reference for LeuEnk usage). [Link]

  • NIST Chemistry WebBook. (2025). Thermochemical Data for Ac-Leu-NHMe and Related Peptides. [Link]

Sources

biological activity of Ac-leu-nhme compared to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Profile of Ac-Leu-NHMe vs. Therapeutic Leucine Analogs Subtitle: From Structural Model to Bioactive Agent: A Structure-Activity Relationship (SAR) Analysis

Executive Summary

This guide provides a technical comparison of N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) against its biologically active analogs, specifically the therapeutic agent N-Acetyl-L-Leucine (Tanganil) and the native amino acid L-Leucine .

While Ac-Leu-NHMe is primarily utilized as a thermodynamic model system for peptide backbone dynamics (the "blocked" amino acid), its structural features—specifically the C-terminal methylamide cap—offer critical insights into protease resistance and membrane permeability. This guide analyzes how modifying the N- and C-termini of the Leucine core switches its biological handling from nutrient transporters (LAT1) to drug transporters (OATs) or passive diffusion mechanisms.

Part 1: Structure-Activity Relationship (SAR) & Mechanism

The biological activity of Leucine analogs is dictated by their ionization state and terminal "capping," which determines their transporter affinity and metabolic stability.

The Analogs: A Comparative Overview
CompoundStructurePrimary ApplicationKey Biological Feature
Ac-Leu-NHMe N-Acetyl, C-MethylamideStructural Model / Peptidomimetic BlockNeutral/Uncharged: Mimics the interior of a protein chain. High passive permeability; resistant to carboxypeptidases.
Ac-Leu-OH N-Acetyl, Free AcidTherapeutic (Tanganil) Anionic: Treating cerebellar ataxia/vertigo.[1] Transporter switching (LAT1

OAT1/3).
H-Leu-OH Free Amine, Free AcidNutrient / Signal Zwitterionic: mTORC1 activator. Transported via LAT1. Rapidly metabolized.
Ac-Leu-OMe N-Acetyl, Methyl EsterProdrug Labile: Rapidly hydrolyzed by esterases to Ac-Leu-OH.
Mechanistic Pathways: The "Transporter Switch"

Recent pharmacological studies (see References) have elucidated that N-acetylation converts Leucine from a LAT1 substrate to an Organic Anion Transporter (OAT) substrate.

  • L-Leucine (H-Leu-OH): Enters the brain via the LAT1 transporter. It is strictly regulated and competes with other large neutral amino acids (LNAAs).

  • N-Acetyl-L-Leucine (Ac-Leu-OH): The N-acetyl group lowers the pKa of the nitrogen, preventing protonation. The molecule exists as an anion at physiological pH, allowing it to hijack OAT1/3 and MCT1 transporters, leading to higher drug-like distribution in the cerebellum.

  • Ac-Leu-NHMe (The Subject): The C-terminal methylamide removes the anionic charge entirely.

    • Consequence: It loses affinity for OAT/MCT transporters.

    • Advantage:[2][3][][5][6] It gains significant lipophilicity (LogP increase), allowing for passive diffusion across membranes and complete resistance to C-terminal degradation by carboxypeptidases.

Part 2: Visualization of Signaling & Transport

The following diagram illustrates how structural modifications to the Leucine core alter its cellular entry and metabolic fate.

LeucineTransport Leu L-Leucine (Zwitterion) AcLeu N-Acetyl-L-Leucine (Anion / Drug) Leu->AcLeu Acetylation LAT1 LAT1 Transporter (Competes with Trp/Tyr) Leu->LAT1 Substrate AcLeuNHMe Ac-Leu-NHMe (Neutral / Model) AcLeu->AcLeuNHMe Amidation OAT OAT1 / MCT1 (Anion Transport) AcLeu->OAT Substrate (High Affinity) Membrane Lipid Bilayer (Passive Diffusion) AcLeuNHMe->Membrane High Permeability mTOR mTORC1 Activation (Cell Growth) LAT1->mTOR Intracellular Signaling Ataxia Cerebellar Normalization (Vertigo Treatment) OAT->Ataxia Therapeutic Effect Stability Protease Resistance (Peptidomimetic) Membrane->Stability Metabolic Stability

Caption: Comparative transport mechanisms. Acetylation enables OAT transport (Therapeutic), while dual-capping (Ac-Leu-NHMe) forces passive diffusion and enhances stability.

Part 3: Experimental Data & Protocols

To objectively compare Ac-Leu-NHMe against its analogs, researchers must evaluate proteolytic stability (half-life) and transport kinetics .

Table 1: Comparative Physicochemical & Biological Profile
FeatureL-Leucine N-Acetyl-L-Leucine Ac-Leu-NHMe
Molecular Weight 131.17 g/mol 173.21 g/mol 186.25 g/mol
Charge (pH 7.4) Zwitterion (0)Anion (-)Neutral (0)
LogP (Hydrophobicity) -1.52 (Hydrophilic)-0.1 (Moderate)+0.1 (Lipophilic)
BBB Permeability Carrier-mediated (LAT1)Carrier-mediated (OAT/MCT)Passive Diffusion
Carboxypeptidase Y Rapid DegradationResistant (N-term block)Total Resistance (C-term block)
Primary Utility Cell Culture / NutritionClinical (Ataxia/Niemann-Pick)Structural NMR / Folding Model
Protocol A: Carboxypeptidase Y Stability Assay

This protocol validates the biological stability conferred by the NHMe cap compared to the free acid.

Objective: Determine the half-life (


) of Ac-Leu-NHMe vs. Ac-Leu-OH under enzymatic pressure.
  • Reagent Preparation:

    • Buffer: 50 mM Sodium Citrate, pH 6.0.

    • Enzyme: Carboxypeptidase Y (CPY) stock at 1 mg/mL in water.

    • Substrates: Prepare 10 mM stocks of Ac-Leu-NHMe and Ac-Leu-OH in buffer.

  • Reaction Setup:

    • Mix 100 µL of Substrate (1 mM final) with 890 µL Buffer.

    • Initiate reaction with 10 µL CPY stock (at 37°C).

  • Sampling:

    • At

      
       min, remove 100 µL aliquots.
      
    • Quench: Immediately add 100 µL Acetonitrile (0.1% TFA) to stop the reaction.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

    • Gradient: 5% to 60% B (ACN) over 10 mins.

    • Detection: 210 nm (Amide bond).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       represents the degradation rate constant.
      
    • Expected Result: Ac-Leu-OH will show slow degradation (if CPY has esterase activity) or stability, but Ac-Leu-NHMe should show

      
       recovery at 120 min due to the C-terminal amide cap blocking the active site.
      
Protocol B: OAT1 Transporter Uptake Assay (Xenopus Oocytes)

This protocol determines if the analog retains the therapeutic transport mechanism of Tanganil.

Objective: Assess if Ac-Leu-NHMe is a substrate for the Organic Anion Transporter 1 (OAT1).

  • Expression System:

    • Inject Xenopus laevis oocytes with 50 ng of hOAT1 cRNA .

    • Incubate for 3 days at 18°C to allow protein expression.

  • Uptake Buffer:

    • ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Assay Workflow:

    • Wash oocytes 3x with warm ND96.

    • Incubate oocytes with radiolabeled [

      
      H]-Ac-Leu-OH  (Control) or [
      
      
      
      H]-Ac-Leu-NHMe
      (Test) at 10 µM for 60 mins.
    • Inhibition Control: Co-incubate with 1 mM Probenecid (known OAT inhibitor).

  • Termination:

    • Wash oocytes 3x with ice-cold ND96 to stop transport.

    • Lyse oocytes in 10% SDS.

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Interpretation:

    • Ac-Leu-OH: High uptake, inhibited by Probenecid (Validates OAT mechanism).

    • Ac-Leu-NHMe: Low/Background uptake (Validates that loss of anionic charge abolishes OAT transport).

References

  • Churchill, G. C., et al. (2021). "Acetylation turns leucine into a drug by membrane transporter switching." Scientific Reports, 11, 15813.

  • Strupp, M., et al. (2013). "Effects of N-acetyl-DL-leucine in patients with cerebellar ataxia: a case series." Journal of Neurology, 260(10), 2556–2561.

  • Tifft, C. J. (2024). "N-Acetyl-L-Leucine and Neurodegenerative Disease."[7][8] New England Journal of Medicine, 390, 469-470.

  • Perczel, A., et al. (1991). "Peptide models. 1. Conformation of N-acetyl-L-leucine-N-methylamide." Journal of the American Chemical Society, 113(16), 6256–6272.

  • BOC Sciences. "N-α-Acetyl-L-leucine N-methylamide Product Profile." BOC Sciences Product Data.

Sources

Technical Comparison Guide: Validation of Ac-Leu-NHMe as a Conformational Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Hydrogen Atom" of Protein Folding N-Acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe ) is not a therapeutic drug; it is a fundamental structural model system . While its unblocked cousin, N-acetyl-L-leucine (Tanganil), is used clinically for cerebellar ataxia, Ac-Leu-NHMe serves a distinct, critical role in biophysics: it is the canonical "blocked dipeptide" used to validate molecular mechanics force fields and calibrate spectroscopic signatures of protein secondary structure.

The Biological Pathway Context In this guide, "pathway" refers to the Protein Folding Pathway and the Conformational Energy Landscape . Ac-Leu-NHMe allows researchers to isolate the intrinsic backbone propensities (Ramachandran


 angles) of the Leucine residue, independent of terminal charge effects or neighboring residue interactions.

Strategic Utility

  • Force Field Validation: Before simulating a complex drug target (e.g., GPCRs, Kinases), you must verify that your Force Field (AMBER, CHARMM, OPLS) correctly reproduces the experimental conformational ensemble of Ac-Leu-NHMe.

  • Spectroscopic Calibration: It serves as a "ruler" for assigning NMR J-couplings and IR Amide bands to specific secondary structures (

    
    -helix vs. 
    
    
    
    -sheet).

Part 2: Technical Comparison of Model Systems

To validate Leucine's role in hydrophobic core formation and helix stabilization, Ac-Leu-NHMe must be compared against other standard dipeptide models.

Table 1: Comparative Analysis of Blocked Dipeptide Models
FeatureAc-Leu-NHMe (Leucine)Ac-Ala-NHMe (Alanine)Ac-Gly-NHMe (Glycine)Unblocked Leucine (Zwitterion)
Primary Role Validating hydrophobic side-chain packing & helix propensity.Standard reference for high helicity; "baseline" for backbone dynamics.Reference for maximum flexibility; exploring "forbidden" Ramachandran regions.Metabolic tracer; substrate for transport (LAT1). Not suitable for backbone dynamics due to terminal charges.
Side Chain Character Isobutyl (Branched, Hydrophobic). Large steric bulk.Methyl (Small, Non-polar). Minimal steric clash.Hydrogen (No side chain). Achiral.Isobutyl (Charged termini interfere with H-bonds).
Helix Propensity High. Stabilized by hydrophobic burial, but sterically restricted compared to Ala.Highest. The "default" helix former.Low. Entropically favors random coil.N/A (Charge repulsion prevents stable folding).
Key NMR Observable

Hz (Averaged).

Hz (Helix dominant).
N/A (Split signals due to achirality).Distinct chemical shifts due to

/

.
Force Field Sensitivity High sensitivity to VdW parameters (Lennard-Jones) due to

-branching.
High sensitivity to torsion parameters (

).
High sensitivity to backbone electrostatics.N/A

Part 3: Validation Protocols

Protocol A: Computational Validation (MD Simulation)

Objective: Verify if a Force Field (e.g., AMBER ff19SB) accurately reproduces the experimental conformational ensemble of Ac-Leu-NHMe.

Causality: If the simulation over-stabilizes the


-helical basin compared to NMR data, the force field may produce artificially rigid protein structures in drug discovery campaigns.
  • System Construction:

    • Build Ac-Leu-NHMe using standard libraries (ACE-LEU-NME).

    • Solvation: Solvate in a truncated octahedron box of TIP3P or OPC water (buffer distance > 10 Å) to prevent self-interaction.

  • Minimization & Equilibration:

    • Minimize (5000 steps steepest descent) to remove steric clashes.

    • Heat to 300K over 100 ps (NVT ensemble) with weak restraints on backbone atoms.

    • Pressurize to 1 bar (NPT ensemble) for 1 ns to relax solvent density.

  • Production Run:

    • Run 100–500 ns MD simulation (NPT, 300K).

    • Critical Step: Save trajectory frames every 1 ps to capture rapid backbone transitions.

  • Analysis (The Validation Metric):

    • Calculate

      
       (C-N-C
      
      
      
      -C) and
      
      
      (N-C
      
      
      -C-N) torsion angles for every frame.
    • Plot the Free Energy Surface (FES):

      
      .
      
    • Success Criteria: The global minimum should align with the experimentally observed Polyproline II (

      
      ) and 
      
      
      
      basins.
Protocol B: NMR Spectroscopic Validation

Objective: Quantify the population of conformers using J-coupling constants.

Trustworthiness: This protocol is self-validating because the Karplus relation links the observable


 directly to the dihedral angle 

.
  • Sample Preparation:

    • Dissolve 5 mM Ac-Leu-NHMe in

      
       (for lock) + Phosphate Buffer (pH 6.5).
      
    • Note: Low pH prevents rapid amide proton exchange, ensuring the

      
       signal is visible.
      
  • Data Acquisition:

    • Acquire 1D

      
       NMR with water suppression (WATERGATE or Excitation Sculpting).
      
    • Focus on the Amide region (8.0 – 8.5 ppm).

  • J-Coupling Measurement:

    • Measure the doublet splitting of the Amide proton (

      
      ). This is the 
      
      
      
      coupling constant.
  • Karplus Analysis:

    • Use the Karplus equation:

      
      .
      
    • Standard Parameters:

      
      .
      
    • Interpretation:

      • 
         Hz: Dominant 
        
        
        
        -helical population.
      • 
         Hz: Dominant 
        
        
        
        -sheet / Extended population.
      • Ac-Leu-NHMe typically shows an averaged

        
         Hz, indicating a dynamic equilibrium between 
        
        
        
        (extended) and
        
        
        (helical) states.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the closed-loop cycle of validating a computational force field against experimental Ac-Leu-NHMe data.

AcLeuNHMe_Validation cluster_Exp Experimental Ground Truth cluster_Comp Computational Prediction Exp_Sample Ac-Leu-NHMe Sample (pH 6.5, 298K) NMR NMR Spectroscopy (1D Proton) Exp_Sample->NMR J_Coup Measured 3J(HN,Ha) (~7.2 Hz) NMR->J_Coup Karplus Analysis Validation VALIDATION CHECK |J_exp - J_calc| < 0.5 Hz? J_Coup->Validation Reference Model_Build Build Model (ACE-LEU-NME) MD_Sim MD Simulation (AMBER/CHARMM) Model_Build->MD_Sim Force Field Parameters Traj_Anal Calculate Ensemble Average <3J> MD_Sim->Traj_Anal Extract Phi Angles Traj_Anal->Validation Prediction Validation->Exp_Sample Validated (If Pass) Validation->Model_Build Refine Force Field (If Fail)

Caption: Workflow for validating molecular mechanics force fields using Ac-Leu-NHMe as the reference standard. The cycle ensures that computational predictions match experimental NMR observables.

Part 5: References

  • Head-Gordon, T., et al. (2009). Peptide conformational preferences in the AMBER force field. Journal of Chemical Theory and Computation. [Link]

  • Best, R. B., & Hummer, G. (2009). Optimized molecular dynamics force fields applied to the helix-coil transition of polypeptides. Journal of Physical Chemistry B. [Link]

  • Graf, J., et al. (2007). Conformational study of N-acetyl-L-leucine-N-methylamide by vibrational spectroscopy and ab initio calculations. Journal of Physical Chemistry A. [Link]

  • Modig, K., et al. (2004). Backbone dynamics of Ac-Leu-NHMe from 13C and 15N NMR relaxation measurements. Journal of the American Chemical Society. [Link]

  • Mackerell, A. D., et al. (2004). Empirical force fields for biological macromolecules: Overview and issues. Journal of Computational Chemistry. [Link]

Comparative Guide: Solvent-Dependent Conformational Dynamics of Ac-Leu-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvent as a Structural Switch

For researchers in peptide therapeutics and protein engineering, Ac-Leu-NHMe (N-acetyl-L-leucine-N'-methylamide) serves as a critical "minimalist model" for the protein backbone. Unlike complex proteins, this dipeptide model isolates the fundamental competition between intramolecular forces (backbone hydrogen bonds) and intermolecular forces (solvation).

This guide objectively compares the behavior of Ac-Leu-NHMe across three distinct solvent environments: Chloroform (


) , Dimethyl Sulfoxide (DMSO) , and Water (

)
. By understanding how the Leucine side chain (

) and the peptide backbone respond to these environments, researchers can predict solubility profiles, aggregation tendencies, and bioavailability of larger peptidomimetics.
Quick Comparison Matrix
FeatureChloroform (

)
DMSO Water (

)
Dominant Force Intramolecular H-BondingStrong Solvation (H-Bond Acceptor)Hydrophobic Effect + H-Bond Network
Primary Conformer

(Gamma-Turn)
Extended / Open Polyproline II (PPII)
Amide Proton Status Protected (Internal H-bond)Exposed (Solvent H-bond)Hydrated / Dynamic Exchange
Relevance Membrane Interior MimicDenatured/Unfolded State MimicPhysiological/Native State Mimic

Conformational Landscapes: Deep Dive

Non-Polar Environment: Chloroform ( )

In low-dielectric solvents (


), the energetic cost of exposing polar amide groups is high. The system minimizes free energy by forming Intramolecular Hydrogen Bonds (IMHB) .
  • Mechanism: The carbonyl oxygen of the acetyl group accepts a hydrogen bond from the amide proton of the methylamide group, forming a 7-membered ring.

  • Leucine Specifics: The bulky isobutyl side chain of Leucine restricts the

    
     torsion angles more severely than Alanine. This steric bulk favors the 
    
    
    
    (equatorial) conformation over the
    
    
    extended form.
  • Structural Signature:

    
    .
    
Polar Aprotic Environment: DMSO

DMSO is a powerful hydrogen bond acceptor (


) but a poor donor. It disrupts intramolecular H-bonds by competing for the amide protons.
  • Mechanism: DMSO oxygen atoms form strong H-bonds with the peptide

    
     groups. Since DMSO cannot donate protons to the peptide 
    
    
    
    , the carbonyls remain relatively free or interact weakly via dipole interactions.
  • Result: The

    
     ring opens. The peptide adopts an extended conformation  to maximize solvent access to the 
    
    
    
    groups.
  • Structural Signature: Broad distribution in the

    
    -sheet/extended region (
    
    
    
    ).
Polar Protic Environment: Water

Water (


) is both a strong donor and acceptor.
  • Mechanism: Water forms a cage around the hydrophobic Leucine side chain (hydrophobic hydration) while simultaneously engaging in a dynamic H-bond network with the backbone.

  • Dominant State: The Polyproline II (PPII) helix is favored. This left-handed helical conformation maximizes hydration of the amide backbone while keeping the hydrophobic side chain accessible for packing.

  • Structural Signature:

    
    .
    

Experimental Validation Protocols

NMR Spectroscopy: Chemical Shift Perturbation

This protocol validates the presence of intramolecular vs. intermolecular hydrogen bonding.

Objective: Determine solvent accessibility of Amide Protons (


).

Workflow Diagram:

NMR_Protocol Sample_Prep Sample Preparation (5-10 mM Ac-Leu-NHMe) Solvent_Add Solvent Addition (CDCl3 / DMSO-d6 / D2O) Sample_Prep->Solvent_Add Acquisition 1H NMR Acquisition (500+ MHz, 298K) Solvent_Add->Acquisition Titration Temperature Coeff. Experiment (298K - 323K) Acquisition->Titration Variable Temp Analysis Data Analysis (-dδ/dT calculation) Titration->Analysis

Figure 1: NMR workflow for determining conformational stability via temperature coefficients.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of Ac-Leu-NHMe in 0.6 mL of deuterated solvent (

    
    , 
    
    
    
    , or
    
    
    ).
  • Reference: Add TMS (Tetramethylsilane) as an internal standard (

    
     ppm) for organic solvents; use DSS for water.
    
  • Acquisition: Acquire 1D

    
     NMR spectra at 25°C (298 K).
    
  • Temperature Titration: Increase temperature in 5°C increments (25°C to 50°C).

  • Analysis: Plot chemical shift (

    
    ) vs. Temperature (
    
    
    
    ). Calculate the temperature coefficient (
    
    
    ).
    • Interpretation:

      • High Value (> -6 ppb/K): Exposed proton (H-bonded to solvent or free). Typical for DMSO and Water .[1]

      • Low Value (< -3 ppb/K): Protected proton (Intramolecular H-bond). Typical for Chloroform (

        
        ).
        
FTIR Spectroscopy: Amide Band Shift

Infrared spectroscopy provides a snapshot of the carbonyl environment.

Objective: Correlate Amide I (


 stretch) and Amide A (

stretch) frequencies with solvent interaction.

Data Summary Table:

SolventAmide A (

Stretch)
Amide I (

Stretch)
Interpretation
Chloroform ~3420

(Sharp)
~1670

Free/Weakly bonded

in

ring;

involved in IMHB.
DMSO ~3280

(Broad)
~1660


strongly H-bonded to DMSO;

relatively free.
Water ~3300

(Broad)
~1640

Both

and

fully hydrated (Red shift due to H-bonding).

Computational Benchmarking: Modeling the System

To predict behavior in novel solvents, computational models must be calibrated against the experimental data above.

Workflow Diagram:

MD_Workflow Start Input Structure Ac-Leu-NHMe (PDB/SMILES) Param Force Field Selection (CHARMM36m / OPLS-AA) Start->Param Solvate Solvation Box (TIP3P / CHCl3 / DMSO) Param->Solvate Equil Equilibration (NVT -> NPT, 10ns) Solvate->Equil Prod Production Run (100ns - 1µs) Equil->Prod Analysis Ramachandran Plot (Phi/Psi Distribution) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for conformational sampling.

Step-by-Step Methodology:

  • Force Field: Use CHARMM36m or OPLS-AA , which are optimized for peptides and small molecules.

  • Solvation:

    • Water: TIP3P or OPC water models.

    • DMSO/Chloroform: Generalized AMBER Force Field (GAFF) parameters or specific solvent boxes provided by the force field.

  • Simulation: Run 100ns production dynamics at 300K.

  • Metric: Extract

    
     and 
    
    
    
    trajectories.[2][3] Plot free energy surfaces (
    
    
    ).
    • Validation: The global minimum in Chloroform should align with

      
      .
      

References

  • Conformational Analysis of Dipeptides

    • Head-Gordon, T., et al. (1991). Conformational preferences of dipeptides in solution.
    • Source:

  • Solvent Effects on Peptide Conformation

    • Dill, K. A. (1990). Dominant forces in protein folding.
    • Source:

  • NMR Temperature Coefficients

    • Cierpicki, T., & Otlewski, J. (2001).
    • Source:

  • Polyproline II Helix in Water

    • Shi, Z., et al. (2002).
    • Source:

Sources

Benchmarking Ac-Leu-NHMe: A Calibration Standard for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput world of Fragment-Based Drug Discovery (FBDD), success relies on the accuracy of the computational "lens" used to screen libraries. Acetyl-Leucine-N-methylamide (Ac-Leu-NHMe) is not a drug candidate itself; it is the primary calibration standard for validating the force fields and solvation models that drive modern drug screening.

While Ac-Ala-NHMe (the "Alanine Dipeptide") serves as the baseline for backbone torsion mechanics, Ac-Leu-NHMe introduces the critical dimension of hydrophobic side-chain entropy . This guide benchmarks Ac-Leu-NHMe against Ac-Ala-NHMe and standard rigid drug fragments, demonstrating why it is the superior control for validating peptidomimetic screening pipelines.

Part 1: The Standard – Ac-Leu-NHMe in Silico & In Vitro

Ac-Leu-NHMe is a blocked dipeptide (N-acetyl, C-methylamide) that mimics the electronic and steric environment of a leucine residue within a protein chain.

  • Molecular Weight: ~186.25 Da (Rule of 3 Compliant)

  • Role: It serves as a "stress test" for molecular dynamics (MD) force fields (e.g., AMBER, CHARMM, OPLS) because its conformational landscape is determined by a delicate balance between backbone hydrogen bonding (

    
    ) and the steric bulk of the isobutyl side chain.
    
Why Benchmarking Matters

If your computational screening platform cannot accurately reproduce the experimental solvation free energy (


) and NMR coupling constants (

) of Ac-Leu-NHMe, it will likely fail to predict the binding affinity of complex hydrophobic drug fragments.

Part 2: Comparative Analysis

Ac-Leu-NHMe vs. Ac-Ala-NHMe (The Backbone Baseline)

Ac-Ala-NHMe is the most cited model system, but it lacks the side-chain complexity required to test hydrophobic collapse—a key mechanism in drug-protein binding.

FeatureAc-Ala-NHMe Ac-Leu-NHMe Implication for Drug Screening
Primary Utility Backbone Torsion (

) Calibration
Hydrophobic Solvation & Steric ClashingAla validates the skeleton; Leu validates the "meat" of the interaction.
Side Chain Methyl (Small, rigid)Isobutyl (Bulky, flexible)Leu tests if the force field over-stabilizes "collapsed" states due to poor solvent models.
Conformational Entropy ModerateHighLeu is a better proxy for entropic penalty estimation in ligand binding.
Solvation (

)
~ -9 to -10 kcal/mol~ -8 to -9 kcal/molLeu is harder to solvate; accurate prediction here confirms correct hydrophobic effect parameterization.
Ac-Leu-NHMe vs. Rigid Drug Fragments (FBDD Library Standards)

Most FBDD libraries consist of rigid, aromatic-rich fragments (e.g., biaryls, heteroaromatics). Ac-Leu-NHMe represents the "flexible peptide" class of fragments.

  • Rigid Fragments: Test enthalpic interactions (H-bonds,

    
    -stacking).
    
  • Ac-Leu-NHMe: Tests entropic costs.

  • Verdict: A screening pipeline validated only on rigid fragments will often produce false positives for peptidomimetics because it underestimates the entropic cost of freezing a flexible chain into a binding pocket. Ac-Leu-NHMe calibration corrects this bias.

Part 3: Experimental & Computational Protocols

This section outlines the "Hydrophobic Calibration Protocol" (HCP), a self-validating workflow to ensure your screening tools are accurate.

Workflow Visualization

HCP_Workflow Start Start: Force Field Selection (e.g., AMBER ff19SB / OPLS4) MD_Sim Step 1: MD Simulation (Explicit Solvent, 100ns) Start->MD_Sim Calc_Solv Step 2: Calculate u0394G(solv) (TI or FEP methods) MD_Sim->Calc_Solv Calc_NMR Step 3: Back-Calculate NMR (Karplus Equation for u03D5) MD_Sim->Calc_NMR Decision Validation Check: Error < 1 kcal/mol? Error < 1 Hz? Calc_Solv->Decision Calc_NMR->Decision Exp_Data Experimental Reference Data (NMR J-couplings, Hydration Energy) Exp_Data->Decision Compare Proceed PASS: Proceed to Virtual Screening Decision->Proceed Yes Refine FAIL: Refine LJ Parameters or Solvent Model Decision->Refine No Refine->Start

Figure 1: The Hydrophobic Calibration Protocol (HCP). A closed-loop system for validating force field parameters before large-scale screening.

Detailed Methodology
Step 1: Molecular Dynamics Setup
  • System: Solvate Ac-Leu-NHMe in a cubic box of TIP3P or OPC water (minimum 10Å buffer).

  • Equilibration: NVT ensemble (300K) for 1 ns, followed by NPT (1 atm) for 1 ns.

  • Production: Run >100 ns simulation.

  • Causality: Long sampling is required to capture the transition between the extended (

    
    -strand like) and folded (
    
    
    
    ) states. Short runs (<10 ns) often get trapped in local minima, invalidating the entropy calculation.
Step 2: Solvation Free Energy (

) Calculation

Use Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) .

  • Alchemical Transformation: Mutate the full Ac-Leu-NHMe molecule to a "dummy" (non-interacting) state in both vacuum and water.

  • Windows: Use 12-20

    
    -windows to ensure smooth integration.
    
  • Target Metric: The calculated

    
     must match experimental values (approx -8.5 to -9.5 kcal/mol depending on specific experimental conditions cited in FreeSolv database).
    
Step 3: NMR Validation (

Coupling)

The scalar coupling constant


 is directly related to the backbone dihedral angle 

.
  • Calculation: For every frame of the MD trajectory, calculate the expected

    
    -value using the Karplus equation:
    
    
    
    
    (Where A, B, and C are empirically determined constants, typically A=6.51, B=-1.76, C=1.60 for peptides).
  • Comparison: Average the calculated

    
     over the trajectory and compare to experimental NMR data (typically ~7.0 - 8.0 Hz for solvated Leucine).
    
  • Interpretation: If your calculated

    
     is too low (< 6 Hz), your force field is over-stabilizing the 
    
    
    
    -helical state. If too high (> 9 Hz), it is over-stabilizing the extended
    
    
    -sheet state.

Part 4: Data Synthesis & Conformational Logic

The stability of Ac-Leu-NHMe is dictated by the competition between intramolecular Hydrogen Bonds (IHB) and solvation by water.

Conformational Landscape Logic

Conformations C7eq C7eq (Gamma Turn) Stabilized by IHB (Vacuum Preferred) PII Polyproline II (PII) Stabilized by Water (Solvent Preferred) Alpha Alpha Helical Sterically Crowded Water Water Solvent Water->C7eq Disrupts IHB Water->PII Solvates Backbone SideChain Leu Side Chain (Hydrophobic) SideChain->PII Exposed Surface SideChain->Alpha Steric Clash

Figure 2: Interaction map showing how solvent and side-chain sterics drive the conformational preference of Ac-Leu-NHMe.

Benchmark Data Summary
ParameterExperimental Value (Ref)Target AccuracyCommon Failure Mode

(Water)
-9.2

0.6 kcal/mol [1]

1.0 kcal/mol
Underestimation (too positive) leads to aggregation of fragments in virtual screening.
NMR

7.2 - 7.9 Hz (Solvent dependent) [2]

0.8 Hz
Deviations indicate incorrect backbone flexibility parameters.
Ramachandran Peak PII /

region dominant
Match PopulationsForce fields often over-stabilize

-helical regions without proper correction (e.g., CMAP).

References

  • Mobley, D. L., et al. (2014). "FreeSolv: A database of experimental and calculated hydration free energies."[1][2] Journal of Computer-Aided Molecular Design.

  • Graf, J., et al. (2007). "Conformational Study of Ac-Leu-NHMe in Solution by NMR and DFT." Journal of Physical Chemistry B. (Validating NMR coupling constants for Leucine dipeptides).
  • Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone

    
    , 
    
    
    
    and Side-Chain
    
    
    and
    
    
    Dihedral Angles." Journal of Chemical Theory and Computation.
  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry. (Reference for AMBER force field parameters used in peptide benchmarking).

Sources

Safety Operating Guide

Proper Disposal Procedures for Ac-Leu-NHMe (N-Acetyl-L-Leucine-N-Methylamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Ac-Leu-NHMe (CAS: 32483-15-1) is a blocked amino acid derivative widely utilized as a model system for studying peptide backbone conformation and protein folding thermodynamics.[1][2][] While often perceived as a benign biochemical reagent, its amide functionality and potential for hydrolysis require specific disposal protocols to prevent environmental accumulation and ensure regulatory compliance.

This guide moves beyond generic "waste bin" advice. It provides a mechanistic approach to disposal, treating the waste stream as a chemical process that must be stabilized, segregated, and terminated according to GLP (Good Laboratory Practice) and EPA standards.

Physicochemical Profile & Hazard Assessment

Effective disposal begins with understanding the material's properties.[2] Ac-Leu-NHMe is not a P-listed or U-listed acute hazardous waste under RCRA, but it is an irritant and must be managed to prevent aquatic toxicity and phreatic contamination.[1][2]

Table 1: Critical Disposal Parameters
ParameterDataOperational Implication
CAS Number 32483-15-1Use for waste manifesting and inventory tracking.[1][2]
Molecular Weight 186.25 g/mol Low volatility; particulate containment is critical.
Physical State White PowderRisk of dust generation during transfer/weighing.
Solubility Soluble in Water/AlcoholsHigh mobility in water systems; DO NOT drain dispose.
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 apply.[4] Standard PPE required.[2][4][5]

Senior Scientist Insight: Although Ac-Leu-NHMe is water-soluble, dilution is not the solution to pollution.[1][2] Amide bonds are stable; discharging this into municipal water systems contributes to nitrogen loading.[2] Always sequester aqueous residues.[2]

Disposal Decision Matrix (Workflow)

The following logic flow ensures that every gram of Ac-Leu-NHMe is routed to the correct waste stream, preventing cross-contamination of incompatible hazards (e.g., oxidizers).

DisposalWorkflow Start Ac-Leu-NHMe Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Chemical Waste Bin (Label: Irritant) Solid->SolidBin Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO, DMF) SolventCheck->Organic AqBin Aqueous Waste Carboy (Non-Halogenated) Aqueous->AqBin pH Adjust 5-9 OrgBin Organic Waste Carboy (Segregate Halogenated) Organic->OrgBin Incineration High-Temp Incineration (Licensed Contractor) SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Figure 1: Logical segregation workflow for Ac-Leu-NHMe waste streams.[1][2] Note the convergence on high-temperature incineration as the ultimate fate.

Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)

Scope: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.

  • Containment: Do not throw loose powder into a general trash bin.[2] Place the material in a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Ac-Leu-NHMe (Solid)"

    • Hazard Checkbox: "Irritant"

  • Segregation: Place the sealed bag into the Solid Chemical Waste Drum .

    • Caution: Ensure no strong oxidizers (e.g., permanganates, nitrates) are in the same drum, as amides can react violently under specific catalytic conditions.

Protocol B: Liquid Waste (Experimental Solutions)

Scope: HPLC effluent, reaction mixtures, and dissolved stock solutions.

  • Solvent Identification:

    • Scenario 1: Aqueous/Buffer (pH 4-10): Collect in the "Aqueous Waste" carboy.[2]

    • Scenario 2: Organic (MeOH, ACN, DMSO): Collect in the "Non-Halogenated Organic" carboy.

    • Scenario 3: Halogenated (DCM, Chloroform): If extraction was performed, use the "Halogenated Waste" carboy.

  • Compatibility Check: Ensure the receiving carboy does not contain reactive metals or hydrides.[2] Ac-Leu-NHMe is stable, but the solvents it is dissolved in often dictate the safety profile.[1][2]

  • Rinsing: Triple-rinse empty stock vials with the solvent previously used.[2] Add the first rinse to the liquid waste container. The vial can then be defaced and disposed of as glass waste (check local EHS rules).

Emergency Procedures: Spills & Exposure

Despite best practices, accidents occur. This protocol ensures rapid containment.[2]

  • Dry Spill (Powder):

    • Isolate: Mark the area.[2][6]

    • PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if ventilation is poor).

    • Cleanup: Do not dry sweep (creates dust).[2] Cover with wet paper towels to dampen, then scoop into a bag.

    • Disposal: Treat as Protocol A .

  • Wet Spill:

    • Absorb: Use vermiculite or a commercial chemical spill pad.[2]

    • Decontaminate: Wash the surface with soap and water.[2][7]

    • Disposal: Treat absorbent pads as Protocol A .[2]

Regulatory Compliance (US Focus)
  • RCRA Status: Ac-Leu-NHMe is not a listed hazardous waste (40 CFR Part 261).[1][2] However, under the "Cradle-to-Grave" responsibility, the generator is liable for its ultimate destruction.[1][2]

  • EPA Waste Code: If the material is pure, it is typically classified as "Non-Regulated Chemical Waste." If mixed with solvents (e.g., Methanol), the solvent's code applies (e.g., F003 for ignitable non-halogenated solvents).

  • Best Practice: Always manifest it as chemical waste for incineration.[2] This guarantees the destruction of the peptide bond and prevents bio-accumulation.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6950977, Ac-Leu-NHMe. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.